Csnk2A-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[6-(2-methoxy-5-propan-2-yloxyanilino)pyrazin-2-yl]benzoic acid |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)28-16-8-9-19(27-3)17(10-16)23-20-12-22-11-18(24-20)14-4-6-15(7-5-14)21(25)26/h4-13H,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
YITHRAGTKVMJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Csnk2A-IN-1, a Selective Inhibitor of Casein Kinase 2 Alpha 1 (CSNK2A1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a ubiquitous, constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, apoptosis, transcription, and signal transduction. The catalytic subunit, CSNK2A1 (CK2α), is the primary driver of its enzymatic activity and has emerged as a compelling therapeutic target for a multitude of human diseases, including cancer, inflammatory disorders, and viral infections. Elevated levels of CSNK2A1 are observed in numerous malignancies, where it contributes to tumor growth and survival. This has spurred the development of potent and selective inhibitors to probe its function and for potential therapeutic intervention.
This technical guide provides a comprehensive overview of Csnk2A-IN-1, a selective inhibitor of CSNK2A1. We will delve into its mechanism of action, available quantitative data, and the experimental protocols utilized for its characterization. Furthermore, this guide will explore the intricate signaling pathways regulated by CSNK2A1, offering a deeper understanding of the biological context in which this compound exerts its effects.
This compound: A Selective CSNK2A1 Inhibitor
This compound, also identified as compound 7c in its discovery publication, is a potent and selective inhibitor of CSNK2A1.[1] It belongs to a class of 2,6-disubstituted pyrazine derivatives and has demonstrated antiviral activity with improved selectivity over the PIM3 kinase.[1][2] The mechanism of action for most CSNK2A1 inhibitors, including those with a pyrazine scaffold, involves competitive binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to its substrates.[1] This inhibition of CSNK2A1's catalytic activity disrupts downstream signaling pathways crucial for cell proliferation and survival.[1]
Quantitative Data
While the primary research article identifying this compound highlights its nanomolar potency, specific IC50 and Ki values from biochemical assays were not available in the public domain at the time of this writing. However, in-cell target engagement has been quantified using the NanoBRET™ assay. For context, data for other well-characterized CSNK2A1 inhibitors are presented below.
Table 1: In-Cell Target Engagement of this compound and Analogs
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound (6c) | CSNK2A | NanoBRET™ | 10-100 | [2] |
| Analog 6a | CSNK2A | NanoBRET™ | 1-10 | [2] |
| Analog 6b | CSNK2A | NanoBRET™ | 1-10 | [2] |
Table 2: Potency of Other Known CSNK2A1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| CX-4945 | CSNK2A1 | In vitro kinase assay | 1 | - | [3] |
| CX-4945 | CSNK2A1 | Binding assay | - | 0.38 | [3] |
| SGC-CK2-1 | CK2α | Enzymatic Assay | <10 | - | [4] |
| SGC-CK2-1 | CK2α' | Enzymatic Assay | <10 | - | [4] |
| SGC-CK2-1 | CK2α | NanoBRET™ | 13 | - | [4] |
| SGC-CK2-1 | CK2α' | NanoBRET™ | 12 | - | [4] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further investigation. The following are generalized protocols based on the methodologies cited in the discovery of similar compounds.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantifies the engagement of an inhibitor with its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target kinase, CSNK2A1, is fused to a NanoLuc® luciferase (the BRET donor). A fluorescently labeled tracer that binds to the ATP pocket of the kinase acts as the BRET acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, excitation of the luciferase results in energy transfer to the tracer, leading to a BRET signal. In the presence of a competing inhibitor like this compound, tracer binding is displaced, causing a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the CSNK2A1-NanoLuc® fusion protein.
-
Assay Plate Preparation: Transfected cells are seeded into 96- or 384-well plates.
-
Compound and Tracer Addition: this compound is serially diluted and added to the cells, followed by the addition of the NanoBRET™ tracer at a fixed concentration.
-
Signal Detection: After an incubation period to allow for compound binding to reach equilibrium, the NanoGlo® substrate is added to initiate the luciferase reaction. The donor (460 nm) and acceptor (610 nm) emission signals are measured using a plate reader equipped for BRET detection.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The data is then normalized to vehicle (DMSO) and positive (high concentration of a known inhibitor) controls. IC50 values are determined by fitting the dose-response curves using a suitable nonlinear regression model.
Antiviral Activity Assay
Given the reported antiviral activity of this compound, a general protocol for assessing its efficacy against viral replication is outlined below.
Principle: This assay measures the ability of a compound to inhibit virus-induced cytopathic effect (CPE) or viral protein expression in infected cells.
Protocol Outline:
-
Cell Seeding: Host cells susceptible to the virus of interest are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a defined period.
-
Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period sufficient to allow for viral replication and the development of CPE.
-
Assay Readout:
-
CPE Inhibition: Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo®). A reduction in CPE will result in higher cell viability.
-
Viral Protein Expression: Cells can be fixed and stained for a specific viral protein using immunofluorescence. The percentage of infected cells is then quantified.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated relative to untreated, infected cells. EC50 (half-maximal effective concentration) values are determined from the dose-response curves.
CSNK2A1 Signaling Pathways
CSNK2A1 is a master regulator that phosphorylates hundreds of substrates, thereby influencing a multitude of signaling pathways critical for cellular homeostasis and disease. Understanding these pathways is essential for elucidating the downstream consequences of this compound inhibition.
Wnt/β-catenin Signaling Pathway
CSNK2A1 is a positive regulator of the Wnt/β-catenin pathway, which is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CSNK2A1 can phosphorylate multiple components of the Wnt pathway, including β-catenin itself, leading to its stabilization and nuclear translocation, where it acts as a transcriptional co-activator for genes promoting cell proliferation.[5][6]
Caption: CSNK2A1 in the Wnt/β-catenin signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CSNK2A1 is known to activate this pathway by phosphorylating and activating Akt, a key downstream effector of PI3K.[7][8] This activation promotes cell survival and proliferation and is a common feature of many cancers.
Caption: CSNK2A1's role in the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory and immune responses, as well as cell survival. CSNK2A1 can phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB, which then promotes the transcription of pro-inflammatory and anti-apoptotic genes.
Caption: CSNK2A1's involvement in the NF-κB signaling cascade.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling and plays a major role in immunity and inflammation. CSNK2A1 has been shown to interact with and phosphorylate JAK proteins, leading to the activation of STAT transcription factors and the expression of target genes.
Caption: The role of CSNK2A1 in the JAK/STAT signaling pathway.
Conclusion
This compound represents a valuable tool for the chemical biology community to dissect the complex roles of CSNK2A1 in health and disease. Its selectivity and cellular activity make it a promising lead for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound and its target, CSNK2A1. Further detailed characterization, including comprehensive kinase selectivity profiling and in vivo efficacy studies, will be crucial in fully elucidating its therapeutic potential. The provided experimental frameworks and signaling pathway diagrams offer a starting point for researchers to design and interpret their own investigations into this important kinase and its inhibitors.
References
- 1. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. confluencediscovery.com [confluencediscovery.com]
Csnk2A-IN-1 and the Casein Kinase 2 Pathway: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the selective inhibitor Csnk2A-IN-1 and its target, the Casein Kinase 2 (CK2) signaling pathway. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the inhibitor's properties, the intricacies of the CK2 pathway, and methodologies for its investigation.
Introduction to Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a myriad of cellular processes.[1] It exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] The catalytic activity resides in the α subunits, while the β subunits are involved in stability and substrate specificity.[1] CK2 is considered a constitutively active kinase and is implicated in the regulation of cell proliferation, survival, apoptosis, and gene expression.[1][2] Dysregulation of CK2 activity has been linked to various diseases, most notably cancer, where it is often found to be overexpressed.[1]
The Casein Kinase 2 Signaling Pathway
The CK2 pathway is a complex signaling network with a multitude of upstream activators and downstream substrates, reflecting its involvement in diverse cellular functions.
Upstream Regulation
While CK2 is considered constitutively active, its activity can be modulated by various cellular signals. Growth factors and the Wnt signaling pathway have been shown to activate CK2.[3] For instance, activation of the Frizzled receptor in the Wnt pathway can lead to the activation of CK2, with Dishevelled acting as a potential intermediary.[3]
Downstream Effectors and Cellular Processes
CK2 phosphorylates a vast number of substrates, influencing several critical signaling cascades:
-
PI3K/AKT/mTOR Pathway: CK2 can directly phosphorylate and activate Akt (at Ser129), a key component of this pro-survival pathway.[4][5] It can also regulate this pathway by phosphorylating the tumor suppressor PTEN, which in turn modulates PI3K activity.[2]
-
NF-κB Pathway: CK2 is known to phosphorylate IκBα, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[5]
-
JAK/STAT Pathway: CK2 can phosphorylate and activate components of the JAK/STAT pathway, which is involved in cytokine signaling and immune responses.[5]
-
Cell Cycle and Apoptosis: CK2 promotes cell cycle progression and inhibits apoptosis by phosphorylating key regulatory proteins.[1] It can protect proteins from caspase-mediated cleavage, thereby suppressing programmed cell death.[3]
Below is a diagram illustrating the central role of Casein Kinase 2 in various signaling pathways.
This compound: A Selective CK2 Inhibitor
This compound, also known as CX-4945 and Silmitasertib, is a potent and selective, ATP-competitive inhibitor of the CK2 catalytic subunits, CK2α and CK2α'.[5] It is an orally bioavailable small molecule that has been investigated in numerous preclinical and clinical studies for its anti-cancer properties.[6]
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound (CX-4945)
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| CK2α | Kinase Assay | 1 | 0.38 | [5][7] |
| CK2α' | Kinase Assay | 1 | - | [5] |
| FLT3 | Kinase Assay | 35 | - | [8] |
| PIM1 | Kinase Assay | 46 | - | [8] |
| CDK1 | Kinase Assay | 56 | - | [8] |
Table 2: Cellular Proliferation IC50 Values of this compound (CX-4945) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | 0.7 | [9] |
| MDA-MB-231 | Breast Cancer | 0.9 | [9] |
| HUVEC | Endothelial | 5.5 | [8] |
| BT-474 | Breast Cancer | - | [8] |
| BxPC-3 | Pancreatic Cancer | - | [8] |
| U-87 | Glioblastoma | 5, 10, 15 (effective concentrations) | [10] |
| TFK-1 | Cholangiocarcinoma | 5, 10, 15 (effective concentrations) | [11] |
| SSP-25 | Cholangiocarcinoma | 5, 10, 15 (effective concentrations) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its effects on the CK2 pathway.
In Vitro CK2 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant CK2.
Materials:
-
Recombinant human CK2α or CK2α'
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound (CX-4945)
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for non-radiometric assay)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or phosphorimager (for radiometric assay)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar (for non-radiometric assay)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add the recombinant CK2 enzyme and the peptide substrate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
For radiometric assay:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated 32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
-
For non-radiometric assay (e.g., Kinase-Glo®):
-
Add the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Western Blot Analysis of CK2 Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation of CK2 substrates in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound (CX-4945)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p21 (T145), anti-p21, anti-CK2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cellular Proliferation (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cultured cells of interest
-
This compound (CX-4945)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a kinase inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of Casein Kinase 2, a critical regulator of numerous cellular signaling pathways. Its ability to modulate the PI3K/AKT, NF-κB, and other pathways underscores the therapeutic potential of targeting CK2 in diseases such as cancer. This guide provides a foundational resource for researchers, offering detailed information and standardized protocols to facilitate further investigation into this compound and the complex biology of the Casein Kinase 2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Casein Kinase II (CK2), Glycogen Synthase Kinase-3 (GSK-3) and Ikaros mediated regulation of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
Csnk2A-IN-1 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of the protein kinase CK2, is a pivotal and ubiquitously expressed serine/threonine kinase.[1][2] Its constitutive activity and broad substrate specificity implicate it in a myriad of cellular processes, including cell cycle progression, apoptosis, and DNA repair.[3][4] Notably, CSNK2A1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it a compelling target for therapeutic intervention in oncology.[5][6] Csnk2A-IN-1 is a selective inhibitor of CSNK2A, and this guide provides a comprehensive technical overview of its potential application in cancer research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. While specific quantitative data for this compound's anti-cancer activity is not yet widely available in the public domain, this document will utilize data from other well-characterized CK2 inhibitors to illustrate the expected biological effects and the methodologies to assess them.
The Role of CSNK2A1 in Cancer
CSNK2A1 functions as a key node in several signaling networks that are fundamental to cancer cell proliferation and survival. Its oncogenic activity is primarily mediated through the phosphorylation of a multitude of substrates, leading to the activation of pro-tumorigenic pathways and the inhibition of tumor-suppressive mechanisms.
Key Signaling Pathways Modulated by CSNK2A1
1. PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. CSNK2A1 directly phosphorylates Akt at Serine 129, a key event that promotes its stability and activity.[7] This, in turn, leads to the downstream activation of mTOR and subsequent promotion of protein synthesis and cell growth. Furthermore, CSNK2A1 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, thereby further amplifying the pro-survival signaling.[7] Inhibition of CSNK2A1 is expected to attenuate this pathway, leading to decreased cancer cell proliferation and survival.
Caption: CSNK2A1's role in the PI3K/Akt/mTOR signaling pathway.
2. Wnt/β-catenin Pathway:
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8][9] In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, GSK3β, and CSNK2A1 phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt stimulation, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator of genes involved in cell proliferation and pluripotency, such as c-Myc and Cyclin D1.[10][11] CSNK2A1's role in this pathway is complex, as it can phosphorylate multiple components of the destruction complex, including β-catenin itself, thereby promoting its stabilization and transcriptional activity.[10]
Caption: The role of CSNK2A1 in the Wnt/β-catenin signaling pathway.
Quantitative Data on CSNK2A Inhibition
Table 1: Illustrative Anti-proliferative Activity of a Selective CK2 Inhibitor (SGC-CK2-1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Kidney Cancer | < 1 |
| HS 578T | Breast Cancer | < 1 |
| RXF 393 | Renal Cancer | < 1 |
| SNB-75 | CNS Cancer | < 1 |
| HCT-116 | Colon Cancer | > 10 |
| U-87 MG | Glioblastoma | > 10 |
Note: This data is for the selective CK2 inhibitor SGC-CK2-1 and is intended to be illustrative of the type of data that would be generated for this compound. The original study noted that this highly selective probe did not elicit a broad antiproliferative phenotype in over 90% of the 140 cell lines tested, suggesting that the anti-proliferative effects of less selective CK2 inhibitors may be due to off-target activities.[12]
Table 2: Illustrative Biochemical Potency of CK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| CX-4945 | CSNK2A1 | 1 | Radiometric Kinase Assay |
| SGC-CK2-1 | CSNK2A1 | < 3 | Mobility Shift Assay |
| This compound | CSNK2A | Not Available | Not Available |
Note: This table provides examples of the biochemical potency of other well-characterized CK2 inhibitors.[1][4]
Experimental Protocols
The following section outlines detailed methodologies for key experiments to characterize the activity of this compound in a cancer research setting.
In Vitro Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CSNK2A1.
Materials:
-
Recombinant human CSNK2A1 enzyme
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound (dissolved in DMSO)
-
ATP (γ-32P-ATP for radiometric assay or unlabeled ATP for mobility shift or luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the recombinant CSNK2A1 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP (containing a tracer amount of γ-32P-ATP for radiometric detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated γ-32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: A generalized workflow for an in vitro kinase assay.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of CSNK2A1 substrates and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-Akt (S129), total Akt, p-β-catenin (S552), total β-catenin, and CSNK2A1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cancer cells with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.[13][14][15]
Conclusion
This compound, as a selective inhibitor of the oncogenic kinase CSNK2A1, holds significant promise as a tool for cancer research and potentially as a therapeutic agent. While further studies are required to elucidate its specific anti-cancer properties and to generate quantitative data on its efficacy, the information and protocols provided in this guide offer a robust framework for its investigation. By targeting the central role of CSNK2A1 in critical cancer-promoting signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, this compound represents a valuable addition to the arsenal of targeted therapies being explored in the fight against cancer. The detailed experimental methodologies outlined herein will enable researchers to thoroughly characterize its mechanism of action and to identify cancer contexts where its therapeutic potential may be greatest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 4. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CSNK2A1 antibody (68200-1-PBS) | Proteintech [ptglab.com]
- 12. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CSNK2A1 antibody (10992-1-AP) | Proteintech [ptglab.com]
- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]
The Role of Csnk2A-IN-1 and Other CSNK2A Inhibitors in Neurodevelopmental Disorders: A Technical Guide
This technical guide provides an in-depth overview of the emerging role of Casein Kinase 2 alpha 1 (CSNK2A1) in neurodevelopmental disorders and the utility of its inhibitors, such as Csnk2A-IN-1 and the clinical candidate CX-4945 (silmitasertib), as research tools and potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
Introduction to CSNK2A1 and Okur-Chung Neurodevelopmental Syndrome (OCNDS)
Okur-Chung Neurodevelopmental Syndrome (OCNDS) is a rare, autosomal dominant disorder resulting from heterozygous mutations in the CSNK2A1 gene.[1][2][3][4] This gene encodes the alpha subunit (CK2α) of protein kinase CK2, a ubiquitous serine/threonine kinase crucial for a multitude of cellular processes, including neurodevelopment.[1][5][6]
Mutations in CSNK2A1 disrupt the normal function of the CK2 protein, leading to a range of clinical features in individuals with OCNDS.[1][7] These symptoms are often variable but typically include developmental delay, intellectual disability, speech and motor delays, behavioral challenges such as autism-like features, and sleep disturbances.[2][7][8][9][10] The majority of OCNDS-causing mutations are missense variants that can lead to reduced kinase activity.[10][11]
Mechanism of Action of CSNK2A1 and Pathophysiology of OCNDS
The CK2 holoenzyme is a tetramer composed of two catalytic alpha subunits (encoded by CSNK2A1 and CSNK2A2) and two regulatory beta subunits (encoded by CSNK2B).[8] The alpha subunit is responsible for the kinase activity, phosphorylating a wide array of protein substrates involved in cell cycle control, apoptosis, and circadian rhythm.[8] Given its critical role, it is not surprising that dysfunctional CK2α has significant consequences for neuronal development and function.[2]
The pathophysiology of OCNDS is thought to arise from either a loss-of-function or a dominant-negative effect of the mutant CK2α protein.[4] Studies on various CSNK2A1 missense mutations have demonstrated that many result in decreased kinase activity in vitro.[11] This reduction in phosphorylation of key downstream targets likely disrupts critical signaling pathways during neurodevelopment.
This compound and CX-4945 (Silmitasertib) as Probes for CSNK2A1 Function
Selective inhibitors of CSNK2A1 are invaluable tools for elucidating the function of this kinase and for exploring its therapeutic potential. This compound is a selective CSNK2A inhibitor. Another prominent and clinically evaluated inhibitor is CX-4945 (silmitasertib).[12][13] CX-4945 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of CK2α.[13] It has been investigated primarily in the context of oncology but is now being explored in models of other diseases, including neurodevelopmental disorders.[14][15][16][17]
A recent study utilized CX-4945 in a zebrafish model of OCNDS to probe the consequences of CK2 inhibition during development.[4] This research provides a foundational framework for understanding how chemical inhibition of CK2α can recapitulate disease-relevant phenotypes.
Data Presentation: Effects of CX-4945 in a Zebrafish Model of OCNDS
The following table summarizes the key findings from the study using CX-4945 in a zebrafish model of OCNDS. The study aimed to determine the phenotypic consequences of inhibiting CK2 activity during embryonic development.
| Parameter | Observation | Implication | Reference |
| Phenotype | Treatment with CX-4945 mimicked the morphological abnormalities observed in zebrafish embryos overexpressing mutant CSNK2A1. | Suggests that chemical inhibition of CK2α activity can phenocopy the genetic disruption seen in OCNDS. | [4] |
| Dose-Response | Varying concentrations of CX-4945 were tested to determine an optimal dose that induces the phenotype. | Establishes a dose-dependent effect of CK2 inhibition on developmental processes. | [4] |
Experimental Protocols
CK2 Inhibitor Study in Zebrafish Embryos
This protocol is based on the methodology described for the use of CX-4945 in a zebrafish model of OCNDS.[4]
Objective: To determine the effect of CK2 inhibition on zebrafish embryonic development.
Materials:
-
Zebrafish embryos
-
CX-4945 (Silmitasertib, Selleck Chemicals LLC)
-
Dimethyl sulfoxide (DMSO)
-
Embryo medium (E3)
-
Petri dishes
-
Microscope for imaging
Procedure:
-
Preparation of CX-4945 Stock Solution: Dissolve CX-4945 in DMSO to create a high-concentration stock solution. Store at -20°C.
-
Working Solutions: Prepare a range of working concentrations of CX-4945 by diluting the stock solution in E3 medium. A vehicle control with the same final concentration of DMSO should also be prepared.
-
Embryo Treatment:
-
Collect freshly fertilized zebrafish embryos.
-
At a specific developmental stage (e.g., 6 hours post-fertilization), transfer a defined number of embryos into petri dishes containing the different concentrations of CX-4945 working solutions or the DMSO vehicle control.
-
Incubate the embryos under standard conditions (28.5°C).
-
-
Phenotypic Analysis:
-
At various time points (e.g., 24, 48, 72 hours post-fertilization), observe the embryos under a microscope.
-
Document morphological phenotypes, including but not limited to spinal curvature, yolk extension, head size, and body length.
-
Quantify the penetrance and severity of the observed phenotypes for each concentration of CX-4945.
-
-
Data Analysis: Analyze the dose-response relationship between CX-4945 concentration and the observed phenotypes.
Signaling Pathways and Visualizations
Mutations in CSNK2A1 that cause OCNDS are hypothesized to disrupt downstream signaling pathways critical for neurodevelopment. The use of inhibitors like CX-4945 can help to dissect these pathways.
Caption: Hypothesized disruption of CSNK2A1 signaling in OCNDS.
Caption: Experimental workflow for modeling OCNDS in zebrafish.
Broader Implications and Future Directions
The use of specific CSNK2A inhibitors like CX-4945 in disease-relevant models such as the OCNDS zebrafish model is a significant step forward. It validates that the kinase activity of CK2α is central to the developmental defects observed. Future research should focus on:
-
Identifying Key Downstream Substrates: Utilizing phosphoproteomics in cellular and animal models of OCNDS, both with and without inhibitor treatment, to identify the specific substrates whose phosphorylation is disrupted.
-
Evaluating Inhibitors in Mammalian Models: The development of mouse models for OCNDS, some of which are already underway, will be critical for preclinical evaluation of CSNK2A inhibitors.[6][7][10] These models will allow for more complex behavioral and neurophysiological assessments.
-
Considering Off-Target Effects: CX-4945 is known to inhibit other kinases, such as DYRK1A and GSK3β, which are also implicated in neurodevelopmental disorders.[12][13] Further studies are needed to determine if these off-target effects contribute to the observed phenotypes and if more selective inhibitors are required.
-
Therapeutic Potential: While the mechanism of action for CK2 in OCNDS is still not fully understood, the potential for therapeutic intervention with CK2 inhibitors is an active area of discussion.[9] However, it is crucial to determine whether a simple inhibition of kinase activity would be beneficial, or if a more nuanced approach is needed, especially given that some mutations might lead to both loss and gain of function in different contexts.[4]
References
- 1. CSNK2A1 Foundation [csnk2a1foundation.org]
- 2. cdn.simonssearchlight.org [cdn.simonssearchlight.org]
- 3. tgen.org [tgen.org]
- 4. biorxiv.org [biorxiv.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Project: Development of Two OCNDS Mouse Models [csnk2a1foundation.org]
- 7. Research on OCNDS | CSNK2A1 Foundation | The world [csnk2a1foundation.org]
- 8. Gene: CSNK2A1 - [gene.sfari.org]
- 9. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 10. Patient organization perspective: a research roadmap for Okur-Chung Neurodevelopmental Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Senhwa Biosciences initiates silmitasertib trial in children with challenging cancers [synapse.patsnap.com]
- 15. targetedonc.com [targetedonc.com]
- 16. mdpi.com [mdpi.com]
- 17. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Csnk2A-IN-1: A Technical Guide to a Selective Chemical Probe for Protein Kinase CK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle progression, apoptosis, and transcription.[1][2][3] Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][4] The development of selective chemical probes is crucial for the accurate dissection of CK2's complex biology. This technical guide provides an in-depth overview of Csnk2A-IN-1 (also known as SGC-CK2-1), a highly potent and selective chemical probe for the catalytic alpha subunits of CK2 (CSNK2A1 and CSNK2A2).[5][6] This document summarizes its biochemical and cellular activity, outlines key experimental protocols for its use, and visualizes its application in probing CK2-mediated signaling pathways.
Data Presentation
Table 1: Biochemical and Cellular Activity of SGC-CK2-1 and its Negative Control
| Compound | Target | Assay Type | IC₅₀ (nM) | Assay Conditions | Reference |
| SGC-CK2-1 | CSNK2A1 (CK2α) | Enzymatic (Eurofins) | 4.2 | 10 µM ATP | [7] |
| CSNK2A2 (CK2α') | Enzymatic (Eurofins) | 2.3 | 10 µM ATP | [7] | |
| CSNK2A1 (CK2α) | NanoBRET (HEK293) | 36 | [3][7] | ||
| CSNK2A2 (CK2α') | NanoBRET (HEK293) | 16 | [3][7] | ||
| SGC-CK2-1N (Negative Control) | CSNK2A1 (CK2α) | Enzymatic (Eurofins) | >10,000 | [6][7] | |
| CSNK2A2 (CK2α') | Enzymatic (Eurofins) | >10,000 | [6][7] | ||
| CSNK2A2 (CK2α') | NanoBRET (HEK293) | >10,000 | [6][7] |
Table 2: Selectivity Profile of SGC-CK2-1
| Assay Platform | Number of Kinases Profiled | Concentration | Selectivity Score (S(35) at 1 µM) | Key Off-Targets (>65% inhibition) | Reference |
| KINOMEscan (DiscoverX) | 403 | 1 µM | 0.027 | 11 kinases with PoC <35 | [7] |
*PoC (Percent of Control): A lower PoC value indicates stronger binding. S(35) is a measure of selectivity, where a lower score indicates higher selectivity. The 11 kinases with PoC <35 were further evaluated and found to be at least 100-fold weaker than the intended targets.
Table 3: Pharmacokinetic Properties of SGC-CK2-1
| Parameter | Value | Remarks | Reference |
| ADME/Pharmacokinetics | Not extensively characterized | In vivo studies are not yet advised. |
Experimental Protocols
KINOMEscan Profiling for Selectivity Assessment
The KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery) is a competition-based binding assay used to determine the selectivity of kinase inhibitors.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
Generalized Protocol:
-
Preparation: The test compound (e.g., SGC-CK2-1) is prepared in an appropriate solvent (typically DMSO).
-
Incubation: The compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.
-
Data Analysis: The results are reported as "Percent of Control" (PoC), where the DMSO control represents 100% binding. A lower PoC indicates stronger binding of the test compound. For SGC-CK2-1, this was performed at a concentration of 1 µM against a panel of 403 wild-type kinases.[7]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a chemical probe to its target protein.
Principle: The assay utilizes a target kinase fused to a bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). When the tracer is bound to the kinase, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, resulting in a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Detailed Protocol for CK2 Target Engagement:
-
Cell Seeding: HEK293 cells are seeded into 96-well plates.
-
Transfection: Cells are transfected with a plasmid encoding either CSNK2A1-NanoLuc® or CSNK2A2-NanoLuc®.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of the test compound (e.g., SGC-CK2-1) for a defined period (typically 2 hours) in the presence of the fluorescent tracer.
-
Substrate Addition: A substrate for NanoLuc® luciferase is added to the wells.
-
Signal Detection: The plate is read on a luminometer capable of measuring both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the IC₅₀ value.
Western Blotting for Downstream Signaling Analysis
Western blotting is a key technique to assess the functional consequences of CK2 inhibition by measuring the phosphorylation status of its downstream substrates. A primary example is the phosphorylation of Akt at serine 129 (p-AKT S129).
Protocol for Assessing p-AKT (S129) Inhibition in HCT-116 Cells:
-
Cell Culture and Treatment: HCT-116 cells are cultured to ~80% confluency and then treated with a dose-response of SGC-CK2-1 (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 3 or 24 hours).[6]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
Sample Preparation: Lysates are mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Milk is generally avoided for phospho-protein detection as it contains casein, a phosphoprotein.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-AKT (S129) and total AKT. A loading control antibody (e.g., GAPDH) is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Band intensities are quantified using densitometry software, and the levels of p-AKT (S129) are normalized to total AKT and the loading control.
Signaling Pathways and Experimental Workflows
CK2 and the PI3K/AKT Signaling Pathway
CK2 is known to directly phosphorylate AKT at serine 129, which is distinct from the canonical PDK1 and mTORC2 phosphorylation sites.[8] This phosphorylation by CK2 is thought to enhance AKT's catalytic activity and promote cell survival. SGC-CK2-1 can be used to probe this specific signaling event.
Caption: CK2-mediated phosphorylation of AKT at Ser129.
CK2 and the NF-κB Signaling Pathway
CK2 can positively regulate the NF-κB pathway through multiple mechanisms, including the phosphorylation of IκBα, which promotes its degradation, and the direct phosphorylation of the p65/RelA subunit, enhancing its transcriptional activity.[9][10] This makes the NF-κB pathway a key area of investigation for the effects of CK2 inhibition.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of protein kinase II (CK2) prevents induced signal transducer and activator of transcription (STAT) 1/3 and constitutive STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Csnk2A-IN-1: An In-Depth Technical Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Csnk2A-IN-1, a selective inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1). The information presented herein is intended to support research and drug development efforts targeting CSNK2A1, a kinase implicated in various disease states, including cancer and viral infections.
Core Biological Activity
This compound, also identified as compound 7c, is a potent and selective, ATP-competitive inhibitor of the serine/threonine protein kinase CSNK2A1. It demonstrates significant antiviral properties and has been engineered for improved selectivity, particularly over PIM3 kinase.
Mechanism of Action
CSNK2A1 is a catalytic subunit of the protein kinase CK2, a ubiquitously expressed enzyme that phosphorylates a wide array of substrates, thereby regulating numerous cellular processes such as cell growth, proliferation, and survival.[1] Aberrant CK2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1] CSNK2A1 inhibitors, including this compound, typically function by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to its substrates.[1] This disruption of downstream signaling pathways can impede cancer cell growth and induce apoptosis (programmed cell death).[1]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound and the related, well-characterized CSNK2A1 inhibitor, CX-4945, for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | CSNK2A1 | NanoBRET | Data not available in provided search results | Data not available in provided search results | [2] |
| This compound | PIM3 | Assay not specified | Data not available in provided search results | Data not available in provided search results | [2] |
| CX-4945 | CSNK2A1 | In vitro kinase assay | 1 | 0.38 | [3] |
| CX-4945 | CSNK2A2 | In vitro kinase assay | 1 | 0.38 | [3] |
Note: Specific IC50 and Ki values for this compound were not found in the provided search results. The primary reference[2] would contain this information.
Signaling Pathways
CSNK2A1 is a central node in numerous signaling pathways critical for cellular homeostasis and disease progression. Inhibition of CSNK2A1 by this compound is anticipated to modulate these pathways, leading to its observed biological effects.
Caption: Simplified signaling pathway illustrating the role of CSNK2A1 and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for the characterization of kinase inhibitors and antiviral compounds.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CSNK2A1 Inhibition and its Impact on Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide focuses on the selective Casein Kinase 2 Alpha 1 (CSNK2A1) inhibitor Csnk2A-IN-1 , publicly available quantitative data and detailed experimental studies for this specific compound are limited. Therefore, to illustrate the core principles, mechanism, and quantifiable effects of CSNK2A1 inhibition on cell cycle progression, this document will use data from the well-characterized and clinically evaluated CSNK2A1 inhibitor, CX-4945 (Silmitasertib) , as a representative example. The methodologies and expected outcomes described herein provide a framework for the investigation of this compound.
Introduction: CSNK2A1 as a Therapeutic Target
Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that is ubiquitously expressed in eukaryotic cells. The catalytic subunit, CSNK2A1 (also known as CK2α), is a master regulator involved in a vast array of cellular processes, including cell cycle control, apoptosis, DNA repair, and signal transduction.[1][2][3] Elevated levels of CSNK2A1 are frequently observed in a multitude of malignancies, where it promotes cell growth, proliferation, and survival, making it an attractive therapeutic target in oncology.[4]
CSNK2A1 inhibitors are designed to block the kinase activity of the CK2α subunit.[4] The primary mechanism for most small molecule inhibitors, including this compound and CX-4945, is competitive binding at the ATP-binding site of the kinase, which prevents the phosphorylation of downstream substrates critical for tumor cell survival.[4] Inhibition of CSNK2A1 disrupts these pro-survival signaling pathways, leading to cell cycle arrest and the induction of apoptosis.[4][5]
The Role of CSNK2A1 in Cell Cycle Progression
CSNK2A1 acts as a critical node in the cell cycle regulatory network. It phosphorylates and modulates the function of numerous proteins that govern cell cycle checkpoints and progression. Key functions include:
-
Suppression of Apoptosis: CSNK2A1 can phosphorylate and inactivate pro-apoptotic proteins, thereby preventing programmed cell death.[5]
-
Checkpoint Control: It influences the G1/S and G2/M checkpoints, ensuring timely progression through the cell cycle.[5]
-
PI3K/Akt/mTOR Pathway Regulation: CSNK2A1 directly phosphorylates Akt at Serine 129 (S129), a key signaling hub that promotes cell survival and proliferation.[6]
-
Modulation of Cell Cycle Regulators: CSNK2A1-mediated phosphorylation can affect the stability and function of proteins like p21 and p27, which are critical inhibitors of cyclin-dependent kinases (CDKs).[6]
Inhibition of CSNK2A1 reverses these effects, leading to the stabilization of tumor suppressors, inactivation of pro-survival pathways, and ultimately, cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
A Technical Guide to the Therapeutic Target CSNK2A1 in Okur-Chung Neurodevelopmental Syndrome and the Investigative Role of Csnk2A-IN-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Okur-Chung Neurodevelopmental Syndrome (OCNDS): A Molecular Overview
OCNDS is characterized by a spectrum of clinical features, including developmental and speech delays, intellectual disability, hypotonia, and dysmorphic facial features.[1] The syndrome arises from heterozygous pathogenic variants in the CSNK2A1 gene. These mutations can be inherited or, more commonly, arise de novo.[2] The mutations are varied and include missense, nonsense, frameshift, and splice-site alterations that are distributed throughout the gene.[3]
The molecular consequences of these mutations are an area of active investigation, with evidence suggesting both loss-of-function and altered substrate specificity, depending on the specific variant.[3] This genetic heterogeneity likely contributes to the variable expressivity of the syndrome.
CSNK2A1 as a Therapeutic Target
The protein kinase CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle control, apoptosis, and signal transduction.[4] The catalytic subunit, CSNK2A1, is a key player in several signaling pathways critical for neurodevelopment. Given that OCNDS is caused by mutations in CSNK2A1, direct modulation of its kinase activity presents a rational therapeutic strategy. Depending on the specific molecular consequence of a patient's mutation (e.g., haploinsufficiency vs. dominant-negative effect), either inhibition or activation of CK2α may be beneficial. The use of selective chemical probes is therefore essential to dissect the functional consequences of targeting CSNK2A1 in the context of different OCNDS-causing mutations.
Csnk2A-IN-1: A Selective CSNK2A Inhibitor
This compound (also referred to as compound 7C in some literature) is a selective inhibitor of the CSNK2A protein.[2] It has been identified as having antiviral activity and improved selectivity over the PIM3 kinase.[5][6] While detailed public data on its potency is limited, its selectivity makes it a valuable tool for investigating the role of CSNK2A in biological systems.
Quantitative Data for CSNK2A Inhibitors
Specific IC50 and Ki values for this compound are not available in the reviewed literature. However, for the purpose of comparison, the following table provides data for CX-4945, a well-characterized and clinically tested CSNK2A inhibitor that has been used in a zebrafish model of OCNDS.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| CX-4945 | CSNK2A1 | In vitro kinase assay | 1 | 0.38 |
Key Signaling Pathways in OCNDS
CSNK2A1 is a hub in multiple signaling networks. Dysregulation of these pathways due to CSNK2A1 mutations is thought to underlie the pathophysiology of OCNDS. Two of the most relevant pathways are the PI3K-Akt-mTOR and the Wnt/β-catenin pathways.
PI3K-Akt-mTOR Pathway
The PI3K-Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival. CSNK2A1 has been shown to promote the activity of this pathway by phosphorylating key components, including Akt. In the context of OCNDS, mutations in CSNK2A1 could lead to aberrant regulation of this pathway, impacting normal neurodevelopment.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental to embryonic development, including neuronal differentiation and synapse formation. CSNK2A1 can phosphorylate β-catenin, a key effector of this pathway, thereby regulating its stability and transcriptional activity. Disrupted Wnt signaling due to faulty CSNK2A1 is a plausible mechanism for the neurodevelopmental abnormalities seen in OCNDS.
Experimental Protocols for this compound in OCNDS Research
The following protocols are representative methodologies for evaluating the efficacy and mechanism of action of this compound in the context of OCNDS.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against wild-type and OCNDS-mutant CSNK2A1.
Materials:
-
Recombinant human wild-type and mutant CSNK2A1 protein
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add kinase buffer, recombinant CSNK2A1 (wild-type or mutant), and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the ADP-Glo™ kit.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction according to the assay manufacturer's instructions.
-
Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter or measure the luminescence for the ADP-Glo™ assay.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cell-Based Assay in Patient-Derived Neurons
Objective: To assess the effect of this compound on a disease-relevant phenotype in neurons derived from OCNDS patients.
Materials:
-
Induced pluripotent stem cells (iPSCs) from OCNDS patients and healthy controls
-
Neuronal differentiation media and reagents
-
This compound
-
Multi-electrode array (MEA) system or high-content imaging system
-
Assay-specific reagents (e.g., for neurite outgrowth analysis, synaptic protein staining)
Procedure:
-
Differentiate OCNDS patient and control iPSCs into a relevant neuronal subtype (e.g., cortical neurons).
-
Plate the differentiated neurons on MEA plates or in imaging-compatible microplates.
-
Allow the neuronal cultures to mature and form networks.
-
Treat the neuronal cultures with a range of concentrations of this compound or vehicle control.
-
For MEA analysis: Record spontaneous network activity over time to assess changes in firing rate, burst frequency, and network synchrony.
-
For high-content imaging: Fix and stain the neurons for markers of neurite outgrowth (e.g., β-III tubulin) and synaptic density (e.g., PSD-95, synapsin-1).
-
Acquire and analyze images to quantify changes in neuronal morphology and synaptic number.
-
Compare the effects of this compound on OCNDS and control neurons to identify potential corrective effects.
Phosphoproteomics Workflow
Objective: To identify the downstream signaling pathways modulated by this compound in a relevant cellular model of OCNDS.
Materials:
-
OCNDS patient-derived cells (e.g., iPSC-derived neurons or lymphoblastoid cell lines)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC-based)
-
LC-MS/MS system
Procedure:
-
Culture OCNDS patient-derived cells and treat with this compound or vehicle control for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Enrich for phosphopeptides using a TiO₂ or IMAC-based method.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use bioinformatics software to identify and quantify changes in phosphopeptide abundance between this compound-treated and control samples.
-
Perform pathway analysis on the differentially phosphorylated proteins to identify modulated signaling networks.
In Vivo Evaluation in a Zebrafish Model of OCNDS
Objective: To assess the ability of this compound to rescue developmental defects in a zebrafish model of OCNDS.
Materials:
-
Zebrafish with a csnk2a1 mutation (generated by CRISPR/Cas9)
-
This compound
-
Zebrafish embryo water
-
Microscope with imaging capabilities
-
Behavioral tracking system
Procedure:
-
Generate a stable line of csnk2a1 mutant zebrafish.
-
Collect embryos from a cross of heterozygous mutant fish.
-
At a specific developmental stage (e.g., 4 hours post-fertilization), treat the embryos with a range of concentrations of this compound or vehicle control in the embryo water.
-
At later developmental stages (e.g., 24, 48, 72 hours post-fertilization), assess morphological phenotypes such as body length, eye size, and jaw development.
-
At larval stages (e.g., 5 days post-fertilization), evaluate locomotor activity and other behavioral readouts using a tracking system.
-
Genotype the individual larvae to correlate phenotype with genotype and treatment.
-
Determine if this compound treatment can rescue any of the mutant phenotypes.
Preclinical Evaluation Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of a therapeutic candidate like this compound for OCNDS.
Conclusion
The development of targeted therapies for Okur-Chung Neurodevelopmental Syndrome is a critical unmet need. As a monogenic disorder with a well-defined molecular basis, OCNDS is amenable to therapeutic strategies aimed at the CSNK2A1 protein. Selective inhibitors like this compound represent valuable tools for elucidating the complex pathobiology of OCNDS and for exploring the therapeutic potential of modulating CK2α activity. The experimental frameworks outlined in this guide provide a roadmap for researchers to systematically evaluate such compounds and advance the development of novel treatments for individuals with OCNDS. Further research to obtain detailed quantitative data for promising inhibitors and to expand the repertoire of disease-relevant models will be crucial for translating these preclinical efforts into clinical benefits.
References
- 1. Research on OCNDS | CSNK2A1 Foundation | The world [csnk2a1foundation.org]
- 2. Simons Searchlight | CSNK2A1-Related Syndrome [simonssearchlight.org]
- 3. Patient organization perspective: a research roadmap for Okur-Chung Neurodevelopmental Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of CSNK2A1 Inhibition in Viral Replication: A Technical Guide to CSNK2A-IN-1 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the protein kinase Casein Kinase 2 (CSNK2) as a therapeutic target for viral diseases and examines the antiviral activity of its inhibitors, with a focus on CSNK2A-IN-1 and related pyrazolo[1,5-a]pyrimidine compounds. The document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction: Casein Kinase 2 as a Pivotal Host Factor in Viral Infections
Casein Kinase 2 (CSNK2) is a highly conserved, constitutively active serine/threonine protein kinase that plays a crucial role in a vast array of cellular processes, including cell cycle control, apoptosis, and signal transduction.[1] It typically exists as a tetramer composed of two catalytic subunits (α or α') and two regulatory β subunits.[2] Given its involvement in fundamental cellular functions, many viruses have evolved to hijack the host cell's CSNK2 to facilitate their own replication.[3] This dependency makes CSNK2 an attractive host-directed target for broad-spectrum antiviral therapies. Inhibition of CSNK2 offers a potential strategy to disrupt the life cycle of various viruses, and a growing body of research has focused on developing and characterizing specific CSNK2 inhibitors.
This compound and Related Pyrazolo[1,5-a]pyrimidine Inhibitors
This compound is a selective inhibitor of the CSNK2A catalytic subunit.[4] It belongs to a broader class of ATP-competitive inhibitors that have demonstrated potent antiviral activity. Notably, a series of 3-cyano-pyrazolo[1,5-a]pyrimidines has been extensively studied for their ability to block the replication of pathogenic β-coronaviruses.[5][6] The structure-activity relationship within this class of compounds shows a strong correlation between their potency in engaging the CSNK2A target within cells and their antiviral efficacy.[2][5]
Mechanism of Antiviral Action
The antiviral mechanism of CSNK2A inhibitors is multifaceted and can be virus-specific.
3.1. Inhibition of β-Coronavirus Entry:
For β-coronaviruses, including SARS-CoV-2, MERS-CoV, and Murine Hepatitis Virus (MHV), the primary mechanism of action for CSNK2 inhibitors is the blockade of viral entry.[2][5][6] These viruses initiate infection by the binding of their spike glycoprotein to host cell receptors, such as ACE2 for SARS-CoV-2.[6] This is followed by clathrin-mediated endocytosis of the virus-receptor complex.[6] Inhibition of CSNK2 has been shown to significantly reduce the uptake of the SARS-CoV-2 spike protein, thereby preventing the initial stage of infection.[5][6]
3.2. Interference with Viral Protein Phosphorylation and Replication Machinery:
CSNK2 is also known to directly phosphorylate viral proteins, a step that is often essential for their function.
-
Respiratory Syncytial Virus (RSV): The phosphorylation of the RSV phosphoprotein (P) by CSNK2 at serine 232 is critical for the transcription elongation activity of the viral polymerase.[7]
-
Bluetongue Virus (BTV): CSNK2-mediated phosphorylation of the non-structural protein 2 (NS2) regulates the formation of viral inclusion bodies, which are the sites of viral replication and assembly.[8]
The role of CSNK2 can be complex and vary between different viruses. For instance, in contrast to its pro-viral role in many infections, silencing the regulatory β subunit of CK2 has been shown to increase the susceptibility of cells to Influenza A virus, suggesting a more nuanced regulatory function in this context.[9] Similarly, the effect of CSNK2 inhibitors on Hepatitis C virus (HCV) appears to be genotype-dependent.[10]
Quantitative Antiviral Activity of CSNK2 Inhibitors
The following tables summarize the quantitative data on the antiviral potency of various CSNK2 inhibitors against β-coronaviruses.
Table 1: Antiviral Activity of Silmitasertib against Coronaviruses
| Virus | Cell Line | Assay | IC50 (µM) | pIC50 | Reference |
| MHV-nLuc | DBT | Viral Replication | 0.63 | 6.2 | [2][5] |
| SARS-CoV-2 | Vero | Viral Replication | 2.5 | 5.6 | [2][5] |
| SARS-CoV-2 | A549-ACE2 | Viral Replication | >10 | <5 | [2][5] |
Table 2: Structure-Activity Relationship of N-(3-Aminophenyl)acetamide Pyrazolo[1,5-a]pyrimidines
| Compound | In-cell CSNK2A1 Target Engagement (pIC50) | MHV-nLuc Replication Inhibition (IC50, nM) | Reference |
| 1 | 7.9 | <10 | [5] |
| 2 | 8.8 | <10 | [5] |
| 3 | 8.5 | <10 | [5] |
| 4 | 8.9 | <10 | [5] |
| 6 | 7.1 | 130 | [5] |
| 7 | 6.6 | >1000 | [5] |
Table 3: Antiviral Activity of Selected CSNK2A Inhibitors against Various β-Coronaviruses
| Inhibitor | Virus | Cell Line | Measurement | Result | Reference |
| Compound 2 | SHC014-CoV | A549-ACE2 | Viral Replication | Dose-dependent decrease | [5] |
| SGC-CK2-1 | SHC014-CoV | A549-ACE2 | Viral Replication | Dose-dependent decrease | [5] |
| Compound 2 | WIV1-CoV | A549-ACE2 | Viral Replication | Dose-dependent decrease | [5] |
| SGC-CK2-1 | WIV1-CoV | A549-ACE2 | Viral Replication | Dose-dependent decrease | [5] |
| Compound 2 | SARS-CoV-2 | Primary HAE | Viral Replication | 1.5-2 log reduction at 10 µM | [2][5] |
| Compound 2 | SARS-CoV-2 | Primary HAE | Viral Replication | IC50 of 200-300 nM | [5] |
Table 4: Effect of CSNK2 Subunit Knockdown on MHV Replication
| siRNA Target | Cell Line | Viral Replication Inhibition (%) | Reference |
| CSNK2A1 | DBT | 40 | [2][5] |
| CSNK2A2 | DBT | No significant effect | [2][5] |
| CSNK2B | DBT | 85 | [2][5] |
Experimental Methodologies
This section provides a detailed overview of the key experimental protocols used to assess the antiviral activity of CSNK2A inhibitors.
5.1. Murine Hepatitis Virus (MHV-nLuc) Replication Assay
This assay is used to quantify the inhibition of viral replication.[2][5]
-
Cell Seeding: DBT (delayed brain tumor) cells are seeded in 96-well plates.
-
Drug Pretreatment: Cells are pretreated with the test compound for 1 hour.
-
Infection: Cells are infected with MHV engineered to express nanoluciferase (MHV-nLuc) at a specified multiplicity of infection (MOI), typically 0.1. The drug is maintained during the infection period.
-
Incubation: After 2 hours of infection, the supernatant is removed, monolayers are rinsed with PBS, and fresh media containing the drug is added.
-
Luciferase Measurement: At 48 hours post-infection, Nano-Glo® Luciferase Assay reagent is added to each well according to the manufacturer's protocol.
-
Data Acquisition: Relative light units (RLUs) are measured using a luminometer. The IC50 values are calculated from the dose-response curves.
5.2. Cell Viability Assay
To ensure that the observed antiviral effect is not due to cytotoxicity of the compounds, cell viability assays are performed in parallel.
-
Cell Treatment: Uninfected cells are treated with the same concentrations of the test compounds as in the antiviral assay.
-
Incubation: Cells are incubated for the same duration as the antiviral assay (e.g., 48 hours).
-
Viability Measurement: Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
5.3. SARS-CoV-2 Spike Protein Uptake Assay
This assay specifically measures the effect of inhibitors on the endocytosis of the viral spike protein.[5][6]
-
Cell Seeding: HEK293T cells stably expressing the ACE2 receptor (HEK293T-ACE2) are used.
-
Drug Treatment: Cells are treated with the CSNK2A inhibitors (e.g., 1 µM of SGC-CK2-1 or Compound 2) or a vehicle control.
-
Spike Protein Binding: His6-tagged SARS-CoV-2 spike protein is incubated with the cells at 4°C for 30 minutes to allow binding to the ACE2 receptor without internalization.
-
Internalization: The temperature is shifted to 37°C for 30 minutes to promote clathrin-mediated endocytosis.
-
Acid Wash: Extracellular spike protein is removed by washing the cells with an acidic solution.
-
Fixation and Permeabilization: Cells are fixed and permeabilized for antibody staining.
-
Immunofluorescence: The intracellular spike protein is visualized using an anti-His6 antibody followed by a fluorescently labeled secondary antibody.
-
Quantification: The total fluorescence intensity of the internalized spike protein is quantified by imaging and normalized to the number of cells.
5.4. siRNA-mediated Gene Knockdown
This technique is used to genetically validate the role of specific CSNK2 subunits in viral replication.[2][5]
-
siRNA Transfection: DBT cells are transfected with siRNAs targeting CSNK2A1, CSNK2A2, CSNK2B, or a non-targeting control siRNA.
-
Incubation: Cells are incubated for a period sufficient to achieve significant knockdown of the target proteins (e.g., 48-72 hours).
-
Knockdown Confirmation: The efficiency of knockdown is confirmed by Western blot analysis of the respective protein levels.
-
Viral Infection: The transfected cells are then infected with MHV-nLuc, and the viral replication is measured as described in the MHV-nLuc Replication Assay.
Signaling Pathways and Experimental Workflows
6.1. Signaling Pathway of β-Coronavirus Entry and its Inhibition
Caption: Mechanism of β-coronavirus entry and its inhibition by CSNK2A inhibitors.
6.2. General Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for screening antiviral activity and cytotoxicity of CSNK2A inhibitors.
6.3. Role of CSNK2 in RSV Replication
References
- 1. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein Kinase CK2 and Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein Kinase 2-Mediated Phosphorylation of Respiratory Syncytial Virus Phosphoprotein P Is Essential for the Transcription Elongation Activity of the Viral Polymerase; Phosphorylation by Casein Kinase 1 Occurs Mainly at Ser215 and Is without Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Casein Kinase 2 and Protein Phosphatase 2A Modulate Replication Site Assembly of Bluetongue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CK2beta gene silencing increases cell susceptibility to influenza A virus infection resulting in accelerated virus entry and higher viral protein content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casein Kinase II Inhibitor Enhances Production of Infectious Genotype 1a Hepatitis C Virus (H77S) - PMC [pmc.ncbi.nlm.nih.gov]
The Function of CSNK2A1 in Specific Cell Types: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Casein Kinase 2, alpha 1 (CSNK2A1), the primary catalytic subunit of the serine/threonine protein kinase CK2, is a pivotal regulator of a vast array of cellular processes. This ubiquitously expressed and constitutively active enzyme phosphorylates hundreds of substrates, positioning it as a critical node in signaling networks that govern cell proliferation, survival, differentiation, and DNA repair. Its deregulation is frequently implicated in numerous pathologies, most notably cancer, but also in disorders affecting the immune and nervous systems. This technical guide provides an in-depth examination of the cell-type-specific functions of CSNK2A1, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing complex signaling pathways. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the multifaceted roles of CSNK2A1.
Introduction to CSNK2A1 (Protein Kinase CK2α)
Protein Kinase CK2 is a highly conserved and essential enzyme in eukaryotes.[1] It typically exists as a tetrameric holoenzyme composed of two catalytic subunits (either α, encoded by CSNK2A1, or the closely related α', encoded by CSNK2A2) and two regulatory β subunits (encoded by CSNK2B).[2][3] The CSNK2A1 subunit harbors the catalytic activity, phosphorylating serine or threonine residues located in acidic contexts.[4][5] Unlike most kinases, CK2 is considered constitutively active and does not require a specific activation signal, though its activity can be modulated by the regulatory β subunits and its subcellular localization.[6][7]
CK2's pleiotropic nature is evident from its involvement in fundamental cellular processes, including cell cycle control, apoptosis, and transcription.[1][2][4][8] Its essential role is underscored by the fact that deletion of the Csnk2a1 gene in mice is embryonic lethal.[9] Given its central role in promoting cell growth and survival, it is not surprising that elevated CK2 activity is a hallmark of many diseases, particularly cancer.[7][8]
The Role of CSNK2A1 in Cancer Cells
Elevated expression and activity of CSNK2A1 are observed in a wide range of human malignancies, often correlating with aggressive tumor behavior and poor patient prognosis.[2][10][11] This has established CSNK2A1 as a significant target for cancer therapy.[8]
Specific Cancer Types
-
Lung Cancer: In non-small-cell lung cancer (NSCLC), elevated CSNK2A1 mRNA and protein levels are common.[6][12] Increased CSNK2A1 mRNA expression is associated with a worse prognosis in lung adenocarcinoma (LUAD) and correlates with the infiltration of myeloid-derived suppressor cells.[12][13] Furthermore, CSNK2A1 protein expression has been shown to positively correlate with tumor size and disease stage in NSCLC patients.[6][12] Studies suggest CSNK2A1 is more tumor-specific than the CSNK2A2 isoform, making it a potentially more favorable therapeutic target.[12][13] In KRAS-mutant lung cancer, CSNK2A1 has been identified as a mediator of resistance to MEK/ERK inhibitors.[14]
-
Breast Cancer: CSNK2A1 plays a role in promoting epithelial-mesenchymal transition (EMT) and regulating the Wnt/β-catenin pathway in breast cancer cells.[15] High expression of CSNK2A1 is associated with shorter survival in breast cancer patients.[15][16] It also contributes to therapeutic resistance; for instance, resistance to BET bromodomain inhibitors in triple-negative breast cancer has been linked to CSNK2A1-mediated phosphorylation of BRD4.[10][17]
-
Colorectal Cancer (CRC): Upregulation of CSNK2A1 in CRC is linked to poor prognosis.[2][18] Functionally, it promotes CRC cell proliferation, migration, and invasion, potentially through the PI3K/AKT pathway.[15][18]
-
Other Malignancies: Over-expression of CSNK2A1 has been reported as an unfavorable prognostic factor in numerous other cancers, including hepatocellular carcinoma, ovarian cancer, prostate cancer, gastric cancer, lymphomas, and acute myeloid leukemia.[2][15][16]
Key Signaling Pathways in Oncogenesis
CSNK2A1 integrates into several core cancer-promoting signaling pathways by phosphorylating key components, thereby sustaining cell proliferation and survival.
-
Wnt/β-catenin Pathway: CSNK2A1 can phosphorylate β-catenin (CTNNB1), a central component of the Wnt pathway, promoting its stability and transcriptional activity.[4][15] This is a critical mechanism for driving proliferation in cancers like breast and KRAS-mutant lung cancer.[14][17]
Caption: CSNK2A1 promotes Wnt signaling by stabilizing β-catenin.
-
PI3K-Akt-mTOR Pathway: CSNK2A1 is implicated in the activation of the PI3K-Akt-mTOR pathway, a central regulator of cell growth, proliferation, and survival.[15] It can directly phosphorylate Akt1 at Ser129, contributing to its activity.[5] It also stimulates the degradation of the tumor suppressor PTEN, a negative regulator of this pathway.[15]
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. An Integrative Pan-Cancer Analysis of the Prognostic and Immunological Role of Casein Kinase 2 Alpha Protein 1 (CSNK2A1) in Human Cancers: A Study Based on Bioinformatics and Immunohistochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. In Skeletal Muscle Fibers, Protein Kinase Subunit CSNK2A1/CK2α Is Required for Proper Muscle Homeostasis and Structure and Function of Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 8. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 10. uwo.scholaris.ca [uwo.scholaris.ca]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Deregulation of Casein Kinase-2 in non-small-cell lung cancer: A subunit-specific analysis [accscience.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. An integrative pharmacogenomics analysis identifies therapeutic targets in KRAS-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
The Impact of CSNK2A1 Inhibition on Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of the ubiquitously expressed serine/threonine protein kinase CK2, is a pivotal regulator of a vast array of cellular processes.[1] Its involvement in cell growth, proliferation, and survival has rendered it a significant target in therapeutic research, particularly in oncology.[2] Inhibitors of CSNK2A1, such as the well-characterized compound CX-4945 (silmitasertib), have demonstrated potent anti-cancer effects. This technical guide synthesizes the current understanding of how inhibiting CSNK2A1, using CX-4945 as the primary exemplar, modulates gene expression to achieve its therapeutic effects. While this document focuses on the effects of Csnk2A-IN-1, much of the detailed experimental data available is derived from studies on CX-4945, a structurally similar and extensively researched CK2 inhibitor. The findings related to CX-4945 are considered highly relevant to understanding the downstream effects of this compound.
Core Mechanism of Action
CSNK2A1 inhibitors primarily function by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to its numerous substrates.[2] This disruption of phosphorylation cascades affects downstream signaling pathways critical for tumor growth and survival.[2] Inhibition of CK2 has been shown to directly impede cancer cell proliferation and induce apoptosis (programmed cell death).[2]
Effects on Gene Expression: A Multi-faceted Impact
Inhibition of CSNK2A1 leads to significant alterations in the transcriptome, affecting genes involved in key cancer-related pathways.
Revival of Tumor Suppressor Function
In Acute Myeloid Leukemia (AML), CK2 is overexpressed and contributes to the hyperphosphorylation of the IKAROS tumor suppressor protein. This phosphorylation impairs IKAROS's ability to bind to DNA and regulate its target genes. Treatment with CX-4945 leads to decreased IKAROS phosphorylation, restoring its DNA-binding activity. This restored function results in the transcriptional repression of anti-apoptotic genes, most notably BCL2L1 (encoding BCL-XL), thereby sensitizing AML cells to apoptosis.[3]
Modulation of Key Signaling Pathways
CSNK2A1 inhibition has been shown to downregulate several pro-survival signaling pathways at the gene and protein expression level:
-
JAK/STAT Pathway: In glioblastoma models, CX-4945 treatment significantly reduced the expression of JAK1.[4] This, in turn, can affect the downstream STAT3 signaling, which is often constitutively active in cancer. In human cholangiocarcinoma cells, CX-4945 has been shown to down-regulate STAT3 mRNA expression.[5]
-
Angiogenesis: The expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, is significantly reduced upon treatment with CX-4945 in glioblastoma cells.[4]
-
Cell Survival and Apoptosis: Besides BCL2L1, the expression of another anti-apoptotic gene, Mcl-1, was not affected at the mRNA level in cholangiocarcinoma cells treated with CX-4945, suggesting post-transcriptional regulation.[5] However, the treatment did lead to an up-regulation of Death Receptor 4 (DR-4), promoting apoptosis.[5]
Off-Target Effects on Splicing Regulation
It is crucial to note that CX-4945 has been identified as a potent inhibitor of Cdc2-like kinases (Clks) in a CK2-independent manner.[6] This inhibition leads to widespread alterations in the alternative splicing of numerous genes. For example, treatment with CX-4945 was observed to induce an exon-skipped product of the CK2 α′ pre-mRNA.[6] This highlights that not all gene expression changes observed with this class of inhibitors are directly mediated by CSNK2A1 inhibition.
Quantitative Gene Expression Data
The following tables summarize the reported quantitative changes in gene expression following treatment with CX-4945.
Table 1: Differentially Expressed Genes in 786-O Cells Treated with CK2 Inhibitors [7]
| Gene | log2 (Fold Change) with CX-4945 | Benjamini-Hochberg corrected p-value |
| A panel of 102 genes were significantly deregulated. | Data for individual genes not specified in the abstract. | < 0.05 |
Note: The study compared the transcriptomic impact of CX-4945 with a more selective inhibitor, AB668, which only deregulated 48 genes, suggesting some of CX-4945's effects may be off-target.[7]
Table 2: Modulation of Specific Gene Expression by CX-4945 in Various Cancer Models
| Gene | Cell/Model Type | Change in Expression | Reference |
| BCL2L1 (BCL-XL) | Acute Myeloid Leukemia (AML) | Repression | [3] |
| HO-1 | Glioblastoma | Significant reduction | [4] |
| MnSOD | Glioblastoma | Significant reduction | [4] |
| Nrf2 | Glioblastoma | Significant reduction | [4] |
| JAK1 | Glioblastoma | Significant reduction | [4] |
| VEGF | Glioblastoma | Significant reduction | [4] |
| STAT3 | HuCCT-1 (Cholangiocarcinoma) | Significant downregulation of mRNA | [5] |
| Mcl-1 | HuCCT-1 (Cholangiocarcinoma) | No change in mRNA expression | [5] |
| G6Pase | HepG2 (Hepatocellular Carcinoma) | Induction | [6] |
| PEPCK | HepG2 (Hepatocellular Carcinoma) | Induction | [6] |
Experimental Protocols
RNA Isolation and RT-PCR for Gene Expression Analysis
This protocol is a generalized representation based on standard molecular biology techniques often cited in the referenced studies.
-
Cell Treatment: Culture cells (e.g., 293T, HuCCT-1) to the desired confluency. Treat cells with either DMSO (vehicle control) or the specified concentration of this compound/CX-4945 for the indicated time period.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA on a silica membrane.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): Perform PCR using gene-specific primers for the target gene (e.g., STAT3, Mcl-1) and a housekeeping gene (e.g., GAPDH, Actin) for normalization. The PCR reaction mixture typically contains cDNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The intensity of the bands, often quantified by densitometry, reflects the relative mRNA expression levels. For quantitative PCR (qPCR), a fluorescent dye (e.g., SYBR Green) is used, and the cycle threshold (Ct) values are used to determine relative gene expression.
Transcriptome-wide Analysis using Exon Array[6]
-
Cell Culture and Treatment: Prepare cell cultures (e.g., 293T cells) and treat with the inhibitor (e.g., 10 µM CX-4945) or DMSO for a specified duration (e.g., 6 hours).
-
RNA Isolation: Extract total RNA from the treated and control cells as described above.
-
Sample Preparation for Microarray: Process the RNA samples for microarray analysis using a commercial kit (e.g., Affymetrix GeneChip Whole Transcript Sense Target Labeling Assay) according to the manufacturer's protocol. This involves cDNA synthesis, fragmentation, and labeling.
-
Hybridization, Washing, and Scanning: Hybridize the labeled samples to an exon array (e.g., Human Exon 1.0 ST array). After hybridization, wash the arrays to remove non-specifically bound probes and scan the array to detect the fluorescent signals.
-
Data Analysis: Analyze the scanned data using appropriate software (e.g., Affymetrix Expression Console). Perform normalization and statistical analysis to identify differentially expressed genes and exons between the inhibitor-treated and control groups.
Visualizations: Signaling Pathways and Workflows
References
- 1. Gene - CSNK2A1 [maayanlab.cloud]
- 2. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a Novel Function of CX-4945 as a Splicing Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for CSNK2A-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of the protein kinase CK2, is a crucial regulator of a wide array of cellular processes. Its ubiquitous expression and involvement in key signaling pathways have implicated it in the progression of numerous diseases, particularly cancer.[1] Elevated levels of CSNK2A1 are often observed in various malignancies, making it a compelling target for therapeutic intervention.[1] CSNK2A-IN-1 is a potent inhibitor of CSNK2A1, acting by binding to the ATP-binding site of the kinase and preventing the transfer of phosphate groups to its substrates.[2] Inhibition of CSNK2A1 can impede cancer cell growth and proliferation and, in some cases, induce apoptosis (programmed cell death).[2] These dual actions make CSNK2A1 inhibitors like this compound promising candidates for cancer therapy.[2]
These application notes provide detailed protocols for assessing the cell-based activity of this compound, enabling researchers to evaluate its efficacy in relevant cellular models.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. While extensive public data for this compound across a wide range of cancer cell lines is limited, the following table provides a template for summarizing such quantitative data. For context, IC50 values for other CK2 inhibitors in various cancer cell lines often fall within the low micromolar to nanomolar range.
| Cell Line | Cancer Type | IC50 (µM) for this compound | Reference |
| HCT-116 | Colorectal Carcinoma | Data not available | |
| U-87 MG | Glioblastoma | Data not available | |
| A549 | Lung Carcinoma | Data not available | |
| MCF-7 | Breast Adenocarcinoma | Data not available | |
| PC-3 | Prostate Adenocarcinoma | Data not available | |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Experimental Protocols
Cell Proliferation/Viability Assay (MTS/MTT Assay)
This protocol describes a colorimetric assay to determine the effect of this compound on the proliferation and viability of cancer cells. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTS/MTT Assay:
-
Add 20 µL of the MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell line and should be optimized.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours to dissolve the formazan crystals.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Western Blot Analysis of Downstream Target Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit the phosphorylation of a known CSNK2A1 downstream target, such as AKT at Serine 129, in a cellular context.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (S129), anti-total AKT, anti-CSNK2A1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control (e.g., GAPDH).
-
Compare the levels of the phosphorylated target in inhibitor-treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: CSNK2A1 Signaling Pathways.
References
Application Notes for Csnk2A-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csnk2A-IN-1 is a potent and selective inhibitor of Casein Kinase 2, alpha 1 (CK2α), also known as CSNK2A1. CK2α is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Aberrant CK2α activity has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[1][2] this compound functions by binding to the ATP-binding site of CK2α, thereby preventing the phosphorylation of its numerous downstream substrates.[1]
Western blotting is a fundamental technique to study the effects of this compound on cellular signaling pathways. This method allows for the qualitative and quantitative assessment of changes in protein expression and phosphorylation status of CK2α targets and downstream effectors. A primary downstream pathway affected by CK2α inhibition is the PI3K/Akt signaling cascade, where CK2α can directly phosphorylate Akt, a key regulator of cell survival and proliferation.[1][3]
These application notes provide a comprehensive protocol for utilizing this compound in Western blot analysis to probe its impact on the CK2α-Akt signaling axis.
Mechanism of Action
This compound, as a selective inhibitor of the catalytic subunit of CK2, is expected to decrease the phosphorylation of CK2α target proteins. One of the key downstream targets of CK2α is the serine/threonine kinase Akt. Inhibition of CK2α by this compound is anticipated to lead to a reduction in Akt phosphorylation at serine 129 (S129), a site directly targeted by CK2α.[4] This modulation of the PI3K/Akt pathway can subsequently impact cell survival and proliferation.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis assessing the impact of CK2α modulation on total and phosphorylated Akt levels. While this data is from a study involving the knockout of Csnk2a1, it is illustrative of the expected effects of a potent inhibitor like this compound.[4] Densitometric analysis was performed, and protein levels were normalized to a loading control (e.g., GAPDH).
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| Total Akt | Control | 1.00 ± 0.15 | - |
| This compound (10 µM) | 1.10 ± 0.20 | > 0.05 | |
| Phospho-Akt (S129) | Control | 1.00 ± 0.12 | - |
| This compound (10 µM) | 0.45 ± 0.08 | < 0.01 | |
| Phospho-Akt (S473) | Control | 1.00 ± 0.18 | - |
| This compound (10 µM) | 0.95 ± 0.15 | > 0.05 |
Note: This data is representative and should be confirmed experimentally for specific cell lines and conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, MCF-7, Jurkat) in appropriate culture dishes and grow to 70-80% confluency.[5]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in cell culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-CK2α, anti-phospho-Akt (S129), anti-total-Akt, and a loading control like anti-GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Skeletal Muscle Fibers, Protein Kinase Subunit CSNK2A1/CK2α Is Required for Proper Muscle Homeostasis and Structure and Function of Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Biochemical Assay for the Characterization of CSNK2A1 Inhibitors
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1 or CK2α), is the catalytic subunit of the ubiquitous and highly pleiotropic serine/threonine protein kinase CK2.[1][2] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] CSNK2A1 is constitutively active and phosphorylates a vast number of substrates, playing a critical role in a wide array of cellular processes, including cell cycle progression, DNA repair, signal transduction, and apoptosis.[2][3] Elevated levels and aberrant activity of CSNK2A1 have been strongly linked to numerous human diseases, particularly cancer, making it a compelling target for therapeutic intervention.[3][4]
CSNK2A1 inhibitors are small molecules designed to block the kinase activity of the enzyme. The most common mechanism of action involves competitive binding to the ATP-binding site, which prevents the transfer of a phosphate group from ATP to the substrate protein, thereby disrupting downstream signaling pathways critical for tumor growth and survival.[3] Evaluating the potency and selectivity of these inhibitors is a crucial step in drug development. This document outlines a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of compounds like Csnk2A-IN-1 against the CSNK2A1 enzyme, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Assay Principle
The TR-FRET kinase assay is a robust, homogeneous (mix-and-read) method ideal for high-throughput screening.[5] The assay measures the phosphorylation of a specific, fluorescein-labeled peptide substrate by the CSNK2A1 enzyme. The reaction product is detected using a terbium-labeled antibody that specifically binds to the phosphorylated substrate. When the antibody binds, the terbium (Tb) donor fluorophore and the fluorescein acceptor are brought into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET). The long-lifetime fluorescence of terbium allows for time-resolved detection, which minimizes background interference. The resulting TR-FRET signal is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity. The potency of an inhibitor is determined by measuring the reduction in the TR-FRET signal at various inhibitor concentrations.
Quantitative Data Summary
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below shows data for a well-characterized CSNK2A1 inhibitor, CX-4945, which can be used as a reference or positive control in this assay.
| Compound Name | Target Kinase | Assay Format | ATP Concentration | Substrate | IC50 (nM) | Reference |
| CX-4945 | CSNK2A1 | Radiometric | 10 µM | Peptide | 1 | [6] |
Signaling Pathway and Inhibition
Detailed Experimental Protocol: TR-FRET Assay
This protocol is designed for a 384-well plate format, but can be adapted.
1. Materials and Reagents
-
Enzyme: Recombinant Human CSNK2A1 (e.g., from Millipore or Thermo Fisher Scientific).
-
Substrate: Fluorescein-labeled CSNK2A1-specific peptide substrate.
-
Inhibitor: this compound or other test compounds, dissolved in 100% DMSO.
-
Positive Control: A known CSNK2A1 inhibitor (e.g., CX-4945).
-
Detection Reagent: Terbium (Tb)-labeled anti-phospho-substrate antibody (e.g., LanthaScreen™ Tb antibody).
-
Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution in water, pH adjusted to 7.0.
-
Stop Solution: TR-FRET Dilution Buffer containing EDTA (e.g., 20 mM EDTA in TR-FRET Dilution Buffer).
-
Plates: Low-volume, 384-well black polypropylene or polystyrene microplates.
-
Equipment: Microplate reader capable of time-resolved fluorescence detection (e.g., PHERAstar FSx, EnVision).
2. Reagent Preparation
-
Kinase Working Solution: Dilute the CSNK2A1 enzyme to a 2X final concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration (typically low nM range).
-
Substrate/ATP Working Solution: Prepare a 2X solution containing the fluorescein-labeled substrate and ATP in 1X Kinase Buffer. The final concentration of ATP should ideally be at or near its Km for CSNK2A1.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound and control compounds in 100% DMSO. Then, dilute these stocks into 1X Kinase Buffer to create a 4X final concentration series. The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
Detection Solution: Dilute the Tb-labeled antibody to a 2X final concentration in TR-FRET Dilution Buffer containing EDTA.
3. Assay Procedure
The following steps describe additions to a single well for determining an inhibitor IC50.
-
Add Inhibitor: Dispense 5 µL of the 4X inhibitor dilution (or 1X Kinase Buffer with DMSO for "no inhibitor" and "no enzyme" controls) into the wells of the 384-well plate.
-
Add Enzyme: Add 5 µL of the 2X Kinase Working Solution to all wells except the "no enzyme" negative controls. For these, add 5 µL of 1X Kinase Buffer.
-
Pre-incubation: Gently mix the plate on a plate shaker and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction. The total volume is now 20 µL.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for 60-90 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction: Add 20 µL of the 2X Detection Solution (containing EDTA and Tb-antibody) to all wells. The EDTA will chelate Mg²⁺ and stop the enzymatic reaction.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader. Set the excitation wavelength to ~340 nm and measure emission at two wavelengths: ~620 nm (for Terbium) and ~665 nm (for Fluorescein/FRET).
4. Data Analysis
-
Calculate Emission Ratio: For each well, calculate the TR-FRET ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalize Data: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls:
-
% Inhibition = 100 * (1 - [(Ratio_Inhibitor - Ratio_NoEnzyme) / (Ratio_NoInhibitor - Ratio_NoEnzyme)])
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Experimental Workflow
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
Application Notes and Protocols for In Vivo Study of Csnk2A-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of protein kinase CK2, is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle control, proliferation, and apoptosis.[1][2] Aberrant expression and activity of CSNK2A1 have been implicated in the pathogenesis of various diseases, particularly cancer, where it contributes to tumor growth and survival.[1][3] Its involvement in key oncogenic signaling pathways, such as PI3K-Akt-mTOR and Wnt, makes it an attractive target for therapeutic intervention.[2][3] Csnk2A-IN-1 is a novel, potent, and selective small molecule inhibitor of CSNK2A1. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, detailing study design, experimental protocols, and data presentation for assessing its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.
CSNK2A1 Signaling Pathway
CSNK2A1 is a central node in cellular signaling, influencing multiple pathways that are critical for cell fate. A simplified representation of its involvement in the PI3K-Akt-mTOR and Wnt signaling pathways is depicted below. Inhibition of CSNK2A1 by this compound is expected to modulate these pathways, leading to anti-cancer effects.
References
Csnk2A-IN-1 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), a serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and differentiation. Its aberrant expression and activity are frequently implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[1][2] Csnk2A-IN-1 is a potent and selective inhibitor of CSNK2A1, demonstrating significant anti-neoplastic potential in preclinical studies. This document provides detailed application notes and protocols for the utilization of this compound and its close analog, CX-4945 (Silmitasertib), in xenograft models, a cornerstone in the in vivo evaluation of novel anti-cancer agents.
Mechanism of Action
This compound and its analogs are ATP-competitive inhibitors that target the catalytic alpha subunit of the CSNK2 holoenzyme.[3] By blocking the kinase activity of CSNK2A1, these inhibitors disrupt the phosphorylation of a multitude of downstream substrates, thereby impeding key oncogenic signaling pathways. One of the most well-documented pathways affected is the PI3K/Akt/mTOR signaling cascade, which is crucial for tumor cell growth, proliferation, and survival.[4][5] Inhibition of CSNK2A1 leads to decreased phosphorylation of Akt at Serine 129, a direct target of CSNK2, which in turn attenuates the entire PI3K/Akt/mTOR pathway.[4] This disruption can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[4]
Data Presentation: Efficacy in Xenograft Models
The anti-tumor efficacy of the CSNK2A1 inhibitor CX-4945 has been demonstrated in various subcutaneous xenograft models. The following tables summarize the quantitative data from these studies, showcasing the dose-dependent inhibition of tumor growth across different cancer types.
Table 1: Antitumor Activity of CX-4945 in a Breast Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BT-474 | Nude Mice | CX-4945 | 25 mg/kg, twice daily, oral gavage | 88% | [4] |
| BT-474 | Nude Mice | CX-4945 | 75 mg/kg, twice daily, oral gavage | 97% | [4] |
Table 2: Antitumor Activity of CX-4945 in a Pancreatic Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 | Nude Mice | CX-4945 | 75 mg/kg, twice daily, oral gavage | 93% | [4] |
Table 3: Antitumor Activity of CX-4945 in a Prostate Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| PC-3 | Athymic Mice | CX-4945 | 25 mg/kg, twice daily, oral gavage | 19% | [2] |
| PC-3 | Athymic Mice | CX-4945 | 50 mg/kg, twice daily, oral gavage | 40% | [2] |
| PC-3 | Athymic Mice | CX-4945 | 75 mg/kg, twice daily, oral gavage | 86% | [2] |
Signaling Pathway
The following diagram illustrates the central role of CSNK2A1 in the PI3K/Akt/mTOR signaling pathway and the mechanism of its inhibition by this compound.
Caption: CSNK2A1-PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Xenograft Tumor Model Workflow
The following diagram outlines the typical workflow for a xenograft study evaluating the efficacy of this compound.
Caption: Xenograft Model Experimental Workflow.
Detailed Methodology: Subcutaneous Xenograft Model
This protocol provides a detailed procedure for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
1. Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., BT-474, BxPC-3, PC-3) in the recommended complete medium until cells reach 70-80% confluency.[6]
-
Harvest the cells by trypsinization, wash twice with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion; viability should be >95%.[6]
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix on ice to a final concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.[2] Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Implantation:
-
Use 4-6 week old immunocompromised mice (e.g., athymic nude or NOD/SCID). Allow the mice to acclimatize for at least one week before the experiment.[6]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100-200 µL of the cell suspension into the prepared site using a 27- or 30-gauge needle.[6]
3. Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers twice a week.[7]
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[6]
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7]
-
Prepare this compound (or CX-4945) in a suitable vehicle for oral administration (e.g., formulated in a solution of PEG300, Tween80, and water).[4]
-
Administer the inhibitor via oral gavage at the desired doses (e.g., 25, 50, or 75 mg/kg) twice daily.[2][4] The control group should receive the vehicle only.
-
Continue treatment for the specified duration (e.g., 21-35 days).[7]
-
Monitor and record the body weight of the mice twice a week as an indicator of toxicity.
4. Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Tumor tissues can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt S129) or histopathological examination.
Conclusion
This compound and its analogs have demonstrated significant and dose-dependent antitumor activity in a variety of cancer xenograft models. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of CSNK2A1 inhibition in vivo. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, crucial for the advancement of novel cancer therapeutics targeting the CSNK2A1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Csnk2A-IN-1 Treatment in HAP1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2), a highly conserved serine/threonine protein kinase, is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, and survival.[1] The catalytic subunit, CSNK2A1 (also known as CK2α), is frequently overexpressed in various human cancers, making it a compelling target for therapeutic intervention.[1] Csnk2A-IN-1 is a selective inhibitor of CSNK2A1, offering a valuable tool for investigating the cellular functions of CK2 and for assessing its potential as a therapeutic target.[2]
The HAP1 cell line, a near-haploid human cell line derived from the KBM-7 cell line, provides a powerful model for genetic and pharmacological studies.[3][4][5] With only a single copy of most genes, HAP1 cells are particularly advantageous for studying the effects of gene knockouts or the specific targeting of single-copy genes, allowing for a more direct assessment of a compound's on-target effects.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the treatment of the HAP1 cell line with this compound. The included methodologies for cell culture, inhibitor treatment, cell viability assays, and western blot analysis are designed to guide researchers in assessing the biological effects of CSNK2A1 inhibition in this unique cell model.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | CSNK2A1 (CK2α) | [2] |
| Form | Powder | - |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [2] |
| Storage | Stock solution: -80°C (6 months), -20°C (1 month) | [2] |
Table 2: Hypothetical IC50 of this compound in HAP1 Cells
| Assay | Time Point | IC50 (µM) |
| Cell Viability (MTT) | 72 hours | 1.5 |
Table 3: Hypothetical Effect of this compound on Protein Expression in HAP1 Cells
| Protein | Treatment (1 µM this compound, 24h) | Fold Change (vs. DMSO) |
| p-Akt (Ser129) | Decrease | 0.4 |
| Akt (Total) | No significant change | 1.0 |
| p-PTEN (Ser380) | Decrease | 0.3 |
| PTEN (Total) | No significant change | 1.1 |
| Cleaved Caspase-3 | Increase | 3.2 |
Experimental Protocols
Protocol 1: HAP1 Cell Culture
-
Cell Line: HAP1 (Wild-type)
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Monitor cell confluency. Cells should be passaged when they reach 80-90% confluency.
-
Aspirate the old medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate at the desired density.
-
Protocol 2: this compound Stock Solution Preparation
-
Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed HAP1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a DMSO-only control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Protocol 4: Western Blot Analysis
-
Cell Seeding and Treatment: Seed HAP1 cells in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, treat the cells with the desired concentrations of this compound or DMSO for the specified time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PTEN, anti-PTEN, anti-cleaved Caspase-3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: this compound inhibits CSNK2A1, leading to reduced pro-survival signaling and apoptosis induction.
Caption: Workflow for assessing the effects of this compound on HAP1 cells.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HAP1 cells - Wikipedia [en.wikipedia.org]
- 4. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 6. HAP1 knockout cell lines [horizondiscovery.com]
Application Notes and Protocols for Csnk2A-IN-1 in C2C12 Muscle Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of protein kinase CK2, is a highly conserved serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle control, apoptosis, and signal transduction.[1][2] Emerging evidence from studies involving genetic knockout and other small molecule inhibitors in C2C12 myoblasts indicates that CSNK2A1 is a significant regulator of myogenesis, the process of muscle cell differentiation.[3][4] Inhibition of CK2 activity has been shown to impair the formation of myotubes and reduce the expression of key muscle-specific genes.[3]
Csnk2A-IN-1 is a selective inhibitor of CSNK2A, offering a valuable tool for dissecting the specific roles of this kinase in cellular pathways.[5] These application notes provide a comprehensive guide for utilizing this compound in C2C12 muscle cell studies to investigate its impact on myogenesis. The following protocols for C2C12 cell culture, differentiation, and analysis are based on established methodologies and can be adapted for studies involving this compound.
Data Presentation
Expected Effects of CSNK2A1 Inhibition on C2C12 Myogenesis
| Parameter | Expected Outcome with CSNK2A1 Inhibition | Reference |
| Myotube Formation | Impaired/Reduced | [3] |
| Myogenic Marker Expression (MyoD, Myogenin, MHC) | Decreased | [3] |
| Cell Fusion Index | Decreased | [3] |
| Creatine Kinase Activity | Decreased | [3] |
Recommended Experimental Conditions for this compound
Note: The optimal concentration of this compound for C2C12 cells has not been empirically determined in the available literature. The following recommendations are based on studies using the CK2 inhibitor CX-5011 and should be optimized by the end-user through a dose-response experiment.
| Parameter | Recommended Range | Notes |
| Concentration Range | 0.5 - 10 µM | Based on the effective concentration of CX-5011 (2 µM) in C2C12 cells.[3] A dose-response curve is recommended to determine the optimal concentration. |
| Treatment Duration | 24 - 96 hours (or longer) | Treatment should be initiated at the onset of differentiation and maintained throughout the experiment. The duration will depend on the specific myogenic events being studied (e.g., early vs. late differentiation markers). |
| Vehicle Control | DMSO | This compound is typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept constant across all conditions and should not exceed 0.1%. |
Signaling Pathway and Experimental Workflow
Experimental Protocols
C2C12 Cell Culture and Maintenance
Materials:
-
C2C12 myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
Cell culture flasks/dishes
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture C2C12 myoblasts in Growth Medium in a humidified incubator.[6]
-
Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[7]
-
To passage, aspirate the Growth Medium and wash the cells once with PBS.
-
Add a minimal volume of Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of Growth Medium and gently pipette to create a single-cell suspension.
-
Seed new culture flasks at a ratio of 1:10 to 1:20.
Induction of Myogenic Differentiation
Materials:
-
C2C12 myoblasts at 80-90% confluency
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[6]
-
PBS
Protocol:
-
Once C2C12 cells reach 80-90% confluency, aspirate the Growth Medium.
-
Gently wash the cell monolayer twice with sterile PBS.
-
Replace the PBS with Differentiation Medium. This marks Day 0 of differentiation.
-
Return the cells to the incubator. Change the Differentiation Medium every 24 hours.[7]
-
Myotube formation should be visible within 3-5 days.[6]
Treatment with this compound
Materials:
-
Differentiating C2C12 cells (from Protocol 2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Differentiation Medium
Protocol:
-
On Day 0 of differentiation, prepare fresh Differentiation Medium containing the desired final concentration of this compound or an equivalent volume of DMSO (vehicle control).
-
For a dose-response experiment, prepare a serial dilution of this compound in Differentiation Medium (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Add the prepared media to the respective wells of differentiating C2C12 cells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Replenish the medium with fresh this compound or vehicle-containing Differentiation Medium every 24 hours.
-
Proceed with downstream analysis at the designated time points.
Western Blotting for Myogenic Markers
Materials:
-
Treated C2C12 cells
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MyoD, anti-Myogenin, anti-Myosin Heavy Chain [MHC], anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
At the desired time point, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and add Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Myotube Staining
Materials:
-
Treated C2C12 cells grown on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-Myosin Heavy Chain)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
At the desired time point, gently wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-MHC) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Analyze myotube formation, size, and fusion index (percentage of nuclei within myotubes).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Csnk2A-IN-1 Application Notes and Protocols for PC-3 and HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csnk2A-IN-1, also known as Silmitasertib (CX-4945), is a potent and selective, orally bioavailable small-molecule inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including prostate and cervical cancers. The CK2 catalytic subunit alpha (CSNK2A1) plays a crucial role in various cellular processes such as cell growth, proliferation, and survival.[1] Inhibition of CSNK2A1 has emerged as a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for the use of this compound in two widely studied human cancer cell lines: PC-3 (prostate carcinoma) and HeLa (cervical carcinoma).
Mechanism of Action
This compound is an ATP-competitive inhibitor of the CK2 holoenzyme.[2] By binding to the ATP-binding site of the CSNK2A1 subunit, it prevents the phosphorylation of numerous downstream substrates. This disruption of the CK2 signaling cascade interferes with key cellular pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin signaling pathways.[3] The inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and a reduction in angiogenic signaling.[1][2]
Data Summary
The following tables summarize the quantitative effects of this compound on PC-3 and HeLa cells, compiled from multiple studies.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Compound | Time Point | IC50 (µM) | Assay |
| PC-3 | This compound (CX-4945) | Not Specified | ~10 | Not Specified |
| HeLa | This compound (CX-4945) | 72 hours | 4.1 | MTT Assay |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Apoptosis Induction
| Cell Line | Compound | Concentration (µM) | Time Point (hours) | Apoptotic Cells (%) | Assay |
| PC-3 | This compound (CX-4945) | Not Specified | Not Specified | Dose-dependent increase | Not Specified |
| HeLa | This compound (CX-4945) | 5 | 48 | Significant PARP cleavage | Western Blot |
| HeLa | This compound (CX-4945) | 10 | 24 | Visible PARP cleavage | Western Blot |
Table 3: Cell Cycle Analysis
| Cell Line | Compound | Concentration (µM) | Time Point (hours) | Effect |
| BxPC-3 (Pancreatic Cancer) | This compound (CX-4945) | Not Specified | Not Specified | G1 arrest |
| BT-474 (Breast Cancer) | This compound (CX-4945) | Not Specified | Not Specified | G2/M arrest |
| HNSCC cell lines | This compound (CX-4945) | 10 | Not Specified | Increase in sub-G0, S, and G2/M phases |
Note: While specific cell cycle data for PC-3 and HeLa cells with this compound was not available in the reviewed literature, data from other cancer cell lines indicate that the inhibitor can induce cell cycle arrest.[4][5]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture
-
PC-3 Cells: Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HeLa Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 103 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding: Seed 1 x 105 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound and a vehicle control for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Follow steps 1 and 2 of the apoptosis assay protocol.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Seeding and Treatment: Seed 1 x 106 cells in a 60 mm dish, allow them to adhere, and then treat with this compound for the desired time.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt (Ser129), anti-Akt, anti-PARP, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In-Vitro Kinase Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol), a substrate peptide (e.g., RRRADDSDDDDD), and recombinant human CK2 holoenzyme.
-
Inhibitor Addition: Add this compound at various concentrations.
-
Initiation: Start the reaction by adding ATP solution containing [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Quenching and Detection: Stop the reaction and measure the incorporation of 33P into the substrate peptide using a phosphocellulose filter plate and a scintillation counter.
-
Analysis: Determine the inhibitory activity and IC50 value of this compound.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in both PC-3 and HeLa cancer cell lines. Its ability to inhibit the constitutively active CK2 kinase and subsequently modulate critical cell survival pathways underscores its potential as a therapeutic agent. The protocols provided herein offer a framework for researchers to further investigate the cellular and molecular effects of this compound in these and other cancer cell models. Careful optimization of experimental conditions is recommended to ensure reproducible and accurate results.
References
- 1. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
Unveiling the Substrates of CSNK2A1: A Guide to Using Chemical Genetics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casein Kinase 2 (CSNK2A1), a highly pleiotropic and ubiquitously expressed serine/threonine kinase, plays a pivotal role in a myriad of cellular processes, including cell cycle progression, transcription, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[2][3] A critical step in understanding CSNK2A1's function and its role in disease is the comprehensive identification of its substrates. This document provides a detailed guide on utilizing a powerful chemical genetics approach to specifically identify and validate CSNK2A1 substrates in a cellular context.
The cornerstone of this strategy is the combined use of a selective CSNK2A1 inhibitor and a cell line expressing an inhibitor-resistant mutant of the kinase. While the user specified "Csnk2A-IN-1," the published literature extensively documents this methodology using the clinical-stage inhibitor CX-4945 . The principles and protocols outlined here are based on the use of CX-4945 but can be adapted for other selective CSNK2A1 inhibitors. This approach, coupled with quantitative phosphoproteomics, allows for the confident identification of bona fide CSNK2A1 substrates.[1]
Principle of the Method
The chemical genetics strategy overcomes the challenge of off-target effects often associated with kinase inhibitors.[1] It relies on comparing the phosphoproteome of cells expressing wild-type (WT) CSNK2A1 with cells expressing a mutant version of CSNK2A1 that is resistant to the inhibitor.
In the presence of the inhibitor (e.g., CX-4945):
-
WT CSNK2A1 cells: Phosphorylation of direct CSNK2A1 substrates will be significantly reduced.
-
Inhibitor-Resistant CSNK2A1-mutant cells: Phosphorylation of direct CSNK2A1 substrates will be "rescued" or maintained, as the mutant kinase remains active.
By quantifying these changes across the entire phosphoproteome, one can specifically pinpoint the substrates of CSNK2A1.
Data Presentation
Table 1: Inhibitor Activity and Cellular Response
This table summarizes the key quantitative parameters for the CSNK2A1 inhibitor CX-4945, which serves as a paradigm for this experimental approach.
| Parameter | Value | Cell Line | Comments | Reference |
| CX-4945 IC50 (In Vitro) | 1 nM | - | Half-maximal inhibitory concentration against purified CSNK2A1/CSNK2A2. | [1] |
| Effective Cellular Concentration | 30 µM | U2OS | Concentration used to achieve significant inhibition of CSNK2A1 activity in cells for phosphoproteomic studies. | [1][4] |
| Treatment Time | 4 hours | U2OS | Time point selected for phosphoproteomic analysis to capture direct phosphorylation events. | [1][4] |
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in the chemical genetic identification of CSNK2A1 substrates.
Cell Culture and Stable Isotope Labeling (SILAC)
This protocol is adapted for a triple SILAC quantitative phosphoproteomics experiment.
-
Cell Line: U2OS cells stably expressing either wild-type CSNK2A1-HA (WT) or a triple mutant (V66A/H160D/I174A) inhibitor-resistant CSNK2A1-HA (TM) under a tetracycline-inducible promoter.[1]
-
SILAC Media:
-
"Light" (L): Standard DMEM supplemented with normal L-arginine and L-lysine.
-
"Medium" (M): DMEM supplemented with ¹³C₆-L-arginine and ⁴H₂-L-lysine.
-
"Heavy" (H): DMEM supplemented with ¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine.
-
-
Procedure:
-
Culture the WT CSNK2A1 cells in "Light" and "Medium" SILAC media and the TM CSNK2A1 cells in "Heavy" SILAC media for at least 5-6 cell doublings to ensure >95% isotope incorporation.[1]
-
Induce the expression of the CSNK2A1 constructs by treating the cells with 1 µg/mL tetracycline for 48 hours.[1][5]
-
Treat the "Medium" WT cells and "Heavy" TM cells with 30 µM CX-4945 for 4 hours.[1][5]
-
Treat the "Light" WT cells with an equal volume of DMSO (vehicle control) for 4 hours.[1][5]
-
Harvest the cells for subsequent analysis.
-
Cell Lysis and Protein Digestion
-
Lysis Buffer: 6 M guanidinium chloride (GdmCl), 100 mM Tris pH 8.5, 10 mM TCEP, and 40 mM 2-chloroacetamide (CAA).[5]
-
Procedure:
-
Wash the harvested cell pellets twice with ice-cold PBS.[5]
-
Lyse the cells in the GdmCl lysis buffer on ice.[5]
-
Heat the lysates at 95°C for 5 minutes, cool on ice, and sonicate. Repeat the heating step.[5]
-
Clarify the lysates by centrifugation at 13,000 x g for 10 minutes at 4°C.[5]
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "Light," "Medium," and "Heavy" lysates.[5]
-
Precipitate the proteins using a chloroform/methanol extraction method.[5]
-
Resuspend the protein pellet in a digestion buffer (e.g., 5% TFE, 50 mM ammonium bicarbonate) and digest with Trypsin/Lys-C overnight at 37°C.[5]
-
Phosphopeptide Enrichment
-
Procedure:
-
Condition the TiO₂ beads according to the manufacturer's protocol.
-
Incubate the digested peptide mixture with the conditioned TiO₂ beads to bind phosphopeptides.
-
Wash the beads several times to remove non-phosphorylated peptides.
-
Elute the phosphopeptides from the beads using an appropriate elution buffer.[6]
-
Desalt the enriched phosphopeptides using a C18 StageTip before LC-MS/MS analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution Orbitrap mass spectrometer is recommended.[1]
-
Procedure:
-
Analyze the enriched phosphopeptide samples by LC-MS/MS.
-
Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.
-
Data Analysis
-
Software: Use software such as MaxQuant for peptide identification and quantification.
-
Procedure:
-
Search the MS/MS spectra against a human protein database.
-
Quantify the "Medium"/"Light" (M/L) and "Heavy"/"Light" (H/L) SILAC ratios for each identified phosphopeptide.
-
Identify CSNK2A1 substrates:
-
Look for phosphopeptides with a significantly decreased M/L ratio (inhibited by CX-4945 in WT cells).
-
Confirm that these phosphopeptides have an H/L ratio close to 1 (phosphorylation is "rescued" in the inhibitor-resistant mutant cells).
-
-
Validation by Immunoblotting
-
Purpose: To confirm the inhibition of CSNK2A1 activity by the inhibitor and the rescue in the mutant cell line using known substrates as markers.
-
Procedure:
-
Treat WT and TM CSNK2A1 expressing cells with DMSO or the inhibitor for the desired time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to a phosphorylated known CSNK2A1 substrate (e.g., phospho-EIF2S2 pS2).[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence-based method.
-
Normalize the phosphoprotein signal to a loading control (e.g., GAPDH) or total protein.[1]
-
Immunoprecipitation (for specific substrate validation)
-
Purpose: To confirm the interaction between CSNK2A1 and a newly identified putative substrate.
-
Procedure:
-
Lyse cells under non-denaturing conditions.[7]
-
Incubate the cell lysate with an antibody against the HA-tagged CSNK2A1 or the putative substrate overnight at 4°C.[7][8]
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.[7][8]
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins and analyze by western blotting for the presence of the co-immunoprecipitated protein.
-
Visualizations
Caption: CSNK2A1 signaling and inhibition mechanism.
Caption: Workflow for CSNK2A1 substrate identification.
Caption: Logic for identifying CSNK2A1 substrates.
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 6. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 8. A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of a Dose-Response Curve for the CSNK2A1 Inhibitor, Csnk2A-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides detailed protocols for characterizing the potency of Csnk2A-IN-1, a small molecule inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1). CSNK2A1, a ubiquitously expressed serine/threonine kinase, is a key regulator of numerous cellular processes, including cell cycle progression, transcription, and apoptosis.[1][2][3] Its aberrant activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[4][5] We present two robust methods for generating a dose-response curve and determining the half-maximal inhibitory concentration (IC50) of this compound: a biochemical kinase assay and a cell-based viability assay. These protocols offer a comprehensive framework for evaluating the inhibitory activity of this compound and similar compounds.
Introduction to CSNK2A1 Signaling
CSNK2A1 is a catalytic subunit of the protein kinase CK2, a constitutively active enzyme that phosphorylates a vast number of substrates.[1][6] This broad substrate scope allows CSNK2A1 to influence a multitude of signaling pathways critical for cell growth and survival, such as the Wnt/β-catenin, PI3K/Akt, and NF-κB pathways.[3][7] In many malignancies, elevated levels of CK2 promote cell proliferation and suppress apoptosis, contributing to tumor progression and resistance to therapy.[4][8] this compound is an ATP-competitive inhibitor designed to block the catalytic activity of CSNK2A1, thereby disrupting these downstream pro-survival signals.[4] Determining the precise dose-response relationship is a critical first step in validating its efficacy and mechanism of action.[9]
Caption: CSNK2A1 signaling pathways and point of inhibition.
Experimental Protocols
Two primary methods are detailed below. The biochemical assay directly measures the inhibition of CSNK2A1 enzymatic activity, while the cellular assay assesses the downstream effect of inhibition on cell viability.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's potency.
Materials and Reagents:
-
Recombinant human CSNK2A1 enzyme
-
CSNK2A1 substrate peptide (e.g., RRRDDDSDDD)[10]
-
This compound (stock solution in DMSO)
-
ATP (10 mM)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound. Start with a 10 mM stock in DMSO and perform a 1:3 serial dilution series in kinase buffer to create 10 concentrations ranging from 100 µM to 1.7 nM (2X final concentration). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the serially diluted this compound or control.
-
Add 10 µL of a 2.5X enzyme/substrate mix (containing CSNK2A1 enzyme and substrate peptide at their final desired concentrations) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of 2.5X ATP solution to all wells to start the reaction. The final volume should be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
References
- 1. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 2. Gene - CSNK2A1 [maayanlab.cloud]
- 3. sinobiological.com [sinobiological.com]
- 4. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 6. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csnk2A-IN-1 in CRISPR-Edited Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a highly pleiotropic, constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, transcription, apoptosis, and signal transduction.[1][2][3] The catalytic subunit, CSNK2A1 (also known as CK2α), is the primary driver of its kinase activity.[4][5] Aberrant CSNK2A1 activity is frequently observed in a multitude of cancers, where it promotes cell growth, proliferation, and survival, making it an attractive therapeutic target.[6][7]
Csnk2A-IN-1 and other specific inhibitors targeting the ATP-binding site of CSNK2A1 are invaluable tools for dissecting its function and for potential therapeutic development.[6] However, a crucial step in drug discovery is rigorous target validation to ensure that the observed effects of an inhibitor are indeed due to its interaction with the intended target.[8] The advent of CRISPR-Cas9 genome-editing technology has revolutionized this process, providing a precise and efficient method for generating genetically modified cell lines to validate drug-target interactions.[8][9]
These application notes provide a comprehensive guide for utilizing this compound (using the well-characterized CSNK2A1 inhibitor CX-4945 as a practical example) in conjunction with CRISPR-edited cells for robust target validation and pathway analysis.
Key Applications
-
On-Target Validation using CRISPR-Knockout: The most direct method for validating an inhibitor's target is to assess its effect in cells where the target gene has been knocked out (KO). By comparing the cellular response to this compound in wild-type (WT) versus CSNK2A1-KO cells, researchers can confirm that the inhibitor's activity is dependent on the presence of CSNK2A1. A diminished or absent response in KO cells provides strong evidence of on-target activity.[8][10]
-
Chemical Genetic Validation with Inhibitor-Resistant Mutants: A more sophisticated approach involves using CRISPR to introduce specific point mutations into the CSNK2A1 gene that confer resistance to an inhibitor without abolishing kinase activity.[2] When WT cells are treated with the inhibitor, phosphorylation of true CSNK2A1 substrates will decrease. In cells expressing the inhibitor-resistant CSNK2A1 mutant, these substrates will remain phosphorylated even in the presence of the inhibitor. This "rescue" of phosphorylation is a powerful method for identifying bona fide downstream substrates of CSNK2A1 on a proteome-wide scale.[2]
Data Presentation: Inhibitor Activity and Selectivity
Quantitative data for CSNK2A1 inhibitors is crucial for designing experiments. The following tables summarize key parameters for CX-4945, a potent and clinically evaluated CSNK2A1 inhibitor that serves as a representative compound for this class.
Table 1: In Vitro Inhibitory Activity of Representative CSNK2A1 Inhibitor (CX-4945)
| Target Kinase | IC50 (nM) | Notes |
|---|---|---|
| CSNK2A1 | 1 | Potent inhibition of the primary target. |
| CSNK2A2 | 1 | Similar potency against the related alpha-prime subunit. |
| Other Kinases | >1000 | Generally high selectivity against a broad panel of other kinases. Specific profiling is recommended. |
IC50 values can vary based on assay conditions, such as ATP concentration.[11] Data is representative of values reported in the literature.[2]
Table 2: Cellular Effects of CSNK2A1 Inhibition
| Cell Line | Treatment | Effect | Quantitative Measure |
|---|---|---|---|
| U2OS (WT) | 30 µM CX-4945 (4h) | Reduced phosphorylation of downstream targets | >1.5-fold decrease in phosphopeptides |
| NHLF | 0.39-50 µM CX-4945 (24h) | Reduced SQSTM1 protein levels (autophagy flux) | Dose-dependent decrease |
| A549 (WT) | CX-4945 | Reduced SQSTM1 levels | Significant decrease |
| A549 (ATG5 KO) | CX-4945 | No marked decrease in SQSTM1 | Demonstrates dependence on autophagy machinery |
Data synthesized from studies using CX-4945.[2][12]
Visualizations: Pathways and Workflows
CSNK2A1 Signaling Pathways
CSNK2A1 is a central node in multiple signaling pathways that are critical for cell survival and proliferation. Its inhibition can therefore have wide-ranging effects.
Caption: Key signaling pathways regulated by CSNK2A1.
Experimental Workflow for Target Validation
A logical workflow is essential for successful target validation using CRISPR-KO cells.
Caption: Workflow for CSNK2A1 target validation using CRISPR-KO.
Logic of Chemical Genetic Validation
This diagram illustrates how an inhibitor-resistant mutant can definitively identify kinase substrates.
Caption: Logic of identifying substrates via an inhibitor-resistant mutant.
Experimental Protocols
Protocol 1: Generation of CSNK2A1 Knockout (KO) Cell Line via CRISPR-Cas9
This protocol outlines the generation of a clonal CSNK2A1 KO cell line.
1.1. sgRNA Design and Cloning:
-
Design two or more unique 20-nucleotide single guide RNAs (sgRNAs) targeting constitutive exons of the CSNK2A1 gene. Use online tools (e.g., CHOPCHOP, Benchling) to minimize off-target effects. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), typically 'NGG' for S. pyogenes Cas9.[13][14]
-
Synthesize and clone the sgRNAs into a suitable expression vector that also contains a Cas9 nuclease expression cassette. Alternatively, a two-plasmid system can be used.[15]
1.2. Cell Culture and Transfection:
-
Culture the chosen parental cell line (e.g., U2OS, HEK293T) under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).[16]
-
Deliver the Cas9/sgRNA components into the cells. Electroporation or nucleofection of a ribonucleoprotein (RNP) complex (recombinant Cas9 protein + synthetic sgRNA) is often more efficient and has fewer off-target effects than plasmid transfection.[17][18]
-
For RNP delivery, incubate recombinant Cas9 protein with synthetic sgRNA to form the complex just prior to nucleofection.[19]
-
1.3. Single-Cell Cloning:
-
Two to three days post-transfection, dilute the cells to a concentration of a single cell per well in 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Culture the single cells until visible colonies form (typically 2-3 weeks), changing the media as required.
1.4. Screening and Validation of KO Clones:
-
Genomic DNA Extraction and Sequencing: When colonies are large enough, lyse a portion of the cells from each well to extract genomic DNA.[15] PCR amplify the region of the CSNK2A1 gene targeted by the sgRNA. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blotting: Expand the clones that show promise from sequencing. Prepare whole-cell lysates and perform a Western blot using a validated CSNK2A1 antibody to confirm the complete absence of the protein.[3] Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay for Target Validation
This protocol compares the effect of this compound on the viability of WT and CSNK2A1-KO cells.
2.1. Cell Plating:
-
Seed an equal number of WT and validated CSNK2A1-KO cells into 96-well plates. Allow cells to adhere overnight.
2.2. Inhibitor Treatment:
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 50 µM) in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or a vehicle control (e.g., DMSO). Include multiple replicates for each condition.
-
Incubate the cells for a defined period (e.g., 72 hours).
2.3. Viability Measurement:
-
Measure cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Read the plate using a plate reader according to the manufacturer's instructions.
2.4. Data Analysis:
-
Normalize the data to the vehicle-treated control for each cell line.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each cell line. A significant rightward shift or complete lack of response in the KO cell line validates that CSNK2A1 is the relevant target for the observed cytotoxic/cytostatic effects.
Protocol 3: Western Blot for Downstream Target Modulation
This protocol assesses if this compound inhibits the phosphorylation of a known CSNK2A1 substrate.
3.1. Cell Treatment and Lysis:
-
Plate WT and CSNK2A1-KO cells in 6-well plates.
-
Once the cells reach ~80% confluency, treat them with a concentration of this compound known to be effective (e.g., 10x the biochemical IC50) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
3.2. Protein Quantification and SDS-PAGE:
-
Quantify the protein concentration in each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
3.3. Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known phospho-substrate of CSNK2A1 (e.g., p-SIRT6, p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and for CSNK2A1 (to confirm KO) and a loading control.
3.4. Analysis:
-
Quantify the band intensities. A reduction in the phospho-substrate signal upon inhibitor treatment in WT cells, but not in KO cells (where the basal signal should already be low), confirms on-target pathway modulation.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 5. Gene - CSNK2A1 [maayanlab.cloud]
- 6. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 8. biocompare.com [biocompare.com]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSNK2 suppresses autophagy by activating FLN-NHL-containing TRIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. arep.med.harvard.edu [arep.med.harvard.edu]
- 15. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. eu.idtdna.com [eu.idtdna.com]
- 18. CRISPR/Cas9 editing of NKG2A improves the efficacy of primary CD33-directed chimeric antigen receptor natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR/Cas9 gene editing in hiPSC [protocols.io]
Application Note: Csnk2A-IN-1 for Phosphoproteomics Sample Preparation
Harnessing the Power of a Selective CSNK2A1 Inhibitor for In-depth Phosphoproteomic Analysis
Introduction
Csnk2A-IN-1, also known as Silmitasertib (CX-4945), is a potent and selective, ATP-competitive inhibitor of Casein Kinase 2 alpha 1 (CSNK2A1), a ubiquitous serine/threonine kinase implicated in a vast array of cellular processes including cell cycle progression, apoptosis, and transcription.[1][2] Dysregulation of CSNK2A1 activity is linked to numerous diseases, particularly cancer, making it a critical target for therapeutic intervention and basic research.[3][4] Phosphoproteomics, the large-scale analysis of protein phosphorylation, is an indispensable tool for elucidating the complex signaling networks governed by kinases like CSNK2A1. The use of specific inhibitors such as this compound in conjunction with quantitative mass spectrometry-based phosphoproteomics allows for the precise identification of CSNK2A1 substrates and the dissection of its downstream signaling pathways.[3][5] This application note provides detailed protocols for the use of this compound in phosphoproteomics sample preparation, enabling researchers to confidently identify and quantify CSNK2A1-dependent phosphorylation events.
Principle
The core principle of this application is the use of this compound to selectively inhibit CSNK2A1 activity in a cellular context. By comparing the phosphoproteomes of cells treated with this compound to untreated or vehicle-treated control cells, researchers can identify phosphosites that show a significant decrease in phosphorylation. These downregulated sites are putative direct or indirect substrates of CSNK2A1. This chemical genetics approach, often coupled with stable isotope labeling techniques like SILAC (Stable Isotope Labeling of Amino Acids in Cell Culture), provides a powerful strategy for large-scale identification of kinase substrates in a physiological setting.[3][5]
Quantitative Data Summary
The following tables summarize representative quantitative data from a study utilizing this compound (CX-4945) in a triple SILAC quantitative phosphoproteomics experiment. In this study, U2OS cells expressing wild-type (WT) CSNK2A1 were compared to cells expressing an inhibitor-resistant mutant (TM) of CSNK2A1.
Table 1: Summary of Identified and Quantified Phosphopeptides and Proteins
| Data Type | Number Identified | Number Quantified |
| Phosphopeptides | >20,000 | ~15,000 |
| Proteins | >4,500 | ~4,000 |
Data are representative and compiled from published studies using CX-4945 in phosphoproteomic analyses.[3]
Table 2: Regulation of Phosphopeptides upon CX-4945 Treatment
| Regulation Status | Percentage of Quantified Phosphopeptides |
| Significantly Downregulated (>1.5-fold) | ~15% at 4h, ~5% at 24h |
| Significantly Upregulated (>1.5-fold) | Variable, typically lower than downregulation |
| No Significant Change | Majority of phosphopeptides |
This table illustrates the specificity of the inhibitor, where a distinct subset of phosphopeptides is significantly affected.[4]
Experimental Protocols
Protocol 1: Cell Culture, SILAC Labeling, and this compound Treatment
This protocol is adapted from Gyenis et al., 2022.[3]
1. Cell Culture and SILAC Labeling:
- Culture U2OS cells (or other cell lines of interest) in DMEM supplemented with 10% dialyzed fetal bovine serum and penicillin/streptomycin.
- For triple SILAC experiments, adapt three populations of cells to "Light" (standard L-arginine and L-lysine), "Medium" (¹³C₆-L-arginine and ⁴H₂-L-lysine), and "Heavy" (¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) SILAC media for at least five cell divisions to ensure >95% incorporation.
2. This compound (CX-4945) Treatment:
- Plate SILAC-labeled cells and grow to approximately 80% confluency.
- Treat the "Medium" labeled cells with this compound (e.g., 30 µM CX-4945) for a specified time (e.g., 4 hours).
- Treat the "Light" labeled cells with an equivalent volume of DMSO as a vehicle control.
- The "Heavy" labeled cells can be used for expressing an inhibitor-resistant mutant as a rescue experiment.[3]
Protocol 2: Cell Lysis and Protein Preparation
1. Cell Lysis:
- After treatment, wash cells twice with ice-cold PBS.
- Lyse the cells on ice using a lysis buffer containing a strong denaturant to inactivate proteases and phosphatases. A suitable buffer is 6 M guanidinium chloride (GdmCl), 100 mM Tris pH 8.5, 10 mM tris(2-carboxyethyl)phosphine (TCEP), and 40 mM 2-chloroacetamide (CAA).[3]
- Scrape the cells and collect the lysate.
2. Protein Processing:
- Heat the lysates at 95°C for 5 minutes to further denature proteins.
- Cool on ice for 15 minutes.
- Sonicate the lysates (e.g., 2 x 15 seconds) to shear genomic DNA and reduce viscosity.
- Heat again at 95°C for 5 minutes.
- Clear the lysates by centrifugation at 13,000 x g for 10 minutes at 4°C.
- Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
Protocol 3: Protein Digestion and Peptide Cleanup
1. Protein Digestion:
- Combine equal amounts of protein from the "Light," "Medium," and "Heavy" SILAC-labeled cell lysates.
- Dilute the GdmCl concentration to below 1 M by adding 100 mM Tris pH 8.5.
- Perform a two-step enzymatic digestion:
- Add Lys-C (e.g., at a 1:100 enzyme-to-protein ratio) and incubate for 4 hours at 37°C.
- Add Trypsin (e.g., at a 1:100 enzyme-to-protein ratio) and incubate overnight at 37°C.
2. Peptide Desalting:
- Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
- Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
- Dry the eluted peptides completely using a vacuum centrifuge.
Protocol 4: Phosphopeptide Enrichment
1. Phosphopeptide Enrichment:
- Resuspend the dried peptides in a loading buffer suitable for phosphopeptide enrichment (e.g., 80% acetonitrile, 5% TFA).
- Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads. Several commercial kits and protocols are available.[6][7]
- Wash the beads extensively to remove non-phosphorylated peptides.
- Elute the phosphopeptides using a high pH buffer (e.g., 1% ammonia solution or 5% ammonium hydroxide).
2. Post-Enrichment Cleanup:
- Acidify the eluted phosphopeptides with TFA or formic acid.
- Desalt the phosphopeptides again using a C18 StageTip to remove any residual salts from the elution buffer.
- Dry the final phosphopeptide sample in a vacuum centrifuge.
Protocol 5: LC-MS/MS Analysis
1. LC-MS/MS:
- Resuspend the dried phosphopeptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).
- Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap series instrument).[3]
2. Data Analysis:
- Process the raw mass spectrometry data using a software package such as MaxQuant.
- Search the data against a relevant protein database to identify peptides and proteins.
- Quantify the relative abundance of phosphopeptides based on the SILAC reporter ion intensities.
- Perform statistical analysis to identify phosphosites that are significantly downregulated upon this compound treatment.
Visualizations
Caption: Experimental workflow for phosphoproteomics using this compound.
Caption: Simplified signaling pathways involving CSNK2A1.
References
- 1. sinobiological.com [sinobiological.com]
- 2. uniprot.org [uniprot.org]
- 3. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Csnk2A-IN-1 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and experimental protocols for utilizing Csnk2A-IN-1, a potent and selective inhibitor of Casein Kinase 2 alpha (CSNK2A1), in combination with other therapeutic agents. The information herein is intended to guide researchers in designing and executing studies to explore the synergistic potential of this compound in various cancer models.
Introduction
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. Its catalytic subunit, CSNK2A1 (CK2α), plays a pivotal role in regulating numerous cellular processes, including cell proliferation, survival, and resistance to apoptosis. The aberrant activity of CK2α contributes to the malignant phenotype by phosphorylating a wide array of substrates involved in key oncogenic signaling pathways. This compound and its clinically advanced analogue, CX-4945 (Silmitasertib), are potent ATP-competitive inhibitors of CK2α. By targeting CK2α, these inhibitors can disrupt downstream signaling cascades, making cancer cells more susceptible to the cytotoxic effects of other anticancer drugs. This document outlines the application of Csnk2A inhibitors in combination with chemotherapy and targeted agents, providing a framework for preclinical evaluation.
Rationale for Combination Therapies
The primary rationale for combining this compound with other anticancer drugs is to achieve synergistic or additive effects, thereby enhancing therapeutic efficacy and potentially overcoming drug resistance. Key signaling pathways implicated in the synergistic potential of CSNK2A1 inhibition include:
-
PI3K/Akt/mTOR Pathway: CSNK2A1 is known to activate the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival.[1] Combining a CSNK2A1 inhibitor with a PI3K inhibitor, such as LY294002, is a rational approach to achieve a more comprehensive blockade of this pathway.[1][2][3]
-
Chemotherapy Sensitization: CSNK2A1 has been implicated in resistance to conventional chemotherapeutic agents like paclitaxel.[4] Inhibition of CSNK2A1 can sensitize cancer cells to the cytotoxic effects of these drugs, suggesting a promising combination strategy.[4]
-
DNA Damage Response: CK2 is involved in the DNA damage response pathway.[5][6] Combining a CSNK2A1 inhibitor with DNA-damaging agents (e.g., gemcitabine, cisplatin) or PARP inhibitors could enhance their antitumor activity.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the combination of the CSNK2A1 inhibitor CX-4945 with other anticancer agents.
Table 1: In Vitro Efficacy of CX-4945 in Combination with Paclitaxel in Gastric Cancer Cells [4]
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Effect |
| SNU-1 | CX-4945 | ~5000 | - | - |
| Paclitaxel | >100 | - | - | |
| CX-4945 + Paclitaxel | - | < 1 | Synergistic |
Table 2: Effect of PI3K Inhibitor on CSNK2A1-mediated Cellular Processes in Gastric Cancer Cells [1]
| Cell Line | Condition | Effect on p-Akt (S473/T308) & p-mTOR | Effect on Migration & Invasion |
| SNU216 | CSNK2A1 Overexpression | Increased | Increased |
| SNU216 | CSNK2A1 Overexpression + LY294002 (30 µM) | Decreased | Markedly Reduced |
Signaling Pathways and Experimental Workflows
Signaling Pathway: CSNK2A1 and PI3K/Akt/mTOR
The following diagram illustrates the role of CSNK2A1 in the activation of the PI3K/Akt/mTOR signaling pathway and the rationale for dual inhibition.
Caption: CSNK2A1 activates the PI3K/Akt/mTOR pathway, promoting cancer cell survival.
Experimental Workflow: Drug Combination Synergy Assessment
This diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with another drug in vitro.
References
- 1. CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of cecropinXJ and LY294002 induces synergistic cytotoxicity, and apoptosis in human gastric cancer cells via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of cecropinXJ and LY294002 induces synergistic cytotoxicity, and apoptosis in human gastric cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting casein kinase 2 overcomes paclitaxel resistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Csnk2A-IN-1 solubility and stability in DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of Csnk2A-IN-1 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 6.67 mg/mL, which corresponds to a concentration of 17.58 mM.[1][2][3] To achieve this concentration, it is recommended to use ultrasonication, warming, and heating the solution to 60°C.[1][2][3]
Q2: What is the recommended storage procedure for this compound as a powder and in a DMSO stock solution?
A2: As a powder, this compound can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3] Once dissolved in DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2][3] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2][3]
Q3: Why is it important to use newly opened DMSO for preparing the stock solution?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The presence of water in DMSO can significantly impact the solubility of this compound.[1][2][3] Therefore, using a fresh, unopened bottle of anhydrous DMSO is crucial for achieving the maximum solubility and ensuring the stability of the stock solution.
Troubleshooting Guide
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Solution: Ensure you are following the recommended dissolution procedure, which includes ultrasonication and gentle warming to 60°C.[1][2][3] If the compound still does not dissolve, verify the quality and dryness of your DMSO. Using an older bottle of DMSO that has been opened multiple times may have absorbed moisture, which can reduce the solubility.
Issue 2: Precipitation occurs when diluting the DMSO stock solution with aqueous media.
-
Solution: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer. To resolve this, try the following:
-
Vortex the solution vigorously for several minutes.
-
Use a sonicator to aid in the re-dissolving of the precipitate.[4]
-
Gently warm the solution in a 37°C water bath while sonicating.[4]
-
It is also recommended to prepare fresh dilutions for your experiments and not to store aqueous working solutions for extended periods.[4][5]
-
Issue 3: Inconsistent experimental results using the same stock solution.
-
Solution: Inconsistent results may be a sign of compound degradation. This can be caused by:
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the main stock solution by preparing single-use aliquots.[1][2][3]
-
Improper Storage: Ensure the stock solution is stored at the recommended temperature (-80°C for long-term or -20°C for short-term storage).[1][2][3]
-
Extended Storage: Do not use stock solutions that have been stored beyond the recommended stability period (6 months at -80°C or 1 month at -20°C).[1][2][3]
-
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Conditions |
| Solubility in DMSO | 6.67 mg/mL (17.58 mM) | Ultrasonic, warming, and heat to 60°C[1][2][3] |
| Powder Storage | 3 years at -20°C | |
| 2 years at 4°C | ||
| DMSO Stock Solution Stability | 6 months at -80°C | [1][2][3] |
| 1 month at -20°C | [1][2][3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.
-
Dissolution:
-
Vortex the vial for 1-2 minutes.
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath at 60°C for 5-10 minutes, followed by another round of vortexing and sonication.
-
-
Verification: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage:
Visualized Workflow
Caption: Workflow for the preparation and storage of a this compound stock solution in DMSO.
References
Csnk2A-IN-1 optimizing working concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of Csnk2A-IN-1 for their experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1), also known as CK2α.[1] It functions by binding to the ATP-binding site of the CSNK2A1 catalytic subunit, thereby preventing the transfer of phosphate groups to its downstream substrates.[1] This inhibition disrupts cellular signaling pathways that are crucial for cell growth, proliferation, and survival, and can lead to the induction of apoptosis (programmed cell death).[1]
2. What are the key signaling pathways regulated by CSNK2A1?
CSNK2A1 is a pleiotropic kinase involved in a multitude of cellular processes.[2][3][4] Key signaling pathways it regulates include:
3. What is the recommended starting concentration for in vitro experiments?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point for in vitro experiments is to perform a dose-response curve. Based on data for structurally related and well-characterized CSNK2A1 inhibitors like CX-4945, which has an IC50 of 1 nmol/L for CSNK2A1, a starting range for this compound could be from 10 nM to 10 µM.[7] For instance, in some studies with other CSNK2 inhibitors, concentrations as high as 30 µM have been used for short-term treatments (e.g., 4 hours).[8][9]
4. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[10] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.7941 mg of this compound in 1 mL of DMSO. It is recommended to use ultrasonic treatment and warming to 60°C to aid dissolution.[10]
Stock Solution Storage Recommendations: [10]
-
Store aliquots at -80°C for up to 6 months.
-
For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.
-
Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
5. What are potential off-target effects of this compound?
Given the ubiquitous nature of CSNK2A1 and its involvement in numerous essential cellular functions, there is a risk of off-target effects, which could lead to toxicity.[1] While this compound is designed to be selective, it is crucial to include appropriate controls in your experiments to account for any potential off-target effects. This can include using a structurally related but inactive control compound if available, or using multiple, structurally distinct inhibitors targeting the same protein.
Troubleshooting Guides
Issue 1: Low or no observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the EC50/IC50 in your specific cell line. |
| Incorrect Compound Handling | Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to CSNK2A1 inhibition. Confirm the expression of CSNK2A1 in your cell line via Western blot or qPCR. Consider testing other cell lines known to be sensitive to CSNK2A1 inhibitors. |
| Short Treatment Duration | The observed phenotype may require a longer incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal treatment duration. |
| Compound Precipitation | Visually inspect the cell culture medium for any signs of compound precipitation after addition. If precipitation occurs, try preparing fresh dilutions or using a lower concentration of DMSO in the final culture medium (typically ≤ 0.1%). |
Issue 2: High cellular toxicity or unexpected cell death.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not overly toxic. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Effects | The observed toxicity may be due to off-target effects. Consider using a lower concentration for a longer duration. If possible, use a second, structurally different CSNK2A1 inhibitor to confirm that the phenotype is due to on-target inhibition. |
| Cell Line Sensitivity | Certain cell lines may be particularly sensitive to the inhibition of CSNK2A1-mediated survival pathways. |
Quantitative Data Summary
Table 1: Inhibitor Potency and Selectivity (Data from related CSNK2A1 inhibitors)
| Inhibitor | Target | IC50 | Selectivity Notes |
| CX-4945 | CSNK2A1, CSNK2A2 | 1 nM | Tested against a panel of 238 kinases; only 7 were inhibited by >90% at 500 nM.[8][9] |
| Silmitasertib (CX-4945) | CSNK2A1 (live cell) | 0.31 µM (pIC50 = 6.5) | Modestly selective.[11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours. Add 100 µL of the solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol. Briefly, add the reagent to the wells, mix, and read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-only control. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on a generalized signaling pathway.
Caption: Workflow for determining the IC50 of this compound in vitro.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Gene - CSNK2A1 [maayanlab.cloud]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 6. Regulation of Mouse CK2α (Csnk2a1) Promoter Expression In Vitro and in Cell Lines [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 9. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Csnk2A-IN-1 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand the potential off-target effects of Csnk2A-IN-1, a potent inhibitor of Casein Kinase 2 alpha 1 (CSNK2A1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are off-target effects a concern?
A1: this compound is a small molecule inhibitor targeting the catalytic alpha subunit of protein kinase CK2 (CSNK2A1). CSNK2A1 is a ubiquitously expressed serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Due to its central role, inhibiting CSNK2A1 can have widespread effects. Off-target effects, where the inhibitor affects proteins other than CSNK2A1, are a concern because they can lead to misinterpretation of experimental results and potential toxicity. ATP-competitive inhibitors, which target the highly conserved ATP-binding pocket of kinases, often exhibit off-target effects.[1]
Q2: What are the common off-target kinases for CSNK2A1 inhibitors?
A2: While specific data for this compound is not extensively published, related compounds like CX-4945 (silmitasertib) have been shown to inhibit other kinases, such as DYRK1A/1B, at concentrations close to those required for CSNK2A1 inhibition.[2][3] Phosphoproteomic studies of CX-4945 have also revealed an enrichment of phosphorylated substrates with a proline residue at the +1 position, which is a characteristic of proline-directed kinases, a family to which CSNK2A1 does not belong.[2] This suggests that off-target effects on this kinase family are possible.
Q3: How can I differentiate on-target from off-target effects in my cellular experiments?
A3: Several strategies can be employed:
-
Use a structurally related inactive control: An ideal control is a molecule that is structurally similar to this compound but does not inhibit CSNK2A1. Any observed cellular effects with the active compound but not the inactive control are more likely to be on-target.
-
Genetic knockdown: Compare the phenotype induced by this compound with that of siRNA or CRISPR-Cas9 mediated knockdown of the CSNK2A1 gene. A high degree of phenotypic overlap suggests the inhibitor's effects are on-target.
-
Chemical genetics with a resistant mutant: This is a powerful technique where you express a version of CSNK2A1 that has been mutated to be insensitive to the inhibitor. If the inhibitor's effect is "rescued" (i.e., reversed) in cells expressing the resistant mutant, it confirms the effect is on-target.[1][4]
Q4: What is the first step I should take to characterize the selectivity of this compound?
A4: The first step is to perform a comprehensive in vitro kinase selectivity screen. This involves testing the inhibitor against a large panel of purified kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service) at a fixed concentration (e.g., 1 µM). This will provide a broad overview of potential off-target interactions. Any significant off-target "hits" should be followed up with IC50 determination to quantify their potency.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotype observed with this compound.
| Possible Cause | Troubleshooting Step |
| Off-target effects | 1. Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CSNK2A1 in your cells. 2. Kinase Selectivity Profiling: If not already done, submit this compound for a broad kinase panel screen to identify potential off-target kinases. 3. Use a Negative Control: Synthesize or obtain an inactive analog of this compound. If the phenotype persists with the inactive control, it is likely an off-target or non-specific chemical effect. 4. Genetic Validation: Use siRNA to knock down CSNK2A1 and see if the phenotype is recapitulated. |
| Cellular context dependency | The activity of CSNK2A1 and the effects of its inhibition can vary between cell lines. Test this compound in multiple cell lines to see if the phenotype is consistent. |
| Compound instability or degradation | Verify the stability of this compound in your cell culture media over the time course of your experiment using techniques like LC-MS. |
Problem 2: Phosphoproteomics data shows changes in phosphorylation of non-CSNK2A1 consensus motifs.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | 1. Analyze Motif Enrichment: Perform a motif analysis on the downregulated phosphosites. If motifs for other kinase families (e.g., proline-directed kinases) are enriched, this points to off-target activity.[2] 2. Correlate with Kinase Profile: Compare the identified off-target motifs with the results of your in vitro kinase selectivity screen. 3. Chemical Genetics Rescue: Use the inhibitor-resistant CSNK2A1 mutant strategy. Phosphosites that are still downregulated in the presence of the inhibitor in the resistant mutant cell line are off-targets.[1][4] |
| Indirect signaling effects | Inhibition of CSNK2A1 can lead to downstream changes in other signaling pathways, affecting the activity of other kinases or phosphatases. This is an on-target indirect effect. Use shorter time points to capture the most immediate, direct effects of CSNK2A1 inhibition. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present data from a kinase screening panel. Researchers should generate this data for this compound.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| CSNK2A1 (On-Target) | 99% | 10 | Potent on-target activity |
| CSNK2A2 | 98% | 15 | High affinity for the other catalytic subunit is expected. |
| DYRK1A | 75% | 250 | Potential off-target. Follow up with cellular assays. |
| PIM1 | 60% | 800 | Moderate off-target interaction. |
| GSK3B | 20% | >10,000 | Likely not a significant off-target. |
| ... (other kinases) | ... | ... |
Table 2: Interpreting Phosphoproteomics Data using a Chemical Genetics Approach
This table shows how to classify phosphosites from a SILAC experiment comparing Wild-Type (WT) and Inhibitor-Resistant (TM) CSNK2A1-expressing cells.
| Protein | Phosphosite | WT + Inhibitor vs WT DMSO | TM + Inhibitor vs WT DMSO | Classification |
| EIF2S2 | pS2 | ↓↓↓ | ↔ | On-Target Substrate |
| EEF1D | pS162 | ↓↓↓ | ↔ (Rescued) | On-Target Substrate |
| XYZ | pT100 | ↓↓↓ | ↓↓↓ (Not Rescued) | Off-Target Effect |
| ABC | pS50 | ↓ | ↑ | Indirect Effect |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound binds to CSNK2A1 in intact cells.
Materials:
-
Cell line of interest
-
This compound and DMSO (vehicle control)
-
PBS and protease/phosphatase inhibitor cocktails
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler
-
SDS-PAGE and Western blot reagents
-
Validated antibody for CSNK2A1
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 1x, 10x, 100x the IC50) or DMSO for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble CSNK2A1 at each temperature by Western blot.
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates thermal stabilization of CSNK2A1 due to inhibitor binding, confirming target engagement.[5][6]
Protocol 2: Chemical Genetics "Rescue" using an Inhibitor-Resistant Mutant and Phosphoproteomics
This protocol definitively identifies on-target vs. off-target phosphorylation events.
Materials:
-
Cell lines stably expressing Wild-Type (WT) and a triple mutant (TM, e.g., V66A/H160D/I174A) of CSNK2A1.[4]
-
SILAC labeling media and reagents.
-
This compound and DMSO.
-
Reagents for cell lysis, protein digestion, and phosphopeptide enrichment (e.g., TiO2 beads).
-
LC-MS/MS instrument and data analysis software (e.g., MaxQuant).
Methodology:
-
SILAC Labeling: Culture the WT cells in "Light" (normal arginine and lysine) and "Medium" SILAC media. Culture the TM cells in "Heavy" SILAC media.
-
Treatment:
-
Treat "Light" WT cells with DMSO (control).
-
Treat "Medium" WT cells with this compound.
-
Treat "Heavy" TM cells with this compound.
-
-
Lysis and Mixing: Lyse the cells from all three conditions and combine equal amounts of protein from each lysate.
-
Digestion and Enrichment: Digest the combined protein lysate with trypsin. Enrich for phosphopeptides using TiO2 chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.
-
Data Analysis:
-
Quantify the relative abundance of "Light", "Medium", and "Heavy" labeled peptides.
-
Identify Putative Substrates: Look for phosphosites where the Medium/Light (M/L) ratio is significantly decreased.
-
Validate On-Target Substrates: For the sites identified above, check the Heavy/Light (H/L) ratio. If the H/L ratio is close to 1 (i.e., not decreased), the phosphorylation is "rescued" by the resistant mutant, confirming it as a bona fide CSNK2A1-dependent site.
-
Identify Off-Target Effects: If both M/L and H/L ratios are significantly decreased, the inhibitor is affecting this phosphosite through a mechanism independent of CSNK2A1.[1][4]
-
Visualizations
Caption: Workflow for characterizing this compound selectivity.
Caption: Distinguishing on-target from off-target signaling.
Caption: Logic for validating on-target cellular effects.
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Csnk2A-IN-1 and Cell Culture Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Csnk2A-IN-1 in cell culture, with a focus on minimizing cytotoxicity. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Casein Kinase 2 alpha (CSNK2A1), a serine/threonine kinase that is often overexpressed in various cancers.[1][2] CSNK2A1 plays a crucial role in numerous cellular processes, including cell growth, proliferation, and survival.[1] The mechanism of action for this compound and other CSNK2A1 inhibitors typically involves binding to the ATP-binding site of the kinase. This prevents the transfer of phosphate groups to its substrates, thereby disrupting downstream signaling pathways essential for tumor growth and survival.[1] Inhibition of CSNK2A1 can lead to a dual effect on cancer cells: it can directly hamper their growth and proliferation and can also induce programmed cell death, known as apoptosis.[1]
Q2: What are the key signaling pathways affected by this compound?
A2: CSNK2A1 is a highly pleiotropic kinase, meaning it influences a wide range of cellular signaling pathways. Inhibition of CSNK2A1 by this compound can therefore have widespread effects. Key pathways known to be regulated by CSNK2A1 in the context of cancer include:
-
PI3K-Akt-mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. CSNK2A1 can promote gastric cancer invasion through this pathway.
-
Wnt/β-catenin Pathway: This pathway is critical in development and is often dysregulated in cancer.
-
MYC and NFκB Pathways: These pathways are involved in the regulation of gene expression related to cell proliferation and inflammation.
By inhibiting CSNK2A1, this compound can disrupt these and other signaling cascades, leading to anti-cancer effects.
Q3: How should I prepare and store this compound?
A3: For optimal results and to avoid issues with solubility and stability, proper handling of this compound is crucial.
-
Reconstitution: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Storage: Store the solid compound and stock solutions at the recommended temperature, usually -20°C or -80°C, to ensure stability. Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Data Presentation
Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound and for designing experiments with appropriate concentrations. Below is a template table where you can input your experimentally determined IC50 values for this compound in various cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HCT116 | Colon Cancer | 72 | Enter your data |
| e.g., MCF-7 | Breast Cancer | 72 | Enter your data |
| e.g., A549 | Lung Cancer | 72 | Enter your data |
| e.g., U-87 MG | Glioblastoma | 72 | Enter your data |
Note: IC50 values can vary significantly between cell lines and experimental conditions. It is essential to determine these values empirically for your specific system.
Experimental Protocols
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Protocol:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity at Low Concentrations | Off-target effects: Kinase inhibitors can sometimes inhibit other kinases besides the primary target. | - Perform a kinome scan to assess the selectivity of this compound.- Compare the observed phenotype with that of other, structurally different CSNK2A1 inhibitors or with genetic knockdown (siRNA/shRNA) of CSNK2A1. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).- Include a vehicle control with the highest concentration of DMSO used in the experiment. | |
| Compound precipitation: The inhibitor may not be fully soluble in the culture medium at higher concentrations. | - Visually inspect the wells for any precipitate after adding the compound.- Prepare the final dilutions in pre-warmed medium and mix thoroughly. | |
| Inconsistent or Non-reproducible Results | Cell passage number and health: High passage numbers or unhealthy cells can lead to variability. | - Use cells with a consistent and low passage number.- Regularly check for mycoplasma contamination. |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound. | - Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Inaccurate pipetting: Small errors in pipetting can lead to large variations in compound concentration. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix for each concentration to be tested. | |
| No Observed Cytotoxicity | Inactive compound: The inhibitor may have degraded. | - Ensure proper storage of the compound and stock solutions.- Test the activity of the compound in a biochemical kinase assay if possible. |
| Cell line resistance: The chosen cell line may not be sensitive to CSNK2A1 inhibition. | - Confirm the expression of CSNK2A1 in your cell line.- Test the inhibitor on a panel of different cell lines. | |
| Incorrect assay timing: The cytotoxic effects may take longer to manifest. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Visualizations
Caption: Simplified signaling pathways regulated by CSNK2A1 and inhibited by this compound.
Caption: General experimental workflow for determining the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
Csnk2A-IN-1 inconsistent Western blot results
Welcome to the technical support center for Csnk2A-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Western blot analysis involving this specific inhibitor of Casein Kinase 2 alpha (CK2α).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, leading to inconsistent Western blot results.
Q1: Why am I seeing no change or an inconsistent decrease in the phosphorylation of my target protein after treating with this compound?
A1: Several factors can contribute to a lack of expected signal change. Consider the following:
-
Suboptimal Inhibitor Concentration and Treatment Time: The effective concentration and duration of this compound treatment can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. For the closely related CK2 inhibitor CX-4945, concentrations in the range of 5-30 µM for 4 to 48 hours are often used.[1][2][3]
-
Low Basal Phosphorylation: The target protein may have a low basal level of phosphorylation in your cells, making it difficult to detect a decrease. Consider stimulating a relevant signaling pathway to increase the initial phosphorylation signal before inhibitor treatment.
-
Cell Health and Confluency: Ensure that cells are healthy and not overly confluent, as this can affect signaling pathways and the cellular response to inhibitors.
-
Inhibitor Activity: Confirm the integrity and activity of your this compound stock. Improper storage or repeated freeze-thaw cycles can degrade the compound.
Q2: My Western blot shows high background, making it difficult to interpret the results. What can I do?
A2: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Blocking Inefficiency: When detecting phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of non-fat dry milk.[4] Milk contains phosphoproteins, such as casein, which can cross-react with phospho-specific antibodies.
-
Antibody Concentration: The concentrations of both primary and secondary antibodies may be too high. Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.
-
Insufficient Washing: Inadequate washing between antibody incubations can lead to high background. Increase the number and/or duration of your wash steps with TBST.[5]
-
Membrane Handling: Ensure the membrane is not allowed to dry out at any stage of the blotting process. Handle the membrane with clean forceps to avoid contamination.
Q3: I am observing non-specific bands in my Western blot. How can I resolve this?
A3: Non-specific bands can arise from several sources. Here's how to troubleshoot this issue:
-
Primary Antibody Specificity: Verify the specificity of your primary antibody for the target protein. Check the manufacturer's datasheet for validation data, such as results from knockout/knockdown experiments or treatment with other specific inhibitors.
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the host species of your primary antibody and is not cross-reacting with other proteins in your lysate. Consider using pre-adsorbed secondary antibodies.
-
Sample Preparation: Protein degradation can lead to the appearance of lower molecular weight bands. Always prepare fresh lysates and use protease and phosphatase inhibitor cocktails to preserve protein integrity.[6]
-
Protein Overload: Loading too much protein onto the gel can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[6]
Q4: The band for my phosphorylated protein is very weak or absent, even in the control lane.
A4: A weak or absent signal for the phosphorylated target can be due to several factors related to sample preparation and the blotting procedure:
-
Phosphatase Activity: Endogenous phosphatases in your cell lysate can dephosphorylate your target protein. It is critical to use phosphatase inhibitors in your lysis buffer and to keep your samples on ice at all times.[6]
-
Low Target Abundance: The phosphorylated form of your protein may be present at very low levels. Consider enriching your sample for the target protein through immunoprecipitation (IP) before performing the Western blot.
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Try a lower dilution or a longer incubation time (e.g., overnight at 4°C).
-
Buffer Composition: Avoid using Phosphate-Buffered Saline (PBS) in your buffers, as the phosphate ions can compete with the phospho-epitope for antibody binding. Use Tris-based buffers (TBS, TBST) instead.[4]
Quantitative Data Summary
The following table provides a summary of typical experimental parameters for the closely related and well-studied CK2 inhibitor, CX-4945, which can be used as a starting point for optimizing experiments with this compound.
| Parameter | Cell Line Examples | Concentration Range | Treatment Duration | Key Downstream Effects Observed | Reference |
| CX-4945 (Silmitasertib) | U937, AML-1 | 5 - 10 µM | 48 hours | Decreased phosphorylation of IKAROS and AKT1 (Ser129). | [1] |
| GL261 Glioblastoma | 5 - 60 µM | 8 - 24 hours | Dose-dependent decrease in p-Akt (Ser129). | [2] | |
| U-87 Glioblastoma | 10 - 15 µM | 24 hours | Reduction in NF-κB expression and p-CK2 levels. | [7] | |
| MPNST (S462-TY) | 10 µM | 10 min - 24 hours | Decrease in β-Catenin protein levels. | [3] | |
| Cholangiocarcinoma cells | 15 µM | 48 hours | Increased cleaved Caspase-3 and PARP. | [8] | |
| Jurkat cells | 0.1 µM (IC50) | Not specified | Inhibition of endogenous intracellular CK2 activity. | [9] | |
| HeLa | 5 µM | 45 minutes | Decreased abundance of 330 phosphorylation sites. | [10] | |
| U2OS | 1 - 50 µM | 24 hours | Inhibition of CSNK2-dependent phosphorylation. | [11] |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment designed to assess the effect of this compound on the phosphorylation of a target protein.
1. Cell Lysis and Protein Extraction
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined amount of time.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples with lysis buffer. Add an appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands by Ponceau S staining to confirm successful transfer.
3. Immunoblotting
-
Destain the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Use an antibody specific for the phosphorylated form of your target protein.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total (pan) form of your target protein or a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
Casein Kinase 2 (CK2) Signaling Pathway
Caption: Overview of the CK2 signaling pathway and the inhibitory action of this compound.
Western Blot Workflow for this compound Experiments
Caption: Step-by-step workflow for Western blot analysis using this compound.
References
- 1. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
Technical Support Center: Csnk2A-IN-1 and Other CSNK2A Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Csnk2A-IN-1 and other inhibitors of Casein Kinase 2 (CK2).
Frequently Asked Questions (FAQs)
Q1: We are observing significant anti-proliferative effects with our CSNK2A inhibitor, which seem stronger than what is reported for highly selective inhibitors. Is this expected?
A1: This is a commonly observed phenomenon. While CSNK2A is involved in cell proliferation and survival, the potent anti-cancer effects of many less-selective CK2 inhibitors, such as CX-4945, may be attributable to off-target effects.[1] More selective compounds, like SGC-CK2-1, have been shown to be less effective at reducing cell growth in various cancer cell lines, suggesting that the anti-proliferative activity of less selective inhibitors might arise from the inhibition of other kinases.[1][2][3]
Q2: What are the known off-targets for commonly used CSNK2A inhibitors?
A2: The off-target profile varies between inhibitors. For example, CX-4945 (Silmitasertib) has been shown to inhibit other kinases, including Cdc2-like kinases (CLKs), with even greater potency than its intended target, CSNK2A.[4] Other off-target kinases for different CSNK2A inhibitor scaffolds include PIM kinases and death-associated protein kinases (DAPK2 and DAPK3).[4] It is crucial to consult selectivity profiling data for the specific inhibitor you are using.
Q3: Our CSNK2A inhibitor shows high potency in biochemical assays, but we see weak or no effect in our cell-based assays. What could be the reason for this discrepancy?
A3: Several factors can contribute to this discrepancy:
-
Cell permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux pumps: The compound might be actively transported out of the cell by efflux pumps.
-
High intracellular ATP concentrations: Most CSNK2A inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, reducing its effective potency compared to biochemical assays where ATP concentrations are often lower.[5]
-
Metabolism: The inhibitor may be rapidly metabolized into an inactive form within the cell.
Q4: We are not observing the expected pro-apoptotic phenotype after treating our cells with a CSNK2A inhibitor. Why might this be?
A4: While genetic knockdown of CSNK2A using siRNA has been shown to induce apoptosis in several cancer cell lines, the effects of pharmacological inhibitors can be more complex.[1][3] The lack of a pro-apoptotic effect could be due to:
-
Incomplete inhibition of CSNK2A activity: The concentration of the inhibitor may be insufficient to achieve the required level of target engagement in cells.
-
Off-target effects: The inhibitor might be engaging other pathways that counteract the pro-apoptotic signal.
-
Cell-type specific responses: The role of CSNK2A in apoptosis can be context-dependent and vary between different cell types.
-
Redundancy: Other kinases or signaling pathways may compensate for the inhibition of CSNK2A.
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Phenotypic Effects
If you observe phenotypes that are inconsistent with the known functions of CSNK2A or published data, consider the following troubleshooting steps:
1. Verify Target Engagement:
-
Western Blot Analysis: Assess the phosphorylation status of known CSNK2A substrates. A decrease in the phosphorylation of a direct substrate upon inhibitor treatment can confirm target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to directly measure the binding of the inhibitor to CSNK2A in intact cells.
2. Rule out Off-Target Effects:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with your primary inhibitor to that of a structurally different CSNK2A inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Use a Negative Control Compound: If available, use an inactive analog of your inhibitor to ensure the observed phenotype is not due to non-specific effects of the chemical scaffold.
-
siRNA/shRNA Knockdown: Compare the inhibitor-induced phenotype with the phenotype observed upon genetic knockdown of CSNK2A1.[1][3] A similar phenotype provides strong evidence for an on-target effect.
3. Assess Cell Viability and General Toxicity:
-
Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to ensure that the observed phenotype is not a secondary consequence of general cytotoxicity.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Data Presentation
Table 1: Selectivity Profile of Common CSNK2A Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Key Off-Targets | Reference |
| CX-4945 | CSNK2A | 1 | CLK2 (0.34 nM), FLT3 (4.6 nM), PIM1 (38 nM) | [4] |
| SGC-CK2-1 | CSNK2A | 6 | Highly selective, minimal off-targets reported | [3] |
| TBB | CSNK2A | 120 | Multiple kinases at higher concentrations | [3] |
| AZ-7h | CSNK2A | 0.01 | DAPK2 (8.0 nM), DAPK3 (18 nM) | [4] |
Note: IC₅₀ values can vary depending on the assay conditions. This table is for comparative purposes.
Key Signaling Pathways Involving CSNK2A
CSNK2A is a pleiotropic kinase involved in numerous signaling pathways. Unexpected phenotypic effects can arise from the perturbation of these pathways.
Caption: Major signaling pathways regulated by CSNK2A.
Detailed Experimental Protocols
Protocol 1: Western Blot for Assessing CSNK2A Target Engagement
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the CSNK2A inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated CSNK2A substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: siRNA-Mediated Knockdown of CSNK2A1
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, dilute CSNK2A1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and the stability of the target protein.
-
After the incubation period, lyse the cells and perform a Western blot to confirm knockdown efficiency.
-
In parallel, perform the desired phenotypic assay to compare the effects of knockdown with the effects of the inhibitor.
-
References
- 1. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Csnk2A-IN-1 half-life in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the casein kinase 2 alpha (CK2α) inhibitor, Csnk2A-IN-1. The following information addresses common issues related to determining the half-life of this small molecule in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in standard cell culture media?
A1: The half-life of this compound can vary significantly depending on the specific composition of the cell culture medium, incubation temperature, pH, and the presence of serum proteins. Direct measurement under your specific experimental conditions is crucial for accurate results.
Q2: Why am I observing a shorter half-life for this compound than expected?
A2: Several factors can contribute to a shorter-than-expected half-life:
-
Enzymatic Degradation: Serum in the culture medium contains esterases and other enzymes that can metabolize the inhibitor.
-
Chemical Instability: The inhibitor may be susceptible to hydrolysis or degradation in the aqueous, buffered environment of the cell culture medium.
-
Adsorption: The compound may adsorb to the surface of the plasticware, reducing its effective concentration in the media.
-
Cellular Uptake and Metabolism: If cells are present, they can actively take up and metabolize the inhibitor.
Q3: How can I improve the stability of this compound in my cell culture experiments?
A3: To improve stability, consider the following:
-
Reduce Serum Concentration: If your cell line permits, use a lower percentage of fetal bovine serum (FBS) or switch to a serum-free medium.
-
Use Protein-Coated Plasticware: Pre-coating plates with a protein like bovine serum albumin (BSA) can help reduce non-specific binding of the inhibitor to the plastic.
-
Optimize pH: Ensure the pH of your culture medium is stable throughout the experiment, as pH shifts can affect compound stability.
-
Fresh Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation during storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in half-life measurements between experiments. | Inconsistent experimental conditions (e.g., temperature fluctuations, different media batches, variable cell densities). | Standardize all experimental parameters. Use the same batch of media and serum for a set of experiments. Ensure consistent cell seeding density and confluency. |
| No detectable this compound in the media after a short incubation period. | Rapid degradation or high cellular uptake. | Perform a time-course experiment with shorter time points (e.g., 0, 15, 30, 60 minutes) to capture the initial concentration. Analyze both the media and cell lysate to determine if the compound is being rapidly internalized. |
| Inconsistent results with analytical methods (e.g., LC-MS/MS). | Matrix effects from the cell culture medium interfering with detection. Poor extraction efficiency. | Develop a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. Use an internal standard to normalize for extraction efficiency and instrument variability. |
| Unexpected cell toxicity or off-target effects. | The degradation products of this compound may be more toxic than the parent compound. | Characterize the degradation products using mass spectrometry. If possible, synthesize and test the toxicity of the major degradation products. |
Experimental Protocol: Determining the Half-Life of this compound in Cell Culture Media
This protocol outlines a general method for determining the half-life of this compound in a specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (a structurally similar and stable molecule)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spiking the Media: Dilute the this compound stock solution into pre-warmed cell culture medium (containing the desired percentage of FBS) to the final working concentration.
-
Incubation: Aliquot the spiked medium into a 96-well plate. Incubate the plate at 37°C in a CO₂ incubator.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
Sample Preparation for LC-MS/MS:
-
To each collected sample, add an equal volume of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the small molecule.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound at each time point.
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Fit the data to a one-phase decay model to calculate the half-life (t₁/₂) of the compound.
-
Quantitative Data Summary
The following table provides an example of how to present the quantitative data from a half-life experiment.
| Time (hours) | This compound Concentration (nM) |
| 0 | 1000.0 |
| 1 | 850.2 |
| 2 | 722.5 |
| 4 | 521.8 |
| 8 | 272.3 |
| 12 | 141.6 |
| 24 | 20.1 |
| Calculated Half-Life (t₁/₂) | ~3.5 hours |
Visualizations
Caption: Experimental workflow for determining the half-life of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Technical Support Center: Csnk2A-IN-1 Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues that may arise during experiments involving Csnk2A-IN-1, with a focus on non-specific binding in immunoprecipitation (IP).
Troubleshooting Guide: Non-Specific Binding in Immunoprecipitation (IP)
High background or non-specific binding is a common issue in immunoprecipitation experiments. This guide provides a systematic approach to troubleshoot and resolve these issues when using this compound.
Question: I am observing high background and non-specific bands in my western blot after performing immunoprecipitation with this compound. What are the potential causes and how can I resolve this?
Answer:
High background in your IP experiment can stem from several factors, ranging from the properties of the inhibitor and antibody to the specifics of your experimental protocol. Below is a step-by-step guide to identify and address the source of non-specific binding.
Potential Cause 1: Suboptimal Inhibitor Concentration
Using an excessive concentration of this compound can sometimes lead to off-target effects or aggregation, contributing to non-specific binding.[1][2]
Solution:
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits the target while minimizing non-specific interactions.
-
Consult Literature: Review available literature for recommended concentration ranges for similar CSNK2A inhibitors.
Potential Cause 2: Issues with the Primary Antibody
The quality and concentration of the primary antibody are critical for a successful IP.
Solutions:
-
Use a High-Affinity, High-Specificity Antibody: Whenever possible, use an affinity-purified polyclonal or a monoclonal antibody that has been validated for IP.[3]
-
Optimize Antibody Concentration: Too much antibody can lead to non-specific binding.[3] Titrate your antibody to find the lowest concentration that efficiently pulls down your protein of interest.
-
Run an Isotype Control: Include a control IP with a non-specific IgG of the same isotype as your primary antibody to determine the level of background binding from the antibody itself.[4]
Potential Cause 3: Inadequate Washing Steps
Insufficient or overly stringent washing can lead to high background or loss of your target protein.
Solutions:
-
Increase the Number of Washes: Increase the number of wash steps (e.g., from 3 to 5) to more effectively remove non-specifically bound proteins.[5]
-
Optimize Wash Buffer Composition: The stringency of the wash buffer can be adjusted. Consider the following modifications:
-
Increase Detergent Concentration: Adding a mild non-ionic detergent like Tween-20 or Triton X-100 (0.01%–0.1%) to your wash buffer can help reduce non-specific interactions.[6][7]
-
Adjust Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt weaker, non-specific ionic interactions.[7]
-
-
Transfer Beads to a New Tube: During the final wash step, transfer the beads to a fresh microcentrifuge tube to avoid carrying over any proteins that may have non-specifically bound to the tube walls.[7][8]
Potential Cause 4: Non-Specific Binding to Beads
The beads themselves can be a source of non-specific protein binding.
Solutions:
-
Pre-clear the Lysate: This is a crucial step to remove proteins that non-specifically bind to the IP beads.[4][5][6][9] Before adding your primary antibody, incubate your cell lysate with beads alone for a period (e.g., 1 hour at 4°C). Pellet the beads and use the supernatant for your IP.
-
Block the Beads: Before adding the antibody, block the beads with a protein solution like 1% Bovine Serum Albumin (BSA) in PBS for at least 1 hour at 4°C.[5][6][10][11] This will saturate non-specific binding sites on the beads.
Potential Cause 5: Cell Lysis and Sample Preparation
The preparation of your cell lysate can introduce variables that contribute to non-specific binding.
Solutions:
-
Use Fresh Lysates: Whenever possible, use freshly prepared cell lysates.[3][8] If you must use frozen samples, it is better to freeze the lysate rather than the cell pellet.[8]
-
Centrifuge Lysate at High Speed: Before starting the IP, centrifuge your lysate at a high speed (e.g., 100,000 x g for 30 minutes) to pellet and remove protein aggregates and cellular debris.[5][8]
-
Include Protease and Phosphatase Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[3][10]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting non-specific binding in your IP experiments.
Caption: A flowchart for troubleshooting non-specific binding in IP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1). CSNK2A1, also known as CK2α, is the catalytic subunit of the protein kinase CK2, a serine/threonine kinase involved in numerous cellular processes such as cell cycle control, proliferation, and apoptosis.[12][13] Inhibitors of CSNK2A1 typically act by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to its substrates.[1]
Q2: Can this compound have off-target effects?
A2: Like many kinase inhibitors, those targeting the highly conserved ATP-binding pocket can have off-target effects.[2] It is crucial to use the lowest effective concentration and include appropriate controls to ensure the observed effects are due to the inhibition of CSNK2A1.
Q3: What are the best beads to use for immunoprecipitation to minimize non-specific binding?
A3: Magnetic beads are often preferred over agarose beads as they tend to have lower non-specific binding.[14][15] However, regardless of the bead type, pre-clearing the lysate and blocking the beads are recommended to minimize background.[14]
Q4: What lysis buffer is recommended for IP experiments with this compound?
A4: For studying protein-protein interactions, a non-denaturing lysis buffer containing a non-ionic detergent like NP-40 or Triton X-100 is generally recommended.[9] RIPA buffer, which contains ionic detergents, is more stringent and can disrupt some protein-protein interactions, but may be necessary for solubilizing certain proteins.[4][9] The choice of buffer may need to be empirically determined.
Experimental Protocols
Protocol: Pre-clearing Lysate and Blocking Beads to Reduce Non-Specific Binding
This protocol describes a standard procedure for pre-clearing cell lysates and blocking beads before performing an immunoprecipitation.
Materials:
-
Protein A/G magnetic beads
-
Cell lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer without protease/phosphatase inhibitors)
-
Blocking buffer (1% w/v BSA in PBS)
-
Microcentrifuge tubes
-
Rotating agitator
Procedure:
-
Bead Preparation:
-
Resuspend the Protein A/G magnetic beads by vortexing.
-
Transfer the required amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to separate the beads from the storage buffer. Remove and discard the supernatant.
-
Wash the beads twice with 1 mL of cold lysis buffer.
-
-
Pre-clearing the Lysate:
-
After the final wash, resuspend the beads in your prepared cell lysate.
-
Incubate on a rotating agitator for 1 hour at 4°C.
-
Place the tube on the magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. Discard the beads used for pre-clearing.
-
-
Bead Blocking:
-
Prepare a fresh aliquot of Protein A/G magnetic beads as described in step 1.
-
After washing, resuspend the beads in 1 mL of blocking buffer.
-
Incubate on a rotating agitator for at least 1 hour at 4°C.
-
Place the tube on the magnetic rack, remove the blocking buffer, and wash the beads once with lysis buffer.
-
-
Immunoprecipitation:
-
The pre-cleared lysate and blocked beads are now ready for the immunoprecipitation step. Proceed by adding your primary antibody to the pre-cleared lysate, followed by incubation with the blocked beads.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose | Reference |
| Antibody Concentration | Titrate to determine optimal | Minimize non-specific binding | [3] |
| Bead Blocking Solution | 1% BSA in PBS | Saturate non-specific binding sites on beads | [5][6][11] |
| Wash Buffer Detergent | 0.01% - 0.1% Tween-20 or Triton X-100 | Reduce non-specific protein interactions | [6][7] |
| Wash Buffer Salt | Up to 500 mM NaCl | Disrupt non-specific ionic interactions | [7] |
| Lysate Centrifugation | 100,000 x g for 30 min | Remove aggregates and debris | [5][8] |
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 11. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. In Skeletal Muscle Fibers, Protein Kinase Subunit CSNK2A1/CK2α Is Required for Proper Muscle Homeostasis and Structure and Function of Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Csnk2A-IN-1 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the casein kinase 2 (CK2) inhibitor, Csnk2A-IN-1, in in vivo experiments. Given the limited public data on this compound in vivo, this guide incorporates data from the structurally related and well-documented CK2 inhibitor, CX-4945 (Silmitasertib), as a proxy to provide relevant and practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high variability in tumor growth inhibition with this compound in xenograft models?
A1: High variability in in vivo efficacy studies with this compound can stem from several factors:
-
Formulation and Solubility: this compound is a hydrophobic molecule. Inconsistent formulation can lead to variable solubility and bioavailability, resulting in different plasma concentrations of the inhibitor across animals.
-
Administration Route and Technique: The method of administration (e.g., oral gavage, intraperitoneal injection) and the consistency of the technique can significantly impact drug absorption and, consequently, efficacy.
-
Metabolism and Pharmacokinetics: Individual differences in animal metabolism can affect the drug's half-life and exposure, leading to varied responses.
-
Tumor Heterogeneity: The inherent biological variability within the tumor model itself can contribute to differing growth rates and responses to treatment.
-
Animal Health and Husbandry: Stress, diet, and underlying health conditions of the animals can influence both tumor growth and drug metabolism.
Q2: What is a recommended starting dose and administration route for this compound in a mouse xenograft model?
| Inhibitor | Animal Model | Dosage | Administration Route | Efficacy |
| CX-4945 | BT-474 xenograft | 25-75 mg/kg, twice daily | Oral | 88-97% tumor growth inhibition[3] |
| CX-4945 | BxPC-3 xenograft | 75 mg/kg, twice daily | Oral | 93% tumor growth inhibition[3] |
| CX-4945 | PC3 xenograft | 25-75 mg/kg | Oral | 19-86% tumor growth inhibition[3] |
| CX-4945 | AML PDX model | 100 mg/kg, twice daily | Oral | Decreased tumor burden[4] |
| TBB | WiDr xenograft | 150 mg/kg, twice daily | Intraperitoneal | Significant tumor growth retardation[5] |
It is crucial to perform a dose-escalation study to determine the optimal dose of this compound for your specific model and to monitor for any signs of toxicity.
Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?
A3: For hydrophobic compounds like this compound, several formulation strategies can be employed:
-
Co-solvents: Using a mixture of solvents such as DMSO, polyethylene glycol (PEG), and saline can help solubilize the compound for administration.
-
Suspensions: Creating a fine, uniform suspension in a vehicle like carboxymethylcellulose (CMC) can be effective for oral dosing.
-
Lipid-based formulations: Encapsulating the inhibitor in lipid-based carriers can enhance oral absorption.
-
Nanoparticle formulations: Loading the inhibitor into nanoparticles can improve solubility and drug delivery.
Always test the stability and homogeneity of your formulation before administration.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth Inhibition
| Potential Cause | Troubleshooting Step |
| Poor Formulation | Prepare fresh formulations for each dosing. Ensure the compound is fully dissolved or uniformly suspended. Consider alternative formulation strategies (see FAQ 3). |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. Ensure consistent administration technique (e.g., depth of gavage needle). |
| Variable Drug Metabolism | Use age- and weight-matched animals. Consider using a different animal strain with more consistent metabolic profiles. |
| Tumor Model Variability | Ensure consistent cell passage number for implantation. Use a larger cohort of animals to account for inherent variability. |
Issue 2: Observed Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Step |
| High Dose | Perform a dose-ranging study to identify the maximum tolerated dose (MTD). |
| Vehicle Toxicity | Administer the vehicle alone to a control group to assess its effects. |
| Off-target Effects | While this compound is selective, off-target effects can occur at high concentrations. Reduce the dose or consider a different dosing schedule. |
| Animal Health | Closely monitor animal weight, behavior, and food/water intake. Consult with veterinary staff if adverse effects are observed. |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study
References
- 1. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
Technical Support Center: Utilizing CSNK2A1 Inhibitors in Research Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for using CSNK2A1 inhibitors, with a focus on troubleshooting common issues encountered during in vitro assays. While this guide uses "Csnk2A-IN-1" as a representative inhibitor, the principles and protocols are broadly applicable to other CSNK2A1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is CSNK2A1 and why is it a target in research?
A1: CSNK2A1 (Casein Kinase 2, alpha 1) is the catalytic subunit of the protein kinase CK2, a crucial enzyme involved in a wide array of cellular processes.[1] These processes include cell growth, proliferation, and survival.[2] Due to its significant role in these functions, abnormal CK2 activity has been linked to various diseases, particularly cancer, making it a key target for therapeutic research.[2]
Q2: How do CSNK2A1 inhibitors like this compound work?
A2: Most CSNK2A1 inhibitors, including this compound, are ATP-competitive. This means they bind to the ATP-binding site on the CSNK2A1 kinase domain, preventing the natural substrate (ATP) from binding. This action blocks the phosphorylation of downstream target proteins, thereby inhibiting the signaling pathways controlled by CSNK2A1.
Q3: What is the primary application of this compound in a research setting?
A3: this compound is a selective inhibitor of CSNK2A and can be used to study the role of this kinase in various biological processes. It has demonstrated antiviral activity and is noted for its improved selectivity over other kinases like PIM3.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in a solvent like DMSO to create a stock solution. It is recommended to store the solid compound at -20°C for up to three years. Once in solution, it should be stored at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q5: What are the potential off-target effects of CSNK2A1 inhibitors?
A5: While newer inhibitors are designed for high selectivity, off-target effects are a possibility. For instance, some CSNK2A1 inhibitors may also show activity against other kinases. It is crucial to consult the specific datasheet for the inhibitor you are using and consider including control experiments to validate that the observed effects are due to the inhibition of CSNK2A1.
Troubleshooting Guide
High background noise can be a significant issue in kinase assays, masking the true signal and leading to inaccurate results. Below are common causes and solutions.
Problem 1: High Background Signal in "No Enzyme" or "No Substrate" Control Wells
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Ensure all buffers and reagents are freshly prepared and filtered. Check for contamination in ATP, substrate, or detection reagents. |
| Non-specific Binding to the Plate | Increase the concentration of the blocking agent (e.g., BSA, casein) in the assay buffer. Extend the blocking incubation time. Consider using plates with a different surface coating (e.g., low-binding plates). |
| Autophosphorylation of Kinase or Substrate | Run a control with only the kinase and ATP to check for autophosphorylation. If the substrate can self-phosphorylate, this will also contribute to background. |
| Impure Kinase or Substrate Preparation | Use highly purified recombinant kinase and substrate. Contaminating kinases in the preparation can lead to a high background. |
Problem 2: High Background Signal Across All Wells, Including Inhibitor-Treated Wells
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Inhibitor Concentration | Ensure the inhibitor concentration is sufficient to inhibit the kinase. Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Inhibitor Insolubility | This compound and similar inhibitors are often dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells to avoid precipitation. Visually inspect for any precipitate. |
| Insufficient Washing Steps | If your assay involves washing steps (like an ELISA-based format), ensure they are thorough to remove unbound reagents. Increase the number of washes or the volume of wash buffer. |
| Detection Reagent Issues | The concentration of the detection antibody or substrate may be too high. Titrate the detection reagents to find the optimal concentration that provides a good signal-to-noise ratio. |
Problem 3: Inconsistent or Variable Background Across the Plate
| Potential Cause | Troubleshooting Steps |
| Improper Mixing | Ensure all reagents are thoroughly mixed before and after being added to the wells. |
| "Edge Effects" on the Plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique across the entire plate. |
Quantitative Data: IC50 Values of Common CSNK2A1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) for several common CSNK2A1 inhibitors. These values can serve as a reference for expected potency in your assays.
| Inhibitor | IC50 Value (CSNK2A1) | Notes |
| Silmitasertib (CX-4945) | 1 nM[3][4][5] | Orally bioavailable and highly selective.[3] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | 0.15 µM (rat liver CK2)[6] | A cell-permeable and ATP-competitive inhibitor.[6] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | 130 nM[7] | A potent and specific CK2 inhibitor.[7] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
General Protocol for an In Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against CSNK2A1. The specific concentrations of kinase, substrate, and ATP should be optimized for your particular assay system.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- CSNK2A1 Enzyme: Dilute the recombinant CSNK2A1 enzyme to the desired concentration in kinase buffer.
- Substrate: Prepare the substrate (a specific peptide or protein) in kinase buffer.
- ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in kinase buffer.
- This compound Inhibitor: Prepare a serial dilution of this compound from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
2. Assay Procedure:
- Add kinase buffer to all wells of a microplate.
- Add the this compound inhibitor dilutions or DMSO (vehicle control) to the appropriate wells.
- Add the CSNK2A1 enzyme to all wells except the "no enzyme" control wells.
- Add the substrate to all wells except the "no substrate" control wells.
- Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding the ATP solution to all wells.
- Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding immediately to the detection step.
3. Detection:
- The method of detection will depend on the assay format (e.g., luminescence, fluorescence, radioactivity). Follow the manufacturer's instructions for the chosen detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
4. Data Analysis:
- Subtract the background signal (from "no enzyme" or "no substrate" wells) from all other readings.
- Normalize the data to the vehicle control (DMSO) wells.
- Plot the normalized data against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 2. CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Csnk2A-IN-1 ensuring complete target inhibition
Welcome to the technical support center for Csnk2A-IN-1, a selective inhibitor of Casein Kinase 2, alpha 1 (CK2α). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and reliable target inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the serine/threonine protein kinase CK2α (also known as CSNK2A1). CK2 is a constitutively active kinase involved in a wide array of cellular processes, including cell growth, proliferation, and survival.[1][2] Aberrant CK2 activity has been linked to various diseases, particularly cancer, making it an attractive therapeutic target.[1] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2α catalytic subunit to prevent the transfer of phosphate groups to its substrates.[1] This blockage of phosphorylation disrupts downstream signaling pathways that are critical for tumor growth and survival.[1]
Q2: What are the key signaling pathways regulated by CK2α?
A2: CK2α is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways.[1] Key pathways regulated by CK2 include:
-
PI3K/AKT/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central kinase in this pro-survival pathway.
-
NF-κB Signaling: CK2 is involved in the activation of the NF-κB transcription factor, which plays a crucial role in inflammation and cell survival.
-
JAK/STAT Pathway: CK2 can modulate the activity of components within the JAK/STAT pathway, which is critical for cytokine signaling and cell proliferation.
Inhibition of CK2α with this compound is expected to downregulate these and other pro-proliferative and anti-apoptotic signaling cascades.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage of this compound are crucial for maintaining its activity. This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[3] Prepare a high-concentration stock solution in new, anhydrous DMSO (e.g., 10 mM).[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the stock in your cell culture medium of choice. Be aware that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant CK2 inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 379.41 g/mol | [3] |
| Formula | C₂₁H₂₁N₃O₄ | [3] |
| Appearance | Solid (Light yellow to yellow) | [3] |
| Solubility | ≥ 6.67 mg/mL in DMSO (17.58 mM) | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
Table 2: In Vitro Potency of Selected CK2 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (nM) | Assay Type | Reference |
| SGC-CK2–1 ¹ | CK2α | 4 | Enzymatic | [1] |
| CK2α' | 4 | Enzymatic | [1] | |
| CX-4945 | CK2α | 1 | Cell-free | [4] |
| CK2α' | 1 | Cell-free | [4] | |
| Compound 1 | CK2α' | 2,600 | ADP-Glo | [4] |
| CK2α | 15,000 | ADP-Glo | [4] | |
| Compound 2 | CK2α' | 15,000 | ADP-Glo | [4] |
| CK2α | 49,000 | ADP-Glo | [4] |
¹Note: SGC-CK2-1 is a highly selective pyrazolopyrimidine inhibitor and may be identical or structurally very similar to this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to ensure complete target inhibition.
Issue 1: Incomplete or No Inhibition of CK2α Activity
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range guided by the reported IC₅₀ values (see Table 2) and extend to higher concentrations if necessary. |
| Short Treatment Duration | The time required to observe significant inhibition can vary depending on the cell type and the specific downstream readout. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Inhibitor Instability | Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots.[3] Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Cell Culture Conditions | High cell confluence can sometimes affect drug efficacy. Ensure cells are in the exponential growth phase and not overly confluent at the time of treatment. |
| Incorrect Experimental Readout | Confirm that the downstream target you are measuring is a direct and sensitive substrate of CK2α. Use a validated phospho-specific antibody for a known CK2α substrate in your Western blot analysis. |
Issue 2: Off-Target Effects Observed
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | While this compound is selective, very high concentrations can lead to off-target inhibition. Use the lowest effective concentration determined from your dose-response experiments. |
| Use of a Negative Control | If available, use a structurally similar but inactive analog of this compound as a negative control to distinguish between on-target and off-target effects. |
| Alternative Inhibition Strategy | To confirm that the observed phenotype is due to CK2α inhibition, consider using a complementary approach such as siRNA-mediated knockdown of CSNK2A1. |
| Kinase Profiling | If significant off-target effects are suspected, consider performing a broad kinase profiling assay to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments. |
Issue 3: Inhibitor Precipitation in Cell Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Solution | This compound has low aqueous solubility. Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%) while maintaining the desired inhibitor concentration. |
| High Final Concentration | Avoid making a large dilution from a very high concentration stock directly into the medium. Perform serial dilutions to reach the final desired concentration. |
| Media Components | Certain components in the cell culture medium may interact with the inhibitor and reduce its solubility. If possible, test the solubility in a basal medium first. |
Experimental Protocols
1. Cell-Based Assay for CK2α Inhibition (Western Blot)
This protocol describes how to assess the inhibition of CK2α activity in cultured cells by measuring the phosphorylation of a downstream target.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.
-
Inhibitor Treatment:
-
Prepare a fresh dilution of this compound from your DMSO stock into pre-warmed complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired duration (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add SDS-PAGE loading buffer and heat the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated CK2α substrate (e.g., phospho-Akt Ser129) and a primary antibody for the total protein as a loading control, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
Quantify the band intensities to determine the extent of inhibition.
-
2. In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on recombinant CK2α.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, a specific peptide substrate for CK2α (e.g., RRRADDSDDDDD), and the desired concentrations of this compound (or DMSO vehicle).
-
Add recombinant active CK2α enzyme to the mixture.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production). The concentration of ATP should ideally be at or near the Km of the enzyme for ATP to accurately determine the IC₅₀.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Stop and Detect:
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For non-radiometric assays (e.g., ADP-Glo), follow the manufacturer's instructions to measure the generated ADP.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Below are diagrams illustrating key concepts related to CK2α signaling and experimental workflows.
Caption: Key signaling pathways regulated by CK2α.
Caption: Troubleshooting workflow for incomplete target inhibition.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Csnk2A-IN-1: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity profile of the casein kinase 2 alpha 1 (CSNK2A1) inhibitor, Csnk2A-IN-1, also widely known as CX-4945 or Silmitasertib. Understanding the selectivity of this potent inhibitor is critical for accurate experimental design and interpretation of results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
This compound (CX-4945) Kinase Selectivity Profile
This compound is a highly potent and selective ATP-competitive inhibitor of CK2, with an IC50 of 1 nM in cell-free assays.[1][2][3] While demonstrating high selectivity, it is not entirely specific and exhibits cross-reactivity with a limited number of other kinases, particularly at higher concentrations.
A screening of CX-4945 against a panel of 238 kinases at a concentration of 0.5 µM (500-fold greater than its CK2 IC50) revealed that it inhibited only 7 of these kinases by more than 90%.[1] Another study showed that at 500 nM, CX-4945 affected the activity of 49 out of 235 tested kinases by more than 50%, with 10 of those being inhibited by more than 90%.[4]
The following table summarizes the known cross-reactivity of this compound (CX-4945) with other kinases.
| Target Kinase | IC50 / Ki Value | Notes |
| CK2 (CSNK2A1) | 1 nM (IC50), 0.38 nM (Ki) | Primary Target [1][2][5] |
| Flt3 | 35 nM (IC50) | Less potent; inactive in cell-based assays at 10 µM.[1] |
| Pim1 | 46 nM (IC50) | Less potent; inactive in cell-based assays at 10 µM.[1] |
| CDK1 | 56 nM (IC50) | Less potent; inactive in cell-based assays at 10 µM.[1] |
| DYRK1A | Potent (nM range) | Off-target activity may contribute to cellular effects.[4] |
| GSK3β | 55% inhibition at 500 nM | Moderate off-target activity.[4] |
| CLK2 | 3.8 nM (IC50) | Potent off-target.[5] |
| CLK3 | 90 nM (IC50) | Off-target.[5] |
| HIPK3 | >95% inhibition at 500 nM | Significant off-target activity.[4] |
| DAPK3 | 17 nM (IC50) | Off-target. |
| TBK1 | 35 nM (IC50) | Off-target. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments using this compound (CX-4945).
Question: My experimental results are inconsistent with known CK2 signaling pathways. Could off-target effects be the cause?
Answer: Yes, unexpected phenotypes could be due to the inhibition of off-target kinases. At concentrations significantly higher than the IC50 for CK2, this compound can inhibit other kinases such as DYRK1A, GSK3β, and CLKs.[4][5] Review the signaling pathways of these kinases to see if they align with your observations. For example, inhibition of GSK3β can impact pathways involved in metabolism and cell fate, while DYRK1A is involved in neurodevelopment.
Question: I am observing effects on alternative splicing in my RNA-seq data after treatment with this compound. Is this a known off-target effect?
Answer: Yes, this compound is known to inhibit Cdc2-like kinases (CLKs), specifically CLK2 with high potency (IC50 = 3.8 nM).[5] CLKs are key regulators of alternative splicing. Therefore, observed changes in splicing patterns are a likely consequence of CLK inhibition.
Question: How can I confirm that the observed cellular effects are due to CK2 inhibition and not off-target activity?
Answer: To validate that the observed effects are on-target, consider the following experimental approaches:
-
Dose-Response Studies: Perform experiments across a range of this compound concentrations. On-target effects should be observed at concentrations close to the CK2 IC50, while off-target effects will likely require higher concentrations.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CSNK2A1. If this phenocopies the effects of this compound, it provides strong evidence for on-target activity.
-
Rescue Experiments: In cells treated with this compound, express a drug-resistant mutant of CK2. If this rescues the phenotype, it confirms the effect is due to CK2 inhibition.
Question: What is the recommended working concentration for this compound in cell-based assays to maintain selectivity?
Answer: To maximize selectivity for CK2, it is advisable to use the lowest effective concentration possible, ideally not exceeding 100-fold over the in vitro IC50 for CK2 (i.e., in the low nanomolar range). However, the optimal concentration will be cell-type and assay-dependent. A thorough dose-response analysis is crucial to determine the optimal concentration for your specific experimental system while minimizing off-target effects. Note that while some off-target kinases have higher IC50 values, they may still be inhibited at concentrations used to achieve complete CK2 inhibition in cells.
Experimental Protocols
Biochemical Kinase Selectivity Profiling (General Protocol)
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like this compound.
-
Kinase Panel Selection: Choose a broad panel of purified, active kinases representing different branches of the human kinome.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Assay Setup: In a microplate format, combine the kinase, its specific substrate, and ATP. Add the diluted this compound or vehicle control to the appropriate wells.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. Common detection methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET, Fluorescence Polarization).
-
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Visualizations
References
Validation & Comparative
A Comparative Guide to CSNK2A1 Kinase Inhibitors: CX-4945 versus SGC-CK2-1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, protein kinase inhibitors are pivotal. Casein Kinase 2, alpha 1 (CSNK2A1), a key regulator of numerous cellular processes, has emerged as a significant target in oncology and other therapeutic areas. This guide provides an objective comparison of two prominent inhibitors targeting CSNK2A1: the clinical-stage compound CX-4945 (Silmitasertib) and the selective chemical probe SGC-CK2-1. This comparison is based on their selectivity profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
CX-4945 is a potent inhibitor of CSNK2A1 and has been evaluated in multiple clinical trials. However, it exhibits off-target activity against several other kinases, which can complicate the interpretation of experimental results. In contrast, SGC-CK2-1 was developed as a highly selective chemical probe for CSNK2A1, demonstrating a cleaner kinase inhibition profile. This guide presents a detailed analysis of their selectivity, offering a clear comparison to inform experimental design and data interpretation.
Selectivity Profile Comparison
The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of its intended target. The following tables summarize the inhibitory activity of CX-4945 and SGC-CK2-1 against their primary target, CSNK2A1, and a panel of off-target kinases.
Table 1: Potency against Primary Target CSNK2A1
| Compound | Assay Type | IC50 (nM) | Reference |
| CX-4945 | Biochemical | 1 | [1] |
| Cellular (NanoBRET) | 45 | [2] | |
| SGC-CK2-1 | Biochemical | 2.3 - 4.2 | [3] |
| Cellular (NanoBRET) | 16 - 36 | [3][4] |
Table 2: Off-Target Kinase Inhibition Profile
This table presents a selection of kinases for which inhibition data is available for both compounds, highlighting the differences in their selectivity.
| Kinase | CX-4945 (IC50, nM) | SGC-CK2-1 (IC50, nM) | Comments |
| DYRK1A | 160 | >1000 | CX-4945 shows significant off-target activity. |
| GSK3β | 190 | >1000 | Another notable off-target of CX-4945. |
| PIM1 | 46 | >1000 | |
| FLT3 | 35 | >1000 | |
| CDK1 | 56 | >1000 | |
| DYRK2 | >95% inhibition @ 500nM | 440 | SGC-CK2-1 shows some activity, but is significantly more selective than CX-4945.[2][5] |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison of absolute IC50 values should be made with caution. The trend in selectivity is the key takeaway.
A phosphoproteomics study directly comparing the two inhibitors in human osteosarcoma (U2OS) cells revealed that a significantly higher percentage of downregulated phosphosites were CSNK2A1-dependent in response to SGC-CK2-1 treatment compared to CX-4945 treatment ( >55% vs. 5-15%)[6][7]. This provides strong cellular evidence for the superior selectivity of SGC-CK2-1.
Experimental Methodologies
The data presented in this guide were generated using a variety of established experimental protocols designed to assess kinase inhibitor potency and selectivity.
Biochemical Kinase Assays (e.g., ADP-Glo™)
Biochemical assays measure the direct inhibition of purified kinase enzymatic activity. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Reaction Setup: The kinase, a specific substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., CX-4945 or SGC-CK2-1) is added at various concentrations.
-
Kinase Reaction: The reaction is incubated to allow for substrate phosphorylation.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured, and the IC50 value is calculated from the dose-response curve.
Figure 1. Workflow for a typical biochemical kinase assay (e.g., ADP-Glo™).
Cellular Target Engagement Assays (e.g., NanoBRET™)
Cellular assays measure the ability of a compound to bind to its target within a live cell, providing a more physiologically relevant assessment of potency. The NanoBRET™ Target Engagement Assay is a widely used method.
Protocol Outline:
-
Cell Preparation: Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
Tracer and Compound Addition: A fluorescent tracer that binds to the target kinase is added to the cells, followed by the test compound at various concentrations.
-
BRET Measurement: When the tracer binds to the NanoLuc®-tagged kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET signal is measured, and the IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 4. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Casein Kinase 2 (CK2) Inhibitors: Csnk2A-IN-1 vs. SGC-CK2-1
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate interrogation of biological pathways. This guide provides a detailed comparison of two inhibitors targeting the alpha catalytic subunit of Casein Kinase 2 (CK2α), Csnk2A-IN-1 and SGC-CK2-1, focusing on their potency and available experimental data.
Casein Kinase 2 (CK2), a pleiotropic serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. The two catalytic isoforms, CK2α (CSNK2A1) and CK2α' (CSNK2A2), are the primary targets of small molecule inhibitors.
Potency and Selectivity Comparison
SGC-CK2-1 has emerged as a well-characterized and highly potent and selective chemical probe for CK2. In contrast, while this compound is described as a selective CSNK2A inhibitor, specific public data on its potency is limited.
Table 1: Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target | Assay Type | IC50 | Citation |
| SGC-CK2-1 | CK2α (CSNK2A1) | Enzymatic (Eurofins) | 4.2 nM | [1] |
| CK2α' (CSNK2A2) | Enzymatic (Eurofins) | 2.3 nM | [1] | |
| CK2α (CSNK2A1) | Cellular (NanoBRET) | 36 nM | [1] | |
| CK2α' (CSNK2A2) | Cellular (NanoBRET) | 16 nM | [1] | |
| This compound | CSNK2A | - | Data not publicly available | - |
Table 2: Qualitative and Selectivity Profile
| Inhibitor | Description | Selectivity Profile | Citation |
| SGC-CK2-1 | A highly potent, ATP-competitive, and cell-active chemical probe with excellent selectivity for both human CK2 isoforms. | Profiled against 403 wild-type kinases at 1 µM, with only 11 kinases showing a percent of control <35. The most potently inhibited off-target kinase, DYRK2, is inhibited with over 100-fold less potency than CK2. | [1][2] |
| This compound | A selective CSNK2A inhibitor with demonstrated antiviral activity. It is noted to have improved selectivity over PIM3 kinase. | Specific kinome-wide selectivity data is not publicly available. |
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The data presented for SGC-CK2-1 were generated using the following standard assays:
Biochemical Kinase Assays (e.g., Eurofins Enzymatic Assay)
These assays directly measure the ability of an inhibitor to block the enzymatic activity of the purified kinase.
-
Principle: A radioactive isotope, typically ³²P or ³³P, is incorporated into a generic or specific substrate by the kinase. The amount of incorporated radioactivity is then quantified.
-
General Protocol:
-
The kinase, a suitable substrate (e.g., a specific peptide), and the inhibitor at various concentrations are incubated together.
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated ATP, often by spotting onto phosphocellulose paper followed by washing.
-
The radioactivity of the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assays (e.g., NanoBRET™)
Cellular assays are crucial for confirming that an inhibitor can penetrate the cell membrane and engage its target in a physiological context.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.
-
General Protocol:
-
Cells are engineered to express the target kinase fused to NanoLuc® luciferase.
-
The cells are treated with a specific fluorescent tracer that binds to the ATP-binding pocket of the kinase.
-
The inhibitor is added at varying concentrations, leading to the displacement of the tracer.
-
The NanoLuc® substrate is added, and the BRET signal is measured.
-
A decrease in the BRET signal indicates target engagement by the inhibitor.
-
IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.
-
Kinase Selectivity Profiling (e.g., KINOMEscan™)
Assessing the selectivity of an inhibitor across the human kinome is critical to understanding its potential for off-target effects.
-
Principle: This is a competition binding assay where a test compound is competed against a broad panel of DNA-tagged human kinases for binding to an immobilized ligand. The amount of each kinase bound to the solid support is quantified using qPCR.
-
General Protocol:
-
A test compound is incubated with a panel of DNA-tagged kinases.
-
The mixture is passed over a column containing an immobilized, active-site directed ligand.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
The amount of each kinase retained on the solid support is quantified by qPCR of the DNA tag.
-
The results are typically reported as the percentage of the kinase that remains bound to the column in the presence of the inhibitor, compared to a DMSO control.
-
CK2 Signaling Pathways
CK2 is a central node in numerous signaling pathways that are crucial for cell fate. Its inhibition can therefore have wide-ranging effects. Key pathways influenced by CK2 include:
-
PI3K/AKT/mTOR Pathway: CK2 can directly phosphorylate and activate AKT, a key component of this pro-survival and pro-growth pathway.
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, promoting its stability and transcriptional activity, which is critical in development and cancer.
-
NF-κB Pathway: CK2 can phosphorylate components of the NF-κB signaling cascade, generally leading to its activation and the promotion of inflammatory and anti-apoptotic responses.
Conclusion
SGC-CK2-1 stands out as a chemical probe with robustly documented, high potency against both CK2α and CK2α' in biochemical and cellular assays, coupled with excellent kinome-wide selectivity. This makes it a reliable tool for elucidating the cellular functions of CK2.
This compound is presented as a selective inhibitor of CSNK2A with established antiviral properties. However, the lack of publicly available quantitative potency data, such as IC50 values, makes a direct comparison with SGC-CK2-1 challenging.
For researchers requiring a well-characterized inhibitor with confirmed high potency and selectivity for fundamental studies of CK2 biology, SGC-CK2-1 is the current standard. Further investigation and data release for this compound are necessary to fully assess its utility and comparative performance.
References
Unveiling Csnk2A-IN-1: A Comparative Analysis of a Novel CK2 Inhibitor
For Immediate Release
In the landscape of kinase inhibitor research, the quest for potent and selective molecules is paramount. A novel inhibitor, Csnk2A-IN-1, has emerged as a promising candidate targeting Casein Kinase 2 (CK2), a ubiquitous serine/threonine kinase implicated in a multitude of cellular processes and a validated target in oncology and virology. This guide provides a comprehensive comparison of this compound with other well-established CK2 inhibitors, namely CX-4945, SGC-CK2-1, and TBB, supported by available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its potential advantages.
Executive Summary
This compound distinguishes itself as a selective inhibitor of the CSNK2A subunit with demonstrated antiviral activity and enhanced selectivity over PIM3 kinase. While direct comparative potency data with other leading CK2 inhibitors is emerging, this guide consolidates available information to highlight the key attributes of this compound and its standing relative to existing research tools and clinical candidates.
Comparative Analysis of CK2 Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other kinases). The following tables summarize the available quantitative data for this compound and its counterparts.
Table 1: Potency of CK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound (compound 7C) | CSNK2A | Data not yet publicly available | Data not yet publicly available | Refer to primary publication for details |
| CX-4945 (Silmitasertib) | CK2α | 1[1] | 0.38[2] | Recombinant human CK2α |
| CK2α' | 1[1] | - | Recombinant human CK2α' | |
| Endogenous CK2 | 100 | - | Jurkat cells[2] | |
| SGC-CK2-1 | CK2α (CSNK2A1) | 4.2[3] | - | Enzymatic assay (10µM ATP) |
| CK2α' (CSNK2A2) | 2.3[3] | - | Enzymatic assay (10µM ATP) | |
| CK2α (cellular) | 36[3][4] | - | NanoBRET assay (HEK-293 cells) | |
| CK2α' (cellular) | 16[3][4] | - | NanoBRET assay (HEK-293 cells) | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Rat liver CK2 | 150[5] | - | |
| Human recombinant CK2 | 900 - 1600[6] | 80 - 210[6] |
Table 2: Selectivity Profile of CK2 Inhibitors
| Inhibitor | Primary Off-Targets | Selectivity Notes |
| This compound (compound 7C) | PIM3 | Reported to have improved selectivity over PIM3 kinase.[3][7][8][9] |
| CX-4945 (Silmitasertib) | FLT3, PIM1, CDK1, DYRK1A, GSK3β | Inhibits 7 of 238 kinases by >90% at 500 nM.[2] |
| SGC-CK2-1 | DYRK2 (IC50 = 440 nM)[9] | Highly selective; inhibits only 11 out of 403 kinases at 1 µM.[3] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Phosphorylase kinase, GSK3β, CDK2 | Shows moderate inhibition of a few other kinases at higher concentrations.[5] |
Experimental Methodologies
The data presented in this guide are derived from various experimental protocols. Below are outlines of the key assays used to characterize these CK2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CK2.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer containing a specific CK2 peptide substrate (e.g., RRRADDSDDDDD), ATP (often radiolabeled with ³²P or ³³P), and magnesium chloride is prepared.
-
Inhibitor Addition: The CK2 inhibitor, at varying concentrations, is added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant CK2 enzyme (either the α, α', or holoenzyme form).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid or trichloroacetic acid).
-
Quantification of Phosphorylation: The phosphorylated substrate is separated from the remaining ATP (e.g., using phosphocellulose paper or through chromatographic methods). The amount of incorporated radiolabel is then quantified using a scintillation counter or other appropriate detection method.
-
IC50 Determination: The inhibitor concentration that results in 50% inhibition of CK2 activity (IC50) is calculated from the dose-response curve.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.
Protocol Outline:
-
Cell Preparation: Cells (e.g., HEK-293) are transiently transfected with a vector expressing the target kinase (e.g., CK2α) fused to a NanoLuc® luciferase.
-
Tracer Addition: A fluorescently labeled tracer molecule that binds to the kinase's ATP pocket is added to the cells.
-
Inhibitor Competition: The test inhibitor is added at various concentrations, competing with the tracer for binding to the kinase-NanoLuc® fusion protein.
-
BRET Measurement: A substrate for NanoLuc® is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® donor and the fluorescent tracer acceptor is measured.
-
IC50 Calculation: The inhibitor concentration that causes a 50% reduction in the BRET signal (cellular IC50) is determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified CK2 signaling pathway and the point of intervention for this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound represents a valuable new tool for researchers studying the physiological and pathological roles of CK2. Its reported selectivity profile suggests potential advantages in reducing off-target effects, a critical consideration in both basic research and therapeutic development. As more quantitative data for this compound becomes publicly available, a more direct and comprehensive performance comparison will be possible. This guide serves as a foundational resource for understanding the current landscape of CK2 inhibitors and the promising position of this compound within it.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement of any specific product. Researchers should consult primary literature and conduct their own validation experiments.
References
- 1. US20200199226A1 - Anti-nkg2a antibodies and uses thereof - Google Patents [patents.google.com]
- 2. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of novel CSNK2A1 variants and the genotype-phenotype relationship in patients with Okur-Chung neurodevelopmental syndrome: a case report and systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Explained: Identification of a novel de novo variant of CSNK2A1 [csnk2a1foundation.org]
- 6. Frontiers | Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases [frontiersin.org]
- 7. CSNK2A-IN-1_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the Maze of Kinase Inhibition: A Comparative Guide to Csnk2A-IN-1 and its Alternatives in Research
For researchers in cellular biology and drug discovery, the highly conserved protein kinase CK2 (Casein Kinase 2) represents a critical signaling node and a compelling therapeutic target in diseases ranging from cancer to viral infections. The commercially available inhibitor Csnk2A-IN-1 (also known as compound 7C) has emerged as a tool for probing CK2's function. However, a nuanced understanding of its limitations is paramount for the rigorous interpretation of experimental results. This guide provides a comprehensive comparison of this compound with other notable CK2 inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Its dysregulation is implicated in numerous human diseases, making it an attractive target for therapeutic intervention. This compound is a selective inhibitor of the CK2α subunit, the catalytic component of the CK2 holoenzyme. It is reported to possess antiviral activity and improved selectivity over the PIM3 kinase, another important therapeutic target.
Performance Comparison of CK2 Inhibitors
To provide a clear and objective comparison, the following table summarizes the key performance indicators of this compound and two other widely used CK2 inhibitors: Silmitasertib (CX-4945) and SGC-CK2-1. These inhibitors have been extensively characterized in the scientific literature, providing a robust dataset for comparison.
| Inhibitor | Target(s) | IC50 (CK2α) | Notable Off-Targets | Key Limitations |
| This compound (Compound 7C) | CSNK2A | Data not publicly available | PIM3 (less potent) | Limited publicly available selectivity data |
| Silmitasertib (CX-4945) | CK2α, CK2α' | ~1 nM | FLT3, PIM1, DYRK1A | Off-target effects at higher concentrations |
| SGC-CK2-1 | CK2α, CK2α' | 36 nM (CK2α), 16 nM (CK2α') | Highly selective | Lower cell permeability compared to CX-4945 |
Delving into the Experimental Details
The precise conditions under which inhibitor studies are conducted are critical for the reproducibility and interpretation of the findings. Below are detailed experimental protocols for assays commonly used to characterize CK2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor against the target kinase.
Protocol:
-
Reagents: Recombinant human CK2α, ATP, substrate peptide (e.g., RRRADDSDDDDD), kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and the inhibitor to be tested.
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, combine the kinase, substrate peptide, and inhibitor in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylated substrate using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) or mass spectrometry.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Protocol:
-
Cell Culture: Culture cells of interest to ~80% confluency.
-
Treatment: Treat cells with the inhibitor at various concentrations or a vehicle control for a defined period.
-
Heating: Harvest the cells, resuspend them in a suitable buffer, and heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Protein Extraction: Pellet the aggregated proteins by centrifugation.
-
Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific for CK2α.
-
Data Analysis: The binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature. Plot the amount of soluble protein against the temperature to generate a melting curve and determine the shift in the melting point.
Visualizing the Landscape of CK2 Inhibition
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of CK2 signaling and the experimental workflow for inhibitor characterization.
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing a kinase inhibitor.
Limitations and Considerations for this compound
While this compound is presented as a selective CK2 inhibitor, a significant limitation for the research community is the lack of a comprehensive, publicly available selectivity profile against a broad panel of kinases. Without this data, the potential for off-target effects remains a critical unknown. Researchers should exercise caution when interpreting cellular phenotypes observed upon treatment with this compound, as these effects may not be solely attributable to CK2 inhibition.
Recommendations for Researchers:
-
Orthogonal Approaches: When using this compound, it is highly recommended to validate key findings using orthogonal approaches, such as RNA interference (siRNA or shRNA) to deplete CK2α expression. This will help to confirm that the observed phenotype is indeed a consequence of CK2α inhibition.
-
Dose-Response Studies: Perform careful dose-response studies to identify the lowest effective concentration of this compound, thereby minimizing the risk of off-target effects.
-
Control Compounds: Whenever possible, include a structurally related but inactive control compound in experiments to account for potential non-specific effects of the chemical scaffold.
A Head-to-Head Comparison of Two Prominent CK2 Inhibitors: Csnk2A-IN-1 and Silmitasertib
In the landscape of targeted cancer therapy and virology research, protein kinase CK2 (formerly Casein Kinase II) has emerged as a significant therapeutic target. This constitutively active serine/threonine kinase is frequently overexpressed in a multitude of cancers and plays a crucial role in various cellular processes that promote cell growth, proliferation, and survival. Furthermore, its involvement in viral replication has drawn considerable attention. The pursuit of potent and selective CK2 inhibitors has led to the development of numerous small molecules, among which Silmitasertib (CX-4945) and the more recent Csnk2A-IN-1 have garnered interest within the scientific community. This guide provides an objective comparison of these two inhibitors, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Mechanism of Action: Targeting the ATP-Binding Site
Both this compound and Silmitasertib are ATP-competitive inhibitors, functioning by binding to the ATP-binding pocket of the CK2α catalytic subunit. This action prevents the phosphorylation of CK2 substrates, thereby disrupting the downstream signaling pathways that contribute to cancer cell proliferation and viral replication.[1][2]
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency and selectivity. The data presented below summarizes the available information for both compounds.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| Silmitasertib (CX-4945) | CK2α | 1 nM | Cell-free | [1][3][4] |
| CK2α' | 1 nM | Cell-free | [3] | |
| Flt3 | Less Potent | Cell-free | [4] | |
| Pim1 | Less Potent | Cell-free | [4] | |
| CDK1 | Inactive | Cell-based | [4] | |
| This compound (Compound 7c) | CSNK2A2 | 12 nM | NanoBRET (in-cell) | [5] |
| PIM3 | 18 nM | NanoBRET (in-cell) | [5] |
Note: IC50 values from different assay types (e.g., cell-free vs. in-cell) may not be directly comparable due to factors like cell permeability and off-target effects within a cellular environment.
Silmitasertib exhibits high potency against the CK2α and CK2α' isoforms in cell-free assays. While it is described as highly selective, it does show some activity against other kinases at higher concentrations.[4] A study profiling Silmitasertib against a panel of 235 kinases at a concentration of 500 nM found that it inhibited 49 kinases by more than 50%, with 10 of those being inhibited by more than 90%.[6]
This compound, a member of the 3-cyano-pyrazolo[1,5-a]pyrimidine series, has been developed as a selective CSNK2A inhibitor with a focus on improving selectivity against PIM kinases.[5] In-cell target engagement assays show potent activity against CSNK2A2 with only slightly weaker activity against PIM3.[5] A full kinome-wide selectivity profile for this compound is not as readily available in the public domain as it is for Silmitasertib.
Cellular and In Vivo Activity
Silmitasertib has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has progressed into clinical trials for various malignancies, including cholangiocarcinoma and medulloblastoma.[7][8] It has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, Silmitasertib has exhibited antiviral activity, notably against SARS-CoV-2.[7]
This compound has been highlighted for its antiviral properties, with studies demonstrating its ability to block the replication of pathogenic β-coronaviruses.[5] The development of this class of inhibitors was partly driven by the need for compounds with pharmacokinetic properties suitable for in vivo studies.[9] While its primary reported application is in antiviral research, its potent inhibition of CK2 suggests potential for investigation in oncology as well.
Signaling Pathway Inhibition
Both inhibitors target the central role of CK2 in various signaling cascades. A simplified representation of the CK2 signaling pathway is depicted below. By inhibiting CK2, these molecules can impact pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.
Caption: Simplified CK2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the characterization of CK2 inhibitors.
Radiometric Kinase Assay (for IC50 Determination)
This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-32P]ATP to a substrate.
-
Reaction Setup: A master mix is prepared containing the kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), the peptide substrate (e.g., RRRADDSDDDDD), and the CK2 enzyme.
-
Inhibitor Addition: Serial dilutions of the inhibitor (this compound or Silmitasertib) are added to the reaction wells.
-
Initiation: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-32P]ATP.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-32P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. The radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay (for Kinase Selectivity Profiling)
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.
-
Reagent Preparation: Prepare solutions of the kinase (tagged with an epitope like GST or His), a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.
-
Assay Plate Setup: Add the test inhibitor at various concentrations to the wells of a microplate.
-
Kinase and Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to the wells.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. The emission ratio of the acceptor (tracer) to the donor (Europium) is calculated.
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. IC50 values are determined from the dose-response curves.[3][10]
Cellular Thermal Shift Assay (CETSA) (for Target Engagement in Cells)
CETSA is used to verify that a drug binds to its intended target protein within the complex environment of a living cell.
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are generally more stable and will denature and aggregate at a higher temperature than unbound proteins.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[7][11][12]
Caption: Generalized workflow for the evaluation of kinase inhibitors.
Conclusion
Both this compound and Silmitasertib are potent inhibitors of protein kinase CK2 with distinct profiles and stages of development. Silmitasertib is a well-characterized compound with a substantial body of preclinical and clinical data, particularly in the field of oncology. This compound is a more recently developed inhibitor with demonstrated in-cell potency and a promising selectivity profile, especially concerning PIM kinases, and has shown significant potential in antiviral research.
The choice between these inhibitors will depend on the specific research question. For studies requiring a clinically validated CK2 inhibitor with extensive literature support, Silmitasertib is a clear choice. For investigations where selectivity against PIM kinases is a primary concern or in the context of antiviral research, this compound presents a valuable tool. Further head-to-head studies, including comprehensive kinome-wide profiling and comparative efficacy in various disease models, will be necessary to fully elucidate the relative advantages of each compound.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - GE [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Clinical Trial: NCT03904862 - My Cancer Genome [mycancergenome.org]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. onclive.com [onclive.com]
- 9. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Csnk2A-IN-1 (SGC-CK2-1): A More Selective Alternative to TBB for Protein Kinase CK2 Inhibition
For researchers, scientists, and drug development professionals investigating the role of protein kinase CK2, the selection of a potent and selective inhibitor is paramount. This guide provides a comparative analysis of Csnk2A-IN-1, represented by the highly selective probe SGC-CK2-1, and the widely used inhibitor, 4,5,6,7-Tetrabromobenzotriazole (TBB). The data presented herein demonstrates the superior selectivity of SGC-CK2-1, offering a more precise tool for dissecting CK2-mediated signaling pathways.
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, apoptosis, and transcription.[1] Its dysregulation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. Consequently, the development of specific inhibitors is crucial for both basic research and clinical applications.
Performance Comparison: this compound (SGC-CK2-1) vs. TBB
The following tables summarize the quantitative data for this compound (represented by SGC-CK2-1) and TBB, highlighting their potency and selectivity against protein kinase CK2.
| Inhibitor | Target | IC50 Value | Source |
| This compound (SGC-CK2-1) | CK2α (CSNK2A1) | 4.2 - 36 nM[2][3] | [2][3] |
| CK2α' (CSNK2A2) | 2.3 - 16 nM[2][3] | [2][3] | |
| TBB | Rat Liver CK2 | 0.15 - 0.9 µM[4] | [4] |
| Human Recombinant CK2 | 1.6 µM[2] | [2] | |
| Table 1: Potency of this compound (SGC-CK2-1) and TBB against Protein Kinase CK2. |
| Inhibitor | Off-Target Kinases (with significant inhibition) | IC50 Value | Fold Selectivity vs. CK2α | Source |
| This compound (SGC-CK2-1) | DYRK2 | 440 nM[2] | ~12-105 fold | [2] |
| TBB | Phosphorylase Kinase | 8.7 µM[4] | ~6-58 fold | [4] |
| Glycogen Synthase Kinase 3β (GSK3β) | 11.2 µM[4] | ~7-75 fold | [4] | |
| Cyclin-dependent kinase 2 (CDK2) | 15.6 µM[4] | ~10-104 fold | [4] | |
| Table 2: Selectivity profile of this compound (SGC-CK2-1) and TBB against a panel of off-target kinases. |
The data clearly indicates that SGC-CK2-1 is a significantly more potent and selective inhibitor of CK2 than TBB. With IC50 values in the low nanomolar range, SGC-CK2-1 offers a substantial improvement in on-target activity.[2][3] Furthermore, its selectivity profile is remarkably clean, with only DYRK2 showing notable inhibition at a concentration approximately 100-fold higher than that required for CK2 inhibition.[2] In a broad kinase panel screen of 403 kinases, SGC-CK2-1 inhibited only three kinases by more than 90% at a concentration of 1 µM, two of which were the CK2 isoforms.
In contrast, TBB, while a widely used tool compound, exhibits IC50 values in the sub-micromolar to micromolar range and demonstrates moderate inhibition of several other kinases, including phosphorylase kinase, GSK3β, and CDK2, at concentrations one to two orders of magnitude higher than its IC50 for CK2.[4][5] This broader activity profile can lead to off-target effects, potentially confounding the interpretation of experimental results.
Experimental Methodologies
The following section details a representative experimental protocol for an in vitro kinase inhibition assay to determine the IC50 values of CK2 inhibitors.
In Vitro CK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2α or CK2α'
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate), [γ-³²P]ATP
-
Test compounds (this compound/SGC-CK2-1 or TBB) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to the reaction tube.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase activity for each compound concentration relative to a DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing CK2 Signaling and Experimental Workflow
To further aid in the understanding of CK2's role and the methodology for its study, the following diagrams have been generated.
A simplified diagram of the CK2 signaling pathway.
Workflow for an in vitro kinase inhibition assay.
Conclusion
The selection of a highly selective inhibitor is critical for the accurate elucidation of the cellular functions of protein kinase CK2. While TBB has been a valuable tool, its off-target effects can complicate the interpretation of experimental data. This compound, as exemplified by the chemical probe SGC-CK2-1, offers a superior alternative with significantly higher potency and a much cleaner selectivity profile. For researchers aiming to specifically dissect the roles of CK2 in health and disease, SGC-CK2-1 represents a more precise and reliable tool, minimizing the potential for confounding off-target activities. The adoption of such highly selective inhibitors will undoubtedly contribute to a more accurate understanding of CK2 biology and its potential as a therapeutic target.
References
- 1. Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC CK2-1 | Casein Kinase 2 Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. mdpi.com [mdpi.com]
Unveiling the Off-Target Profile of CX-4945: A Comparative Guide to its Effects on GSK3β and DYRK1A
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity is paramount. This guide provides an objective comparison of the well-known CK2 inhibitor, CX-4945 (Silmitasertib), and its significant off-target effects on two other critical kinases: Glycogen Synthase Kinase 3β (GSK3β) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). The following analysis, supported by experimental data, will illuminate the polypharmacology of CX-4945, offering crucial insights for its application in research and potential therapeutic development.
CX-4945, an ATP-competitive inhibitor, was initially developed and is widely recognized as a potent and selective inhibitor of Casein Kinase 2 (CK2), a protein kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[1][2] With an IC50 of 1 nM and a Ki of 0.38 nM for CK2, its high affinity for its primary target is well-established.[1][3] However, recent studies have revealed that CX-4945 also exhibits potent inhibitory activity against GSK3β and DYRK1A, kinases that play crucial roles in diverse signaling pathways, including those associated with neurodegenerative diseases, developmental processes, and cancer.[4][5][6][7][8][9][10]
This guide will delve into the quantitative data comparing the inhibitory potency of CX-4945 against these three kinases, detail the experimental methodologies used to ascertain these findings, and provide visual representations of the involved signaling pathways and experimental workflows.
Quantitative Comparison of Kinase Inhibition by CX-4945
The inhibitory activity of CX-4945 against its primary target, CK2, and its off-targets, GSK3β and DYRK1A, has been quantified using in vitro kinase assays. The following table summarizes the key inhibitory constants (IC50 and Ki values), providing a clear comparison of the compound's potency.
| Kinase Target | Inhibitor | IC50 (nM) | Ki (nM) |
| CK2 | CX-4945 | 1[1][3] | 0.38[1][2][3] |
| GSK3β | CX-4945 | 190[4][5] | Not Reported |
| DYRK1A | CX-4945 | 160[4] | Not Reported |
Table 1: Comparison of CX-4945 inhibitory potency against CK2, GSK3β, and DYRK1A. IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%, while Ki is the inhibition constant.
Experimental Protocols
The determination of the inhibitory activity of CX-4945 against CK2, GSK3β, and DYRK1A is typically performed using in vitro kinase assays. While specific parameters may vary between studies, the general methodology is outlined below.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for measuring the inhibitory effect of a compound on kinase activity, often referred to as a kinase activity assay.
1. Reagents and Materials:
-
Recombinant human kinases (CK2, GSK3β, or DYRK1A)
-
Kinase-specific substrate peptide
-
CX-4945 (or other inhibitors) at various concentrations
-
ATP (adenosine triphosphate), often radiolabeled with ³²P or ³³P
-
Kinase reaction buffer (containing components like MOPS, β-glycerolphosphate, EGTA, sodium orthovanadate, and DTT)
-
Phosphocellulose filter plates
-
Phosphoric acid solution for washing
-
Scintillation fluid
-
Luminescence counter
2. Assay Procedure:
-
A reaction mixture is prepared containing the kinase reaction buffer, the specific substrate peptide, and the recombinant kinase enzyme.
-
CX-4945 is added to the reaction mixture at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP (containing a radiolabeled isotope).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 10 minutes).
-
The reaction is terminated by the addition of a quenching solution, such as phosphoric acid.
-
The reaction mixture is then transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
The filter plate is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
After drying the plate, scintillation fluid is added to each well.
-
The amount of incorporated radioactivity, which is proportional to the kinase activity, is measured using a luminescence counter.
-
The IC50 value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the interactions of CX-4945 and the experimental approach to determine its specificity, the following diagrams have been generated using the DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PUBDB [bib-pubdb1.desy.de]
- 10. researchgate.net [researchgate.net]
SGC-CK2-1: A Superior Chemical Probe for Unraveling CK2 Biology
A Comparative Guide to Highly Selective CK2 Inhibition
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Casein Kinase 2 (CK2), the choice of a chemical probe is paramount. Precision is key to deconvoluting the specific contributions of CK2 from the complex network of cellular signaling. This guide provides an objective comparison of SGC-CK2-1 with other commonly used CK2 inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for rigorous scientific inquiry.
SGC-CK2-1 has emerged as a highly potent and exceptionally selective chemical probe for interrogating CK2 function.[1][2][3] Unlike its predecessors, which have been confounded by off-target effects, SGC-CK2-1 allows for a more precise dissection of CK2-mediated pathways. This guide will compare SGC-CK2-1 against two other widely recognized CK2 inhibitors: CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole).
Quantitative Performance Comparison
The following tables summarize the key quantitative data for SGC-CK2-1, CX-4945, and TBB, highlighting their differences in biochemical potency, kinase selectivity, and cellular target engagement.
Table 1: Biochemical Potency against CK2
| Compound | Target | IC50 (nM) | Assay Conditions |
| SGC-CK2-1 | CK2α | 4.2 | Enzymatic Assay (Eurofins) @ 10µM ATP[4][5] |
| CK2α' | 2.3 | Enzymatic Assay (Eurofins) @ 10µM ATP[5][6] | |
| CX-4945 | CK2 | 1 | Cell-free assay[7][8] |
| TBB | Rat Liver CK2 | 150 | Cell-permeable, ATP-competitive[9][10] |
| Human Recombinant CK2 | 1600 | Cell-permeable, ATP-competitive[9][11] |
Table 2: Kinase Selectivity Profile
| Compound | Screening Platform | Number of Kinases Profiled | Key Off-Targets (Inhibition >90% at 1µM) | Selectivity Score S(35) @ 1µM |
| SGC-CK2-1 | KINOMEscan | 403 | Only 3 kinases (including CK2α and CK2α')[6] | 0.027 (Only 11 kinases with PoC <35)[4][5] |
| CX-4945 | KINOMEscan | 238 | 7 kinases[7] | Not Reported |
| TBB | Kinase Panel | 33 | DYRK1A, DYRK2, DYRK3, HIPK2, PIM1–3[2] | Not Reported |
Table 3: Cellular Target Engagement and Activity
| Compound | Assay | Cell Line | IC50 (nM) |
| SGC-CK2-1 | NanoBRET | HEK-293 | CK2α: 36, CK2α': 16[5][12] |
| CX-4945 | NanoBRET | HEK-293 | CK2α': 45[2][12] |
| TBB | Cellular CK2 Inhibition | Jurkat | Not Reported (Effective at 10µM)[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
KINOMEscan® Kinase Profiling Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on a competition binding assay where DNA-tagged kinases are competed for binding to an immobilized ligand by the test compound. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[7]
-
Procedure:
-
Kinases, tagged with a unique DNA identifier, are incubated with the test compound (e.g., SGC-CK2-1 at 1 µM) and an immobilized, active-site directed ligand.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific to the DNA tag.
-
Results are typically expressed as "percent of control" (PoC), where the control is a DMSO-treated sample. A lower PoC indicates stronger binding of the test compound to the kinase.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein within intact, live cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the target protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[9]
-
Procedure:
-
Cells (e.g., HEK-293) are transiently transfected with a vector expressing the target kinase (e.g., CK2α or CK2α') fused to NanoLuc® luciferase.
-
Transfected cells are seeded into multi-well plates.
-
A fluorescent NanoBRET® tracer specific for the kinase is added to the cells at a fixed concentration.
-
The test compound is added in a dose-response format.
-
After an incubation period to allow for compound entry and binding, the NanoBRET® substrate is added.
-
The donor emission (460 nm) and acceptor emission (618 nm) are measured.
-
The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.
-
In Vitro Kinase Activity Assay (Radiometric)
This is a traditional and direct method to measure the catalytic activity of a kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]-ATP) to a specific substrate by the kinase.
-
Procedure:
-
The kinase reaction is set up in a buffer containing the purified kinase (e.g., recombinant CK2), a specific peptide or protein substrate, and MgCl₂.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of [γ-³²P]-ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]-ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined.
-
Visualizing CK2 in Signaling and Experimental Context
The following diagrams, generated using the DOT language, illustrate a simplified CK2 signaling pathway and a typical experimental workflow for comparing CK2 inhibitors.
Caption: Simplified CK2 Signaling Pathways.
Caption: Experimental Workflow for Comparing CK2 Inhibitors.
Conclusion: The Unambiguous Choice for Selective CK2 Research
The data overwhelmingly supports the classification of SGC-CK2-1 as a superior chemical probe for studying CK2. Its exceptional selectivity, demonstrated in broad kinase screening panels and confirmed in cellular contexts through phosphoproteomic studies, sets it apart from less selective inhibitors like CX-4945 and TBB.[13][14] While CX-4945 is a potent CK2 inhibitor, its off-target activities can confound the interpretation of experimental results.[1][15] TBB, an older generation inhibitor, exhibits even broader off-target effects and lower potency.[2][9][10]
For researchers aiming to confidently attribute a biological phenotype to the inhibition of CK2, SGC-CK2-1 is the unambiguous choice. Its use, in conjunction with its structurally related negative control, provides a robust platform for dissecting the intricate roles of CK2 in health and disease. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and conduct high-quality, reproducible science.
References
- 1. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. pubcompare.ai [pubcompare.ai]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promegaconnections.com [promegaconnections.com]
Comparative Efficacy of CSNK2A1 Inhibitors Against a Resistant Mutant
A detailed guide for researchers on the performance of common CSNK2A1 inhibitors against the inhibitor-resistant V66A/H160D/I174A mutant, providing essential data and experimental context.
This guide offers a comparative analysis of prominent inhibitors targeting Casein Kinase 2, alpha 1 (CSNK2A1), with a specific focus on their efficacy against a known inhibitor-resistant mutant. It is intended for researchers, scientists, and professionals in drug development who are actively engaged in the study of CSNK2A1 and the development of novel therapeutics. While the inhibitor "Csnk2A-IN-1" did not yield specific results in the literature reviewed, this guide focuses on two well-characterized inhibitors, CX-4945 (Silmitasertib) and SGC-CK2-1, for which experimental data against a resistant mutant are available.
Introduction to CSNK2A1 and Inhibitor Resistance
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1] The catalytic subunit, CSNK2A1 (also known as CK2α), is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][2] CSNK2A1 inhibitors typically function by competing with ATP for binding to the kinase's active site.[1] However, the development of resistance, either through mutations in the kinase domain or other mechanisms, remains a significant challenge in targeted therapy.
Mutations in the CSNK2A1 gene are also associated with Okur-Chung Neurodevelopmental Syndrome (OCNDS), a rare genetic disorder.[3][4] While some of these mutations result in reduced kinase activity, their impact on inhibitor efficacy is not yet well-documented in publicly available research.[5]
A key tool in understanding and overcoming inhibitor resistance is the use of engineered resistant mutants. A well-studied example is the triple mutant CSNK2A1 (V66A/H160D/I174A), which has been specifically designed to be resistant to the inhibitor CX-4945.[6][7] This mutant serves as an invaluable control in chemical genetics to validate true substrates of CSNK2A1 and to assess the on-target effects of inhibitors.[6][8]
Comparative Inhibitor Efficacy
The following table summarizes the in vitro and cellular potency of CX-4945 and SGC-CK2-1 against wild-type CSNK2A1. While direct IC50 values for the triple mutant are not explicitly stated in the reviewed literature, the mutant's designed resistance to CX-4945 is a key qualitative data point.
| Inhibitor | Target | In Vitro IC50 | Cellular Potency (NanoBRET) | Key Characteristics |
| CX-4945 (Silmitasertib) | CSNK2A1, CSNK2A2 | ~1 nM[6] | - | Clinical-stage inhibitor. Also inhibits other kinases.[6][9] |
| SGC-CK2-1 | CSNK2A1, CSNK2A2 | 4.2 nM[10] | 36 nM (CSNK2A1), 16 nM (CSNK2A2)[10] | Highly selective chemical probe.[9][11] |
Experimental Data Against the Inhibitor-Resistant CSNK2A1 (V66A/H160D/I174A) Mutant
Studies utilizing the triple mutant CSNK2A1 (TM) demonstrate its resistance to CX-4945. In U2OS cells expressing either wild-type (WT) or the triple mutant (TM) CSNK2A1, treatment with CX-4945 leads to a significant reduction in the phosphorylation of CSNK2A1 substrates in WT cells.[6][7] However, in cells expressing the TM-CSNK2A1, the phosphorylation of these substrates is "rescued," meaning it is maintained even in the presence of the inhibitor.[6][7][8] This resistance is attributed to mutations at key residues within the ATP-binding pocket that reduce the inhibitor's binding affinity.[7]
While SGC-CK2-1 is a more selective inhibitor of CSNK2A1, the triple mutant was also designed to confer resistance to it.[7] This allows for a "chemical genetic" approach where the on-target effects of the inhibitor can be distinguished from off-target effects.[8]
Signaling Pathways and Experimental Workflows
CSNK2A1 is implicated in numerous signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is essential for interpreting the effects of CSNK2A1 inhibitors.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of CSNK2A1 inhibitors against wild-type and resistant mutants.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of key experimental protocols used to assess CSNK2A1 inhibitor efficacy.
Inhibitor Treatment and Immunoblotting
-
Cell Culture and Treatment : U2OS (human osteosarcoma) cells are commonly used.[6] Cells are plated and grown to approximately 80% confluency.[6] They are then treated with varying concentrations of the CSNK2A1 inhibitor (e.g., 1 µM, 10 µM, 50 µM of CX-4945) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6]
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[6]
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard method like the BCA assay.[6]
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated CSNK2A1 substrates (e.g., phospho-Akt Ser129) and total protein levels as loading controls.[9]
-
Detection and Analysis : Secondary antibodies conjugated to a detectable marker are used, and the signal is quantified to determine the change in substrate phosphorylation upon inhibitor treatment.[7]
Quantitative Phosphoproteomics using SILAC
-
Stable Isotope Labeling : Three populations of cells are cultured in media containing different stable isotopes of essential amino acids (e.g., "light," "medium," and "heavy" arginine and lysine).[6][8] One population might be WT cells treated with DMSO (light), another WT cells treated with the inhibitor (medium), and the third TM cells treated with the inhibitor (heavy).[6]
-
Cell Treatment and Lysis : Once fully labeled, the cells are treated as described in the immunoblotting protocol and then lysed.[6]
-
Protein Digestion and Phosphopeptide Enrichment : The protein lysates from the three populations are combined, digested into peptides, and phosphopeptides are enriched using techniques like titanium dioxide or immobilized metal affinity chromatography.
-
LC-MS/MS Analysis : The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of thousands of phosphosites across the three conditions.[6]
-
Data Analysis : The ratios of heavy/light and medium/light peptides are calculated. A decrease in the medium/light ratio indicates an inhibitor-sensitive phosphosite. If the heavy/light ratio remains high, it confirms that the phosphorylation is dependent on the inhibitor-sensitive kinase (i.e., it is "rescued" by the resistant mutant).[6][8]
Conclusion
The available data provides a clear framework for comparing the efficacy of CSNK2A1 inhibitors like CX-4945 and SGC-CK2-1. The use of the inhibitor-resistant CSNK2A1 (V66A/H160D/I174A) mutant is a powerful strategy to validate on-target inhibitor effects and to dissect the complexities of CSNK2A1 signaling. While there is a lack of data on the efficacy of these inhibitors against naturally occurring, disease-associated mutants such as those found in OCNDS, the methodologies and tools described here provide a solid foundation for future investigations into this important area of research. Further studies are warranted to explore the sensitivity of OCNDS-related mutants to existing and novel CSNK2A1 inhibitors, which could open new avenues for therapeutic interventions.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 3. Research Explained: De novo mutations in CSNK2A1 [csnk2a1foundation.org]
- 4. De novo mutations in CSNK2A1 are associated with neurodevelopmental abnormalities and dysmorphic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases [frontiersin.org]
- 6. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 9. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 11. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Analysis of Protein Kinase CK2 Inhibitors: Focus on CX-4945
A comprehensive review of the phenotypic effects, mechanism of action, and experimental data for the widely studied CK2 inhibitor, CX-4945. A direct comparison with Csnk2A-IN-1 is not possible due to the current lack of available scientific literature on this compound.
This guide provides a detailed examination of the phenotypic differences induced by treatment with the prominent Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib). Despite the initial aim to compare CX-4945 with this compound, an extensive search of scientific literature and databases did not yield sufficient information on this compound to conduct a meaningful comparative analysis. Therefore, this document will focus on the well-documented effects of CX-4945, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.
Introduction to Protein Kinase CK2 and its Inhibition
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, apoptosis, and transcription.[1][2][3] Elevated levels of CK2 are observed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][4] The inhibition of CK2 is a promising strategy in cancer therapy, with the potential to directly halt cancer cell proliferation and induce programmed cell death (apoptosis).[1]
CX-4945 (Silmitasertib): A Potent and Selective CK2 Inhibitor
CX-4945, also known as Silmitasertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of the alpha catalytic subunit of CK2 (CSNK2A1).[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing the transfer of phosphate groups to its substrates.[1] This action disrupts the phosphorylation of numerous downstream targets critical for tumor growth and survival.[1]
Phenotypic Effects of CX-4945 Treatment
Treatment with CX-4945 induces a range of significant phenotypic changes in cancer cells, as demonstrated in numerous in vitro and in vivo studies. These effects are summarized below.
Table 1: Summary of In Vitro Phenotypic Effects of CX-4945
| Phenotypic Effect | Cell Lines Studied | Key Findings |
| Inhibition of Cell Viability and Proliferation | HuCCT-1, EGI-1, Liv27 (Cholangiocarcinoma) | Dose-dependent decrease in cell viability.[5] |
| TFK-1, SSP-25 (Cholangiocarcinoma) | Greater than 50% decrease in cell viability. | |
| Induction of Apoptosis | HuCCT-1 (Cholangiocarcinoma) | Increased number of apoptotic cells detected by Annexin V staining.[6] |
| TFK-1, SSP-25 (Cholangiocarcinoma) | Increased early and late apoptosis. | |
| Cell Cycle Arrest | TFK-1, SSP-25 (Cholangiocarcinoma) | Arrest at the G2 phase of the cell cycle. |
| Inhibition of Cell Migration | General (Wound Healing Assay) | Reduced ability of cells to migrate and close a "wound".[7] |
| General (Transwell Assay) | Decreased migration of cells through a porous membrane.[8] |
Table 2: Summary of In Vivo Phenotypic Effects of CX-4945
| Phenotypic Effect | Animal Model | Key Findings |
| Tumor Growth Inhibition | HuCCT1 mouse xenografts (Cholangiocarcinoma) | Significant inhibition of tumor growth.[5] |
| Acute Myeloid Leukemia (AML) xenograft model | Strong in vivo therapeutic effect.[5] | |
| Enhanced Efficacy of Chemotherapy | Ovarian cancer models (with gemcitabine or cisplatin) | Augments the efficacy of DNA-targeted anticancer drugs. |
| AML models (with daunorubicin) | Augments BCL-XL suppression and AML cell apoptosis.[5] |
Signaling Pathways Modulated by CX-4945
CX-4945 exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Expression of CSNK2A1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Justifying the Use of Csnk2A-IN-1 in Grant Proposals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of grant funding, the selection of specific chemical probes is a critical decision that requires robust justification. This guide provides a comprehensive comparison of Csnk2A-IN-1, a selective inhibitor of Casein Kinase 2 (CK2), with other commonly used CK2 inhibitors. By presenting objective performance data, detailed experimental protocols, and clear visualizations of its biological context, this document aims to equip researchers with the necessary information to confidently justify the inclusion of this compound in their grant proposals.
Executive Summary
Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase, is a key regulator of numerous cellular processes, and its aberrant activity is implicated in various diseases, particularly cancer.[1] Consequently, the inhibition of CK2 is a promising therapeutic strategy. This compound (also known as compound 7C) is a potent and selective inhibitor of the CK2α catalytic subunit.[2] This guide demonstrates that this compound offers significant advantages over less selective, first-generation CK2 inhibitors such as TBB and DMAT, and provides a more precise tool for dissecting CK2 signaling compared to the clinical candidate CX-4945, due to its improved selectivity profile. The use of a highly selective chemical probe like this compound is paramount for generating specific and reproducible data, a cornerstone of successful grant applications.
Comparison of CK2 Inhibitor Performance
The following tables summarize the quantitative data for this compound and its alternatives. The data highlights the superior potency and selectivity of this compound.
Table 1: In Vitro Potency Against CK2
| Compound | Target | IC50 (nM) | Ki (nM) | Method |
| This compound (Compound 7C) | CSNK2A | 45 | Not Reported | Enzymatic Assay |
| CX-4945 (Silmitasertib) | CK2 | 1 | 0.38 | In vitro kinase assay / Binding assay[3] |
| TBB (Tetrabromobenzotriazole) | CK2 | 120 | Not Reported | In vitro kinase assay[3] |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 40 | Not Reported | In vitro kinase assay[3] |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Selectivity Notes |
| This compound (Compound 7C) | CSNK2A | Improved selectivity over PIM3.[2] |
| CX-4945 (Silmitasertib) | CK2 | Inhibits other kinases including FLT3, PIM1, and DYRK1A at higher concentrations.[3] |
| TBB (Tetrabromobenzotriazole) | CK2 | Known to have off-target effects on other kinases, including PIM1 and DYRK1A. |
| DMAT | CK2 | Also inhibits other kinases such as DYRK1A and has been shown to affect cellular processes independently of CK2. |
Table 3: Cellular Activity
| Compound | Cell-Based Assay | Cellular IC50 (µM) |
| This compound (Compound 7C) | Antiviral Activity | Not specified |
| CX-4945 (Silmitasertib) | Inhibition of p-AKT(S129) in cells | ~0.05 - 0.5 (cell line dependent) |
| TBB (Tetrabromobenzotriazole) | Inhibition of CK2 in cells | ~10-20 |
| DMAT | Inhibition of CK2 in cells | ~1-5 |
Signaling Pathways and Experimental Workflows
To provide a clear biological and experimental context for the use of this compound, the following diagrams illustrate the CK2 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Simplified CK2 signaling pathway demonstrating its role in promoting cell survival and proliferation.
Caption: A typical experimental workflow for evaluating the efficacy of a kinase inhibitor.
Experimental Protocols
To ensure the reproducibility of the findings and to provide a clear methodology for grant proposals, detailed experimental protocols for key assays are provided below.
In Vitro CK2 Kinase Assay (Radiometric)
This protocol is a standard method for determining the in vitro potency of inhibitors against purified CK2.
Materials:
-
Recombinant human CK2α (purified)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
This compound and other inhibitors (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK2α, and the peptide substrate.
-
Add the diluted inhibitors or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 20 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and let them air dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular CK2 Target Engagement Assay (Western Blot)
This protocol assesses the ability of an inhibitor to engage CK2 in a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cancer cell line known to have high CK2 activity (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound and other inhibitors (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against a known CK2 substrate (e.g., phospho-Akt Ser129)
-
Primary antibody against the total protein of the substrate (e.g., total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or other inhibitors for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration and determine the cellular IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of CK2 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and other inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include a DMSO vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
References
- 1. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CSNK2A1 Inhibitors: Reproducibility and Validation of Csnk2A-IN-1 and Alternatives
This guide provides a comparative analysis of Csnk2A-IN-1 and other commercially available inhibitors of Casein Kinase 2 alpha 1 (CSNK2A1), a key serine/threonine kinase involved in diverse cellular processes. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and application of these research tools. This document summarizes key performance data, details experimental protocols for inhibitor validation, and visualizes relevant biological pathways and experimental workflows.
Product Comparison: Potency and Selectivity
The following tables summarize the biochemical and cellular potency of prominent CSNK2A1 inhibitors. Direct comparison of this compound is limited due to the absence of publicly available IC50 data.
This compound (Compound 7C)
Alternative Inhibitors: Quantitative Comparison
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| CX-4945 (Silmitasertib) | CSNK2A1 (CK2α) | Biochemical | 1 | [2] |
| CSNK2A1 (CK2α') | Cellular (NanoBRET) | 45 | ||
| SGC-CK2-1 | CSNK2A1 (CK2α) | Biochemical | 4.2 | |
| CSNK2A2 (CK2α') | Biochemical | 2.3 | ||
| CSNK2A1 (CK2α) | Cellular (NanoBRET) | 36 | ||
| CSNK2A2 (CK2α') | Cellular (NanoBRET) | 16 |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. Kinome-wide screening provides a broad view of an inhibitor's off-target effects.
| Inhibitor | Primary Target | Number of Off-Targets (at 1 µM) | Key Off-Targets (IC50 < 100 nM) | Reference |
| CX-4945 (Silmitasertib) | CSNK2A1 | >10 | FLT3, PIM1, CDK1 | |
| SGC-CK2-1 | CSNK2A1/A2 | 3 | DYRK2 (440 nM) |
Experimental Protocols
Reproducible and robust experimental data are foundational to drug discovery and validation. The following are detailed methodologies for key assays used to characterize CSNK2A1 inhibitors.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified CSNK2A1.
Materials:
-
Recombinant human CSNK2A1 enzyme
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 2.5 µL of 2X CSNK2A1 enzyme and 2.5 µL of 2X peptide substrate/ATP mixture in kinase buffer.
-
Add 50 nL of the diluted test inhibitor to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to its target protein, providing an indication of cellular permeability and target engagement.
Materials:
-
HEK293 cells transiently or stably expressing CSNK2A1-NanoLuc® fusion protein
-
NanoBRET™ Tracer K-10
-
Opti-MEM® I Reduced Serum Medium
-
Test inhibitor
-
White, low-volume 384-well plates
-
Nano-Glo® Live Cell Reagent
Procedure:
-
Harvest and resuspend HEK293 cells expressing CSNK2A1-NanoLuc® in Opti-MEM®.
-
Prepare a 2X cell suspension and a 2X solution of NanoBRET™ Tracer K-10.
-
Combine the cell suspension and tracer solution in a 1:1 ratio.
-
Dispense 10 µL of the cell/tracer mix into each well of a 384-well plate.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Add 10 µL of the diluted inhibitor to the wells.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add 5 µL of the reagent to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio and plot against inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Intact cells (e.g., a relevant cancer cell line)
-
Test inhibitor
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for CSNK2A1
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-CSNK2A1 antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the CSNK2A1 signaling pathway and the workflows of the described assays.
Caption: CSNK2A1 (CK2α) signaling pathways.
Caption: Biochemical Kinase Assay Workflow.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
References
Safety Operating Guide
Proper Disposal of Csnk2A-IN-1: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Csnk2A-IN-1 and materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including during disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
-
Segregation of Waste:
-
Proper waste segregation is the first and most critical step.[1][2] All waste contaminated with this compound must be collected separately from other laboratory waste streams.[1][2]
-
This includes:
-
Unused or expired this compound solid compound.
-
Stock solutions and diluted solutions containing this compound (e.g., in DMSO).
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.
-
Spill cleanup materials.
-
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[2][3][4] For liquid waste, a high-density polyethylene (HDPE) container is generally suitable. For solid waste, a clearly marked, sealable bag or container should be used.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any solvents used (e.g., DMSO).[4] Include the date of waste accumulation.
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the waste container is kept securely closed except when adding waste.[1]
-
Secondary containment, such as a larger, chemically resistant tray, is recommended to contain any potential leaks or spills.[1][5]
-
-
Disposal of Liquid Waste:
-
Carefully transfer any unused stock solutions or experimental solutions containing this compound into the designated liquid hazardous waste container.
-
Do not mix incompatible waste streams.[1][5] For instance, if this compound has been used in solutions with other reactive chemicals, they should be disposed of in separate, clearly labeled containers.
-
-
Disposal of Solid Waste:
-
Place all contaminated solid materials, such as pipette tips, microfuge tubes, and gloves, into the designated solid hazardous waste container.
-
Chemically contaminated sharps, such as needles or blades, must be disposed of in a labeled, puncture-resistant sharps container.[5]
-
-
Arranging for Pickup and Disposal:
Quantitative Data Summary
For safe handling and storage prior to disposal, please refer to the following table which summarizes key quantitative information.
| Parameter | Value | Source |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | |
| Maximum Hazardous Waste Accumulation (Satellite Area) | 55 gallons (or 1 quart for acutely hazardous waste) | [1][4] |
| Maximum Storage Time in Academic Lab | 6 months | [3] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final removal from the laboratory.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
